Carvacryl acetate
Description
Carvacryl acetate has been reported in Origanum dictamnus, Origanum vulgare, and other organisms with data available.
a derivative of carvacrol that reduces nociceptive and inflammatory response in mice; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-methyl-5-propan-2-ylphenyl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZSUQJHKQOGOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863777 | |
| Record name | Carvacryl acetate | |
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Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
246.50 °C. @ 760.00 mm Hg | |
| Details | The Good Scents Company Information System | |
| Record name | 5-Isopropyl-2-methylphenol acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035447 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
6380-28-5, 4395-82-8 | |
| Record name | Carvacryl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6380-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Acetic acid, carvacryl- | |
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| Record name | Carvacryl acetate | |
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| Record name | NSC6601 | |
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| Record name | Carvacryl acetate | |
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| Record name | 5-isopropyl-o-tolyl acetate | |
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| Record name | CARVACRYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Isopropyl-2-methylphenol acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035447 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
29.00 to 30.00 °C. @ 760.00 mm Hg | |
| Details | The Good Scents Company Information System | |
| Record name | 5-Isopropyl-2-methylphenol acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035447 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Carvacryl Acetate: A Comprehensive Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carvacryl acetate, a synthetic derivative of the naturally occurring monoterpene carvacrol, has emerged as a compound of significant interest in pharmacological research. Exhibiting a broad spectrum of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and antimicrobial effects, this compound presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanisms of Action
This compound exerts its multifaceted pharmacological effects through the modulation of several key cellular and molecular pathways. The primary mechanisms identified to date include potent anti-inflammatory and antioxidant activities, modulation of neurotransmitter systems, and inhibition of key enzymes.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties in various preclinical models. Its mechanism in mitigating inflammation involves the reduction of inflammatory mediators, inhibition of neutrophil migration, and modulation of cytokine production.
A key aspect of its anti-inflammatory effect is the downregulation of pro-inflammatory cytokines and the upregulation of anti-inflammatory cytokines. Specifically, this compound has been shown to reduce levels of interleukin-1 beta (IL-1β) while enhancing the levels of interleukin-10 (IL-10), an anti-inflammatory cytokine. This modulation of the cytokine balance is crucial in resolving inflammation. Furthermore, this compound inhibits edema induced by various phlogistic agents such as histamine, serotonin, and prostaglandin E2 (PGE2), indicating a broad inhibitory effect on inflammatory pathways.
Signaling Pathway: While the precise upstream signaling cascade for its anti-inflammatory effects is still under investigation, evidence points towards the inhibition of pro-inflammatory signaling pathways. The reduction in PGE2 suggests a potential interaction with the cyclooxygenase (COX) pathway, although direct inhibition of COX enzymes by this compound itself is not as potent as its precursor, carvacrol. The parent compound, carvacrol, has been shown to suppress COX-2 expression and inhibit the NF-κB signaling pathway, which is a central regulator of inflammation. It is plausible that this compound shares or is metabolized to a compound that shares these properties.
Diagram: Proposed Anti-Inflammatory Signaling Pathway of this compound
Caption: Proposed anti-inflammatory mechanism of this compound.
Antioxidant Activity
This compound demonstrates significant neuroprotective effects against oxidative stress, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of a battery of antioxidant and cytoprotective genes.
In models of cerebral ischemia-reperfusion injury, this compound treatment led to a reduction in reactive oxygen species (ROS) and malondialdehyde (MDA) levels, and an increase in the activity of superoxide dismutase (SOD). These effects were accompanied by an upregulation of Nrf2 expression. Studies using Nrf2 knockdown have confirmed that the neuroprotective effects of this compound are dependent on this pathway.
Signaling Pathway: Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), SOD, and catalase.
Diagram: Nrf2-Mediated Antioxidant Pathway of this compound
Caption: Nrf2 signaling pathway activated by this compound.
Neuropharmacological Effects
This compound exhibits a range of neuropharmacological activities, including anxiolytic, anticonvulsant, and acetylcholinesterase inhibitory effects.
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GABAergic System Modulation: The anxiolytic-like effects of this compound are thought to be mediated through the GABAergic system. Studies have shown that the effects of this compound can be reversed by flumazenil, a benzodiazepine antagonist, suggesting an interaction with the GABA-A receptor complex. This compound has been shown to increase GABA levels in the hippocampus.
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Acetylcholinesterase Inhibition: this compound has been identified as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme leads to increased levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions such as Alzheimer's disease.
Signaling Pathway: The interaction with the GABA-A receptor leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability, which contributes to its anxiolytic and anticonvulsant effects. The inhibition of AChE is a direct enzymatic interaction.
Diagram: Neuropharmacological Mechanisms of this compound
Caption: Neuropharmacological actions of this compound.
Antimicrobial Activity
While carvacrol is known for its potent antimicrobial properties, studies on this compound have shown that the presence of the free hydroxyl group in carvacrol is crucial for its high antimicrobial efficacy. The acetylation of this hydroxyl group in this compound reduces its antimicrobial activity compared to the parent compound. However, some studies still report antifungal activity for carvacryl esters comparable to carvacrol. The proposed mechanism for carvacrol's antimicrobial action, which may be partially retained in this compound, involves disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: Anti-inflammatory and Antinociceptive Effects of this compound
| Parameter | Model/Assay | Treatment | Result | Reference |
| Paw Edema | Carrageenan-induced | 75 mg/kg | Significant reduction (P<0.05) | |
| Edema Inhibition | Histamine, Serotonin, PGE2, Compound 48/80 | 75 mg/kg | Strong inhibition | |
| Leukocyte Count | Peritonitis model | 75 mg/kg | Significant decrease in total and differential counts | |
| Myeloperoxidase (MPO) | Peritonitis model | 75 mg/kg | Reduced levels | |
| IL-1β Levels | Peritonitis model | 75 mg/kg | Reduced levels | |
| IL-10 Levels | Peritonitis model | 75 mg/kg | Enhanced levels | |
| Acetic Acid-induced Writhing | Nociception model | - | Decreased number of writhes | |
| Hot Plate Test | Nociception model | - | Increased latency time | |
| Formalin, Capsaicin, Glutamate Tests | Nociception model | - | Decreased paw licking time |
Table 2: Antioxidant Effects of this compound
| Parameter | Model/Assay | Treatment | Result | Reference |
| Reactive Oxygen Species (ROS) | Cerebral Ischemia Reperfusion | - | Reduced levels | |
| Malondialdehyde (MDA) | Cerebral Ischemia Reperfusion | - | Reduced levels | |
| Superoxide Dismutase (SOD) Activity | Cerebral Ischemia Reperfusion | - | Augmented activity | |
| Nrf2 Expression | Cerebral Ischemia Reperfusion | - | Promoted expression |
Table 3: Acetylcholinesterase Inhibitory Activity
| Compound | Assay | Result | Reference |
| This compound (1a) | Ellman's method | Positive inhibition (1.2 cm halo) | |
| Eserine (Positive Control) | Ellman's method | Positive inhibition (1.4 cm halo) |
Detailed Experimental Protocols
Carrageenan-Induced Paw Edema in Mice (Anti-inflammatory Assay)
Objective: To evaluate the anti-edematogenic effect of this compound.
Materials:
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Male Swiss mice (25-30 g)
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This compound
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Carrageenan (1% w/v in saline)
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Vehicle (e.g., 2% DMSO in saline)
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Plethysmometer
Procedure:
-
Animals are fasted for 12 hours prior to the experiment with free access to water.
-
Animals are divided into groups: Vehicle control, this compound-treated (e.g., 75 mg/kg, i.p.), and a positive control (e.g., indomethacin).
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The basal volume of the right hind paw of each mouse is measured using a plethysmometer.
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This compound or vehicle is administered intraperitoneally 30 minutes before the carrageenan injection.
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0.1 mL of 1% carrageenan solution is injected into the subplantar region of the right hind paw.
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Paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.
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The percentage of edema inhibition is calculated using the formula: ((Vc - Vt) / Vc) * 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Acetic Acid-Induced Writhing Test in Mice (Antinociceptive Assay)
Objective: To assess the peripheral analgesic activity of this compound.
Materials:
-
Male Swiss mice (25-30 g)
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This compound
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Acetic acid (0.6% v/v in saline)
-
Vehicle (e.g., 2% DMSO in saline)
Procedure:
-
Animals are divided into groups: Vehicle control, this compound-treated (e.g., 75 mg/kg, i.p.), and a positive control (e.g., morphine).
-
This compound or vehicle is administered intraperitoneally 30 minutes before the acetic acid injection.
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0.1 mL of 0.6% acetic acid solution is injected intraperitoneally.
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Immediately after the injection, each mouse is placed in an individual observation chamber.
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The number of writhes (a specific stretching movement of the abdomen and hind limbs) is counted for 20 minutes.
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The percentage of inhibition of writhing is calculated.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the in vitro acetylcholinesterase inhibitory activity of this compound.
Materials:
-
This compound solution
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Acetylcholinesterase (AChE) solution
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Acetylthiocholine iodide (ATCI) solution (substrate)
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5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)
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Phosphate buffer (pH 8.0)
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96-well microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound (this compound) at various concentrations.
-
Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, ATCI.
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The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
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Measure the absorbance of the yellow product at a specific wavelength (e.g., 412 nm) at regular intervals using a microplate reader.
-
The rate of reaction is proportional to the AChE activity.
-
Calculate the percentage of inhibition of AChE activity by this compound compared to a control without the inhibitor. Eserine is commonly used as a positive control.
Conclusion
This compound is a promising pharmacological agent with a multi-target mechanism of action. Its ability to modulate key signaling pathways involved in inflammation (NF-κB), oxidative stress (Nrf2), and neurotransmission (GABAergic system, cholinergic system) underscores its therapeutic potential for a range of disorders. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of this versatile compound. Future research should focus on elucidating the precise molecular targets and further refining the understanding of its complex signaling interactions to pave the way for its clinical application.
A Comprehensive Technical Guide to the Pharmacological Profile of Carvacryl Acetate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: Carvacryl acetate (CA) is a monoterpenoid ester synthesized from its natural precursor, carvacrol, a primary component of oregano and thyme essential oils. The acetylation of carvacrol is a strategic modification aimed at enhancing its pharmacological profile and reducing the toxicity associated with the parent phenol.[1][2] This document provides an in-depth analysis of the pharmacological properties, mechanisms of action, toxicological data, and experimental methodologies related to this compound. It exhibits a broad spectrum of activities, including significant anti-inflammatory, antinociceptive, antioxidant, anxiolytic, and anticonvulsant effects.[3][4][5] Its low aqueous solubility presents a challenge for bioavailability, which is being addressed through advanced formulation strategies like nanoemulsions.[6][7][8] This guide consolidates current research to serve as a foundational resource for professionals in drug discovery and development.
Synthesis and Physicochemical Properties
This compound (5-isopropyl-2-methylphenyl acetate) is a colorless to pale yellowish liquid that is insoluble in water but soluble in alcohols and oils.[9] It is primarily synthesized through the acetylation of carvacrol.
Synthesis Protocol
The most common laboratory-scale synthesis involves the reaction of carvacrol with acetic anhydride using a basic catalyst, such as pyridine.[1][6]
Experimental Protocol: Acetylation of Carvacrol
-
Reactants: Carvacrol (1 equivalent), pyridine (as catalyst and solvent), and acetic anhydride (as acylating agent) are combined in a flask equipped with a magnetic stirrer and condenser.[1]
-
Reaction Conditions: The mixture is subjected to constant magnetic stirring under reflux for approximately 24 hours in an inert atmosphere.[1]
-
Work-up: After the reaction, the mixture is washed with water to remove excess pyridine and acetic anhydride. The organic phase is separated.[1]
-
Purification: The crude product is dried with anhydrous sodium sulfate (Na2SO4), and the solvent is evaporated. The final product, this compound, is purified using column chromatography with a silica gel stationary phase and a hexane/ethyl acetate mobile phase.[1]
Pharmacodynamics: Mechanisms of Action
This compound demonstrates a multi-target pharmacological profile, engaging various pathways to exert its therapeutic effects.
Anti-inflammatory and Antinociceptive Activity
This compound has proven to be a potent anti-inflammatory and antinociceptive agent in various preclinical models. Its mechanism involves the modulation of key inflammatory mediators and nociceptive pathways.[3]
Mechanism of Action:
-
Inhibition of Inflammatory Mediators: CA significantly reduces paw edema induced by inflammatory agents like carrageenan, histamine, serotonin, and prostaglandin E2 (PGE2).[1][3] This suggests it interferes with the release or action of these vasoactive and pro-inflammatory molecules.
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Modulation of Cytokines: In models of peritonitis, this compound decreases the levels of the pro-inflammatory cytokine Interleukin-1 beta (IL-1β) while enhancing the concentration of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][3]
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Reduction of Neutrophil Migration: The compound effectively decreases total and differential leukocyte counts and reduces myeloperoxidase (MPO) activity in peritoneal exudate, indicating an inhibition of neutrophil infiltration into inflamed tissues.[3]
-
Nociceptive Pathway Involvement: Its antinociceptive (analgesic) effects are demonstrated in acetic acid-induced writhing, hot plate, formalin, capsaicin, and glutamate tests.[3] The lack of reversal by naloxone suggests its mechanism is independent of the opioid system, pointing towards the involvement of capsaicin (TRPV1) and glutamatergic pathways.[3][4] Some studies also suggest interaction with the TRPA1 receptor.[10]
Table 1: Quantitative Anti-inflammatory & Antinociceptive Effects
| Experimental Model | Dose | Route | Effect | Inhibition/Effect (%) | Reference |
|---|---|---|---|---|---|
| Carrageenan-induced paw edema | 75 mg/kg | i.p. | Max. inhibition at 3h | 88.8% | [1] |
| Carrageenan-induced paw edema | 75 mg/kg | i.p. | Max. inhibition at 4h | 97% | [1] |
| Histamine-induced paw edema | 75 mg/kg | i.p. | Peak inhibition at 0.5h | 34.14% | [1] |
| Prostaglandin E2-induced paw edema | 75 mg/kg | i.p. | Peak inhibition at 0.5h | 96.48% | [1] |
| Compound 48/80-induced paw edema | 75 mg/kg | i.p. | Peak inhibition at 0.5h | 83.33% | [1] |
| Acetic acid-induced writhing | 75 mg/kg | i.p. | Reduction in writhing | 61.39% | [1] |
| Formalin test (neurogenic phase) | 75 mg/kg | i.p. | Reduction in licking time | 63.99% | [1] |
| Formalin test (inflammatory phase) | 75 mg/kg | i.p. | Reduction in licking time | 93.30% |[1] |
Antioxidant Activity
This compound demonstrates significant free radical scavenging and protective effects against oxidative damage in vitro.
Table 2: In Vitro Antioxidant Capacity of this compound
| Assay | EC50 Value (µg/mL) | Reference |
|---|---|---|
| DPPH radical scavenging | 6.1 ± 0.53 | [11] |
| ABTS radical scavenging | 5.24 ± 0.38 | [11] |
| Reduction Potential (Fe³⁺ to Fe²⁺) | 3.65 | [11] |
| Inhibition of Oxidative Hemolysis | 2.58 ± 0.07 |[11] |
Neuropharmacological Activity
-
Anxiolytic-like Effects: Studies using elevated plus maze (EPM) and light-dark box (LDB) tests in mice show that this compound (at doses of 25-100 mg/kg) produces anxiolytic-like effects without causing psychomotor impairment.[5] This effect was reversed by flumazenil, a GABA-A receptor antagonist, suggesting a mechanism mediated by the GABAergic system.[5]
-
Anticonvulsant Effects: CA has shown anticonvulsant effects against seizures induced by pilocarpine, picrotoxin, and pentylenetetrazol.[4] This action is also linked to the GABAergic system, as its effects are reversed by flumazenil. Mechanistically, CA was found to increase GABA levels in the hippocampus and restore the activity of Na+, K+-ATPase, which is often impaired during seizures.[4][10]
Antimicrobial and Anthelmintic Activity
The antimicrobial profile of this compound is more nuanced than that of carvacrol. The acetylation of the phenolic hydroxyl group appears to reduce its broad-spectrum antibacterial activity.[12][13] Studies indicate that the free hydroxyl group is crucial for the potent membrane-disrupting antibacterial action of carvacrol.[12][13]
However, CA retains or gains activity against other pathogens:
-
Antifungal Activity: It has shown activity against the fungal strain Aspergillus niger and the yeast Candida albicans, comparable to that of carvacrol.[14]
-
Anthelmintic Activity: this compound is effective against gastrointestinal nematodes and Schistosoma mansoni. It inhibits egg hatching and larval development of Haemonchus contortus and reduces adult worm motility.[4][15]
Table 3: Anthelmintic Activity of this compound
| Organism | Assay | Concentration | Effect | Inhibition (%) | Reference |
|---|---|---|---|---|---|
| H. contortus | Egg Hatching Test | 8.0 mg/mL | Inhibition of hatching | 89.3% | [15] |
| H. contortus | Larval Development Test | 2.0 mg/mL | Inhibition of development | 100% | [15] |
| H. contortus | Adult Worm Motility | 200 µg/mL | Inhibition of motility (24h) | 100% | [15] |
| Sheep (naturally infected) | Fecal Egg Count Reduction | 250 mg/kg (oral) | Reduction in epg (day 16) | 52.9% - 65.9% | [2][15] |
| S. mansoni | In vitro viability | 6.25 µg/mL | Antischistosomal activity | - |[4] |
Pharmacokinetics and Formulation
A significant challenge for the clinical development of this compound is its high lipophilicity and low aqueous solubility, which can limit its bioavailability, especially via oral administration.[6][8] To overcome this, nanoemulsion formulations have been developed.
A stable this compound nanoemulsion (CANE) was formulated using 3% CA, 9% surfactants, and 88% water.[8] This formulation significantly improved the anti-inflammatory effect of CA compared to the free oil, particularly when administered orally.[7][8] This indicates that advanced drug delivery systems are a viable strategy to enhance the therapeutic potential of this compound.
Toxicology and Safety Profile
Preclinical studies classify this compound as a compound with low acute toxicity, particularly when administered orally. Acetylation of carvacrol successfully reduces the toxicity of the parent compound.[15][16]
Table 4: Acute Toxicity of this compound in Mice
| Administration Route | Parameter | Value (mg/kg) | Observations | Reference |
|---|---|---|---|---|
| Oral | LD₅₀ | > 2000 | No signs of toxicity or mortality observed. | [8][11][17] |
| Intraperitoneal (i.p.) | LD₁₀ | 566.7 | - | [15][17] |
| Intraperitoneal (i.p.) | LD₅₀ | 1544.5 | Signs of toxicity and mortality were observed. | [15][17] |
| Nanoencapsulated (nCVA) | LD₅₀ | 2609 | Reduced toxicity compared to free CVA. |[2] |
Longer-term studies involving daily oral administration of a nanoemulsion containing 200 mg/kg CA for 7 days did not induce significant behavioral changes or alterations in biochemical markers for liver (ALT, AST) and kidney (urea, creatinine) function, supporting its favorable safety profile.[8]
Appendix: Detailed Experimental Protocols
This section provides a summary of the methodologies used in the key pharmacological assessments of this compound.
Experimental Workflow for In Vivo Inflammation Models
-
Carrageenan-Induced Paw Edema: Mice are pretreated with this compound (e.g., 75 mg/kg, i.p.) or a vehicle. After 30-60 minutes, edema is induced by injecting a carrageenan suspension into the right hind paw. Paw volume is measured using a plethysmometer at regular intervals (e.g., 1-4 hours) to quantify the anti-edematogenic effect.[1]
-
Carrageenan-Induced Peritonitis: Animals are treated with this compound or vehicle 30 minutes before an intraperitoneal injection of carrageenan. After 4 hours, the animals are euthanized, and the peritoneal cavity is washed with saline. The collected fluid is used to determine the total and differential leukocyte counts and to measure levels of MPO, IL-1β, and IL-10.[1][3]
Nociception (Analgesia) Models
-
Acetic Acid-Induced Writhing Test: Mice are pretreated with CA (e.g., 75 mg/kg, i.p.). After 30 minutes, they receive an i.p. injection of 0.6% acetic acid. The number of abdominal constrictions (writhing) is counted for a 20-minute period to assess visceral pain.[1]
-
Hot Plate Test: To assess central analgesic activity, mice are placed on a heated plate (55 ± 1°C), and the latency time to a pain response (e.g., licking paws or jumping) is recorded. Measurements are taken before and at various time points after CA administration.[1][3]
-
Formalin Test: This test evaluates both neurogenic (phase 1) and inflammatory (phase 2) pain. After pretreatment with CA, a dilute formalin solution is injected into the mouse's paw. The time the animal spends licking the injected paw is recorded during the first 5 minutes (phase 1) and between 20-25 minutes (phase 2) post-injection.[1][3]
Antioxidant Capacity Assays
-
DPPH Radical Scavenging: Various concentrations of this compound are mixed with a solution of DPPH radical. The mixture is incubated in the dark, and the decrease in absorbance is measured at 517 nm. The percentage of inhibition is calculated to determine scavenging capacity.[11]
-
ABTS Radical Scavenging: The ABTS radical cation (ABTS•+) is generated and then treated with different concentrations of CA. The reduction in the absorbance of the ABTS•+ solution is measured to quantify antioxidant activity.[11]
-
Inhibition of Oxidative Hemolysis: Erythrocytes are incubated with this compound before being exposed to an oxidizing agent like hydrogen peroxide (H₂O₂). The amount of hemolysis is determined by measuring the absorbance of the supernatant at 540 nm. The ability of CA to protect the erythrocytes from lysis is calculated as the percentage of inhibition.[11]
References
- 1. repositorio.ufc.br [repositorio.ufc.br]
- 2. This compound nanoencapsulated with chitosan/chichá gum exhibits reduced toxicity in mice and decreases the fecal egg count of sheep infected with gastrointestinal nematodes | Parasitology | Cambridge Core [cambridge.org]
- 3. This compound, a derivative of carvacrol, reduces nociceptive and inflammatory response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS:6380-28-5 | Monoterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Anxiolytic-like effects of this compound, a derivative of carvacrol, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nanoemulsion Improves the Anti-Inflammatory Effect of Intraperitoneal and Oral Administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nanoemulsion Improves the Anti-Inflammatory Effect of Intraperitoneal and Oral Administration of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 6380-28-5 [chemicalbook.com]
- 10. lookchem.com [lookchem.com]
- 11. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 12. Antimicrobial activity of carvacrol related to its chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Carvacrol Derivatives as Antifungal Agents: Synthesis, Antimicrobial Activity and in Silico Studies on Carvacryl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative efficacy and toxic effects of this compound and carvacrol on sheep gastrointestinal nematodes and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. researchgate.net [researchgate.net]
Carvacryl Acetate: A Comprehensive Technical Guide on its Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carvacryl acetate, a synthetic ester derivative of the monoterpenoid phenol carvacrol, has emerged as a compound of significant interest in the fields of pharmacology and drug development due to its diverse biological activities. This technical guide provides an in-depth exploration of the antioxidant properties of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanistic pathways. The information presented herein is intended to serve as a valuable resource for researchers investigating novel antioxidant agents and their therapeutic potential.
Quantitative Antioxidant Data
The antioxidant capacity of this compound has been evaluated through various in vitro assays. The following tables summarize the key quantitative findings from published studies, providing a comparative overview of its efficacy in different antioxidant testing systems.
Table 1: Radical Scavenging Activity of this compound
| Assay | Concentration (µg/mL) | % Inhibition | EC50 (µg/mL) | Reference Compound |
| DPPH | 0.9 | 27.74 ± 0.29 | 6.1 ± 0.53[1] | Trolox (140 µg/mL): 88.56 ± 0.72% |
| 1.8 | 32.79 ± 3.03 | |||
| 3.6 | 39.70 ± 3.16 | |||
| 5.4 | 46.48 ± 2.13 | |||
| 7.2 | 53.42 ± 0.58 | |||
| ABTS•+ | 0.9 | 18.34 ± 1.14 | 5.24 ± 0.38[1] | Trolox (140 µg/mL): 91.09 ± 3.00% |
| 1.8 | 29.92 ± 0.72 | |||
| 3.6 | 34.91 ± 1.35 | |||
| 5.4 | 48.36 ± 2.35 | |||
| 7.2 | 63.35 ± 1.76 |
Table 2: Reducing Power and Inhibition of Oxidative Hemolysis of this compound
| Assay | Parameter | Value (µg/mL) |
| Reduction Potential | EC50 | 3.65[1] |
| Inhibition of Oxidative Hemolysis | EC50 | 2.58 ± 0.07[1] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Reagents:
-
Procedure:
-
A reaction mixture is prepared by adding the this compound solution to the DPPH radical solution.[1]
-
The mixture is shaken vigorously.[1]
-
The reaction is incubated at room temperature in the dark for 30 minutes.[1]
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.[1]
-
The percentage of DPPH radical inhibition is calculated relative to a control system containing only the DPPH radical.[1]
-
The same procedure is followed for the positive control, Trolox.[1]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagents:
-
Procedure:
-
In a dark environment and at ambient temperature, a reaction mixture is made by adding this compound to 1960 µL of the ABTS•+ solution.[1]
-
The absorbance is measured at 734 nm.[1]
-
The results are expressed as the percentage of inhibition of the ABTS•+ radical in relation to a control system.[1]
-
The same experimental procedure is used for the positive control, Trolox.[1]
-
Reduction Potential Assay (Potassium Ferricyanide Reducing Power)
This assay determines the reducing power of a compound by its ability to reduce Fe³⁺ (ferricyanide) to Fe²⁺.
-
Reagents:
-
This compound solutions at various concentrations (e.g., 0.9, 1.8, 3.6, 5.4, and 7.2 µg/mL).[1]
-
0.2 M Sodium phosphate buffer (pH 6.6).[1]
-
1% Potassium ferricyanide [K₃Fe(CN)₆].[1]
-
10% Trichloroacetic acid (TCA).[1]
-
Distilled water.
-
0.1% Ferric chloride (FeCl₃).[1]
-
Positive control: Trolox (140 µg/mL).[1]
-
-
Procedure:
-
A reaction mixture is prepared containing this compound, 0.5 mL of 1% potassium ferricyanide, and 0.5 mL of sodium phosphate buffer.[1]
-
The mixture is incubated at 50 °C for 20 minutes.[1]
-
Following incubation, 0.5 mL of 10% TCA is added.[1]
-
0.5 mL of distilled water and 0.125 mL of 0.1% ferric chloride are then added.[1]
-
The absorbance of the reaction mixture is measured at 700 nm against a blank containing only phosphate buffer.[1]
-
The same procedure is followed for the positive control, Trolox.[1]
-
Inhibition of Oxidative Hemolysis Assay
This assay evaluates the ability of a compound to protect erythrocytes (red blood cells) from oxidative damage induced by a pro-oxidant agent like hydrogen peroxide (H₂O₂).
-
Reagents:
-
This compound solutions at various concentrations.
-
Erythrocyte suspension.
-
Hydrogen peroxide (H₂O₂).
-
Phosphate-buffered saline (PBS).
-
Positive control: Trolox (140 µg/mL).[1]
-
-
Procedure:
-
A reaction mixture containing the erythrocyte suspension and this compound is incubated.
-
Oxidative stress is induced by the addition of H₂O₂.
-
The mixture is incubated at 37 °C for 30 minutes, followed by centrifugation.[1]
-
The supernatant is collected, and PBS is added to determine hemolysis by measuring the absorbance at 540 nm.[1]
-
The results are expressed as the percentage of inhibition of hemolysis induced by H₂O₂.[1]
-
The same procedure is followed for the positive control, Trolox.[1]
-
Signaling Pathways and Experimental Workflows
The antioxidant effect of this compound is not solely based on direct radical scavenging but also involves the modulation of cellular signaling pathways.
Nrf2 Signaling Pathway
This compound has been shown to exert neuroprotective effects against oxidative stress by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[2] Under conditions of oxidative stress, this compound promotes the expression of Nrf2, which in turn leads to a reduction in reactive oxygen species (ROS) and malondialdehyde (MDA) content, and an increase in the activity of superoxide dismutase (SOD).[2]
Caption: Nrf2 signaling pathway activation by this compound.
General Experimental Workflow for In Vitro Antioxidant Assays
The following diagram illustrates a typical workflow for evaluating the in vitro antioxidant properties of a test compound like this compound.
Caption: General workflow for in vitro antioxidant evaluation.
In Vivo Antioxidant Potential
In addition to its in vitro activity, this compound has demonstrated antioxidant potential in vivo. Studies in mice have shown that administration of this compound can reduce lipid peroxidation (measured as thiobarbituric acid reactive species, TBARS) and nitrite content in the hippocampus.[3][4] Furthermore, it has been observed to increase the levels of reduced glutathione (GSH) and the activity of antioxidant enzymes such as glutathione peroxidase (GPx), superoxide dismutase (SOD), and catalase.[3][4] These findings suggest that this compound can bolster the endogenous antioxidant defense system in a living organism.
Conclusion
This compound exhibits significant antioxidant properties, as evidenced by its capacity to scavenge free radicals, reduce oxidizing agents, and protect cells from oxidative damage. Its mechanism of action extends beyond direct chemical interactions to the modulation of key cellular antioxidant pathways, such as the Nrf2 signaling cascade. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound in conditions associated with oxidative stress. Future investigations should continue to explore its in vivo efficacy and elucidate the full spectrum of its molecular targets.
References
- 1. This compound, a semisynthetic monoterpenic ester obtained from essential oils, provides neuroprotection against cerebral ischemia reperfusion-induced oxidative stress injury via the Nrf2 signalling pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Carvacrol acetate activated Nrf2 modulates mitophagy for the treatment of neurocyte oxidative stress induced by chlorpyrifos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Is there a correlation between in vitro antioxidant potential and in vivo effect of this compound against oxidative stress in mice hippocampus? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Inflammatory Potential of Carvacryl Acetate: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carvacryl acetate, a synthetic derivative of the naturally occurring monoterpene carvacrol, has emerged as a promising anti-inflammatory agent. This technical guide provides a comprehensive overview of the current scientific evidence supporting the anti-inflammatory effects of this compound. Drawing from in vivo and mechanistic studies, this document details the compound's efficacy in various inflammatory models, summarizes key quantitative data, outlines experimental methodologies, and visualizes its proposed mechanisms of action through signaling pathway diagrams. This resource is intended to inform and guide further research and development of this compound as a potential therapeutic for inflammatory conditions.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can lead to a variety of pathological conditions, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. This compound, an ester derivative of carvacrol, has demonstrated significant anti-inflammatory and antioxidant properties in preclinical studies, making it a molecule of considerable interest.[1][2] This whitepaper consolidates the existing data on the anti-inflammatory effects of this compound, providing a detailed technical resource for the scientific community.
In Vivo Anti-Inflammatory Activity
Preclinical studies in murine models have provided substantial evidence for the anti-inflammatory effects of this compound. These studies have utilized various well-established models of acute inflammation to quantify the compound's efficacy.
Inhibition of Paw Edema
This compound has been shown to significantly reduce paw edema induced by a variety of phlogistic agents. A key study demonstrated that pretreatment of mice with this compound (75 mg/kg, i.p.) resulted in a marked inhibition of paw swelling at various time points.[3][4] The maximum inhibition was observed in the later phases of the inflammatory response, suggesting an effect on the production and action of inflammatory mediators.[4]
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice [4]
| Time Post-Carrageenan | Edema Inhibition (%) |
| 1 hour | 44.4% (P < 0.05) |
| 2 hours | 66.6% (P < 0.01) |
| 3 hours | 88.8% (P < 0.001) |
| 4 hours | 97.0% (P < 0.001) |
Data from Damasceno et al., 2014. Dose of this compound: 75 mg/kg, i.p.
Furthermore, this compound (75 mg/kg, i.p.) demonstrated potent inhibition of paw edema induced by specific inflammatory mediators, including histamine, serotonin, prostaglandin E2 (PGE2), and compound 48/80.[3][4] This broad activity suggests that this compound may interfere with multiple pathways involved in the inflammatory cascade.
Peritonitis Model
In the carrageenan-induced peritonitis model in mice, this compound (75 mg/kg, i.p.) significantly attenuated the inflammatory response. This was evidenced by a substantial reduction in the total number of leukocytes recruited to the peritoneal cavity.[4]
Table 2: Effect of this compound on Carrageenan-Induced Peritonitis in Mice [4]
| Treatment | Total Leukocyte Count (cells/mL x 10³) | Inhibition of Leukocyte Migration (%) |
| Carrageenan | 13,220 ± 2,610 | - |
| This compound (75 mg/kg) + Carrageenan | 2,720 ± 681.3 | 79.42% (P < 0.001) |
Data from Damasceno et al., 2014.
In addition to reducing leukocyte migration, this compound also decreased the activity of myeloperoxidase (MPO), an enzyme marker for neutrophil infiltration, in the peritoneal exudate.[3][4]
Modulation of Inflammatory Cytokines
The anti-inflammatory effects of this compound are further supported by its ability to modulate the production of key inflammatory cytokines. In the peritonitis model, pretreatment with this compound (75 mg/kg, i.p.) led to a significant decrease in the levels of the pro-inflammatory cytokine interleukin-1β (IL-1β).[3][4] Conversely, the levels of the anti-inflammatory cytokine interleukin-10 (IL-10) were enhanced by this compound treatment.[3][4] Interestingly, the levels of tumor necrosis factor-alpha (TNF-α) were not significantly reduced by this compound in this model, suggesting a degree of selectivity in its cytokine-modulating effects.[4]
A more recent study using a complete Freund's adjuvant (CFA)-induced inflammation model showed that oral administration of a this compound nanoemulsion (200 mg/kg) significantly reduced local IL-1β levels in the inflamed paw.[5][6]
Table 3: Effect of this compound on Cytokine Levels in the Peritoneal Exudate of Mice with Carrageenan-Induced Peritonitis [4]
| Cytokine | Carrageenan Group (pg/mL) | This compound (75 mg/kg) + Carrageenan Group (pg/mL) |
| IL-1β | 185.3 ± 25.4 | 85.6 ± 15.2 (P < 0.05) |
| IL-10 | 45.2 ± 8.7 | 98.5 ± 12.3 (P < 0.05) |
| TNF-α | 210.5 ± 30.1 | 195.4 ± 28.7 (Not Significant) |
Data from Damasceno et al., 2014.
Experimental Protocols
Carrageenan-Induced Paw Edema
-
Animals: Male Swiss mice (25-30 g).
-
Procedure: A subplantar injection of 0.05 mL of carrageenan (1% w/v in saline) is administered into the right hind paw. Paw volume is measured using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Treatment: this compound is typically administered intraperitoneally (i.p.) 30-60 minutes prior to the carrageenan injection. A vehicle control group (e.g., 2% DMSO in saline) and a positive control group (e.g., indomethacin) are included.
-
Data Analysis: The percentage of edema inhibition is calculated for each time point.
Carrageenan-Induced Peritonitis
-
Animals: Male Swiss mice (25-30 g).
-
Procedure: Peritonitis is induced by an i.p. injection of 0.5 mL of carrageenan (1% w/v in saline). After a set period (e.g., 4 hours), the animals are euthanized, and the peritoneal cavity is washed with a known volume of saline containing EDTA.
-
Cell Counting: The total number of leukocytes in the peritoneal lavage fluid is determined using a Neubauer chamber. Differential cell counts can be performed on stained cytospin preparations.
-
MPO Assay: The activity of myeloperoxidase in the peritoneal exudate is measured spectrophotometrically as an index of neutrophil accumulation.
-
Cytokine Measurement: The levels of pro- and anti-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-10) in the peritoneal fluid are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
Treatment: this compound is administered i.p. prior to the carrageenan challenge.
Proposed Mechanisms of Action
While the precise molecular mechanisms underlying the anti-inflammatory effects of this compound are still under investigation, current evidence points towards the modulation of key signaling pathways involved in inflammation and oxidative stress.
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Signaling Pathway
The Nrf2 signaling pathway is a critical regulator of the cellular antioxidant response.[7] Studies have shown that this compound can activate the Nrf2 pathway, which may contribute to its neuroprotective and, by extension, its anti-inflammatory effects.[8][9] Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes, which can help to mitigate the oxidative stress that often accompanies inflammation.[7]
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB signaling pathway is a central mediator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Although direct evidence for this compound is limited, its precursor, carvacrol, has been shown to inhibit the NF-κB pathway.[10] Given the structural similarity and the observed reduction in NF-κB-regulated cytokines like IL-1β, it is plausible that this compound also exerts its anti-inflammatory effects, at least in part, through the inhibition of this pathway.[10][11]
Conclusion and Future Directions
The available evidence strongly supports the anti-inflammatory properties of this compound. In vivo studies have consistently demonstrated its efficacy in reducing edema, leukocyte infiltration, and the production of the pro-inflammatory cytokine IL-1β, while promoting the anti-inflammatory cytokine IL-10. Mechanistically, the activation of the Nrf2 pathway appears to be a key component of its action, contributing to its antioxidant and cytoprotective effects. While the inhibition of the NF-κB pathway is a plausible mechanism, further direct evidence is required to confirm this.
To advance the development of this compound as a therapeutic agent, future research should focus on:
-
In Vitro Mechanistic Studies: Conducting detailed in vitro assays to determine the IC50 values of this compound for key inflammatory enzymes such as COX-1 and COX-2, and to quantify its dose-dependent effects on cytokine and nitric oxide production in relevant cell lines (e.g., macrophages, neutrophils).
-
Signaling Pathway Elucidation: Utilizing techniques such as Western blotting and reporter gene assays to definitively map the effects of this compound on the NF-κB and MAPK signaling pathways.
-
Chronic Inflammation Models: Evaluating the efficacy of this compound in preclinical models of chronic inflammatory diseases.
-
Pharmacokinetics and Safety: Conducting comprehensive pharmacokinetic and toxicological studies to establish a robust safety profile for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. repositorio.ufba.br [repositorio.ufba.br]
- 3. This compound, a derivative of carvacrol, reduces nociceptive and inflammatory response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositorio.ufc.br [repositorio.ufc.br]
- 5. Nanoemulsion Improves the Anti-Inflammatory Effect of Intraperitoneal and Oral Administration of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Nrf2 Regulates Oxidative Stress and Its Role in Cerebral Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NaturalEssential Oils: A Promising Therapy Way for Treating Ischemic Stroke [jstage.jst.go.jp]
- 10. Essential Oils: Chemistry and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Antimicrobial Spectrum of Carvacryl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carvacryl acetate, a monoterpenoid ester derived from carvacrol, has garnered interest for its various pharmacological properties. While its precursor, carvacrol, is well-documented for its broad-spectrum antimicrobial activity, this compound presents a more nuanced profile. This technical guide provides an in-depth analysis of the antimicrobial spectrum of this compound, with a particular focus on its antifungal properties. It consolidates available quantitative data, details common experimental protocols for its evaluation, and explores its potential mechanism of action. Contrary to its limited antibacterial efficacy, this compound has demonstrated significant antifungal activity against a range of pathogenic and spoilage fungi, suggesting its potential as a specialized antifungal agent or a prodrug of carvacrol.
Introduction
Carvacrol, a phenolic monoterpenoid found in the essential oils of oregano and thyme, is a potent antimicrobial agent.[1] Its activity is largely attributed to the presence of a free hydroxyl group, which is crucial for disrupting microbial cell membranes.[2] this compound is the acetylated derivative of carvacrol, where this critical hydroxyl group is esterified.[3] This structural modification results in a compound with increased stability and reduced volatility, but also a significantly altered antimicrobial profile.[1] While early studies suggested a loss of broad-spectrum antimicrobial efficacy compared to carvacrol, more recent research has unveiled a noteworthy and selective antifungal activity, positioning this compound as a compound of interest for further investigation.[2][4]
Antimicrobial Spectrum of this compound
The antimicrobial activity of this compound is markedly different from that of its parent compound, carvacrol. While its activity against bacteria is generally considered to be low to negligible, it exhibits a promising spectrum of activity against various fungal species.
Antibacterial Activity
Studies comparing the antibacterial action of carvacrol and its derivatives have consistently shown that this compound is not an effective antibacterial agent.[2] The acetylation of the phenolic hydroxyl group, which is essential for the antibacterial mechanism of carvacrol, leads to a significant reduction in its ability to inhibit bacterial growth. The general consensus in the scientific literature is that the free hydroxyl group is a prerequisite for potent antibacterial action.[2]
Antifungal Activity
In contrast to its poor antibacterial performance, this compound has demonstrated significant antifungal properties against both plant pathogenic fungi and human fungal pathogens.
A comprehensive study on a series of 25 carvacryl esters, including this compound, revealed that these compounds exhibited antifungal activity against Aspergillus niger and Candida albicans that was comparable to that of carvacrol itself.[4] This suggests that the ester linkage does not necessarily negate its efficacy against these fungal species.
Further research has shown that this compound can significantly reduce the symptoms of bitter rot in apples, a disease caused by Colletotrichum species.[4] Another study highlighted that while carvacrol and thymol were metabolized by certain plant pathogenic fungi into their respective acetates, suggesting a detoxification pathway, the parent compounds themselves showed potent antifungal activity.[5]
The available quantitative and qualitative data on the antifungal spectrum of this compound is summarized in the tables below.
Data Presentation
Table 1: Antifungal Activity of this compound Against Human Pathogens
| Fungal Species | Activity Level | Quantitative Data (MIC/MFC) | Reference |
| Candida albicans | Comparable to Carvacrol | Not explicitly stated in abstract | [4] |
| Aspergillus niger | Comparable to Carvacrol | Not explicitly stated in abstract | [4] |
Table 2: Antifungal Activity of this compound Against Plant Pathogens
| Fungal Species | Activity Level | Quantitative Data (Inhibition) | Reference |
| Colletotrichum spp. | Significant reduction of symptoms | Not applicable (in vivo study) | [4] |
| Botrytis cinerea | Moderate | EC50 of Origanum vulgare essential oil (containing this compound) was 140.04 µg/mL | [6] |
Note: Specific MIC/MFC values for this compound are not widely reported in the literature. The data presented is based on comparative and in vivo studies.
Experimental Protocols
The evaluation of the antifungal activity of this compound typically follows established methodologies for antimicrobial susceptibility testing. The following are detailed protocols based on methods described in the cited literature.
Mycelial Growth Inhibition Assay (Agar Dilution Method)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against filamentous fungi.
-
Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), to ensure its solubility in the aqueous growth medium.
-
Preparation of Fungal Inoculum: The fungal species to be tested is cultured on a suitable agar medium, such as Potato Dextrose Agar (PDA), until sufficient sporulation occurs. A spore suspension is then prepared in sterile distilled water or a saline solution containing a surfactant (e.g., Tween 80) to aid in spore dispersal. The concentration of the spore suspension is adjusted to a standard concentration (e.g., 10^5 to 10^6 spores/mL) using a hemocytometer.
-
Preparation of Test Plates: A series of PDA plates are prepared containing different concentrations of this compound. The appropriate volume of the stock solution is added to the molten PDA before it solidifies to achieve the desired final concentrations. A control plate without the test compound is also prepared.
-
Inoculation and Incubation: A small, standardized disc of fungal mycelium or a specific volume of the spore suspension is placed at the center of each agar plate. The plates are then incubated at an optimal temperature for the specific fungus (e.g., 25-28°C) for a defined period (e.g., 5-7 days).
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the fungus.
Broth Microdilution Method
This method is often used for determining the MIC and Minimum Fungicidal Concentration (MFC) against both yeasts and filamentous fungi.
-
Preparation of Stock Solution and Dilutions: A stock solution of this compound is prepared as described above. Serial two-fold dilutions are then prepared in a liquid growth medium, such as RPMI 1640 medium, in 96-well microtiter plates.
-
Preparation of Inoculum: A standardized inoculum of the fungal species is prepared in the same growth medium.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plates are then incubated under appropriate conditions (e.g., 35°C for 24-48 hours for yeasts).
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in turbidity compared to the control).
-
Determination of MFC: To determine the MFC, an aliquot from the wells showing no visible growth is subcultured onto a fresh agar plate. The MFC is the lowest concentration that results in no fungal growth on the subculture plates.
Mechanism of Action and Signaling Pathways
The precise mechanism of antifungal action for this compound is not yet fully elucidated. However, a prominent hypothesis is that it functions as a prodrug of carvacrol.
The Prodrug Hypothesis
This hypothesis suggests that the less volatile and more stable this compound is hydrolyzed by fungal enzymes, such as esterases, to release the active compound, carvacrol, at the site of action. Carvacrol is known to disrupt the fungal cell membrane by intercalating with the lipid bilayer, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. It is also suggested to inhibit ergosterol biosynthesis, a critical component of the fungal cell membrane.[7]
The metabolism of carvacrol to this compound by some fungi could be interpreted as a detoxification mechanism.[5] Conversely, the enzymatic hydrolysis of exogenously applied this compound back to carvacrol would be a bioactivation step.
Figure 1: Proposed prodrug mechanism of this compound.
Signaling Pathways
Currently, there is a lack of specific research on the signaling pathways in microbial cells that are directly affected by this compound. Research on its parent compound, carvacrol, has primarily focused on its direct physical effects on the cell membrane rather than specific signaling cascades. Future research may explore whether this compound or its active metabolite, carvacrol, interacts with specific fungal signaling pathways, such as those involved in cell wall integrity, stress response, or virulence.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for evaluating the antifungal properties of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. cn.aminer.org [cn.aminer.org]
- 3. Antifungal Activity of Novel Formulations Based on Terpenoid Prodrugs against C. albicans in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carvacrol Derivatives as Antifungal Agents: Synthesis, Antimicrobial Activity and in Silico Studies on Carvacryl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Origanum vulgare essential oil and its two main components, carvacrol and thymol, on the plant pathogen Botrytis cinerea [PeerJ] [peerj.com]
- 7. Electrospun Carvacrol-Loaded Polyacrylonitrile/Poly(ethylene oxide) Nanofibrous Films as Wound Dressings - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anthelmintic Potential of Carvacryl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of anthelmintic resistance necessitates the exploration of novel therapeutic agents. Carvacryl acetate, a synthetic derivative of the naturally occurring monoterpene carvacrol, has emerged as a promising candidate with demonstrated efficacy against a range of helminth parasites. This technical guide provides an in-depth overview of the current state of research on the anthelmintic potential of this compound, consolidating key data, experimental protocols, and proposed mechanisms of action to support further investigation and development in this field.
Quantitative Efficacy Data
The anthelmintic activity of this compound has been evaluated against various helminth species in both in vitro and in vivo settings. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Anthelmintic Activity of this compound
| Helminth Species | Assay Type | Concentration/Dose | Effect | Reference |
| Schistosoma mansoni (adult worms) | Motility and Viability | 6.25 µg/mL | Affects parasite motility and viability | [1] |
| Schistosoma mansoni (paired adult worms) | Egg Output Inhibition | 1.562 - 6.25 µg/mL | Inhibitory effect on daily egg output | [1] |
| Haemonchus contortus (eggs) | Egg Hatching Test (EHT) | 8.0 mg/mL | 89.3% inhibition of larval hatching | [2][3][4] |
| Haemonchus contortus (eggs) | Egg Hatching Test (EHT) | EC50: 1.7 mg/mL | - | [3] |
| Haemonchus contortus (larvae) | Larval Development Test (LDT) | 2 mg/mL | 100% inhibition of larval development | [2][3][4] |
| Haemonchus contortus (larvae) | Larval Development Test (LDT) | EC50: 0.3 mg/mL | - | [3] |
| Haemonchus contortus (adult worms) | Adult Worm Motility (AWM) | 200 µg/mL | 100% inhibition of motility at 24h | [2][3][4] |
| Haemonchus contortus (adult nematodes) | Motility Assay | 150 µg/mL (nanoencapsulated) | 66.6% inhibition of motility at 6h | [5] |
| Haemonchus contortus (adult nematodes) | Motility Assay | - (nanoencapsulated) | 97% reduction of motility | [5] |
Table 2: In Vivo Anthelmintic Activity of this compound
| Host Species | Helminth Species | Administration Route | Dose | Efficacy | Reference |
| Mice | Schistosoma mansoni (patent infection) | Oral | 100, 200, or 400 mg/kg (single dose) | 30-40% reduction in worm burden; 70-80% reduction in egg production | [6][7] |
| Mice | Schistosoma mansoni (pre-patent infection) | Oral | 400 mg/kg | Low efficacy | [6][7] |
| Sheep | Gastrointestinal Nematodes (naturally infected) | - | 250 mg/kg | 65.9% reduction in fecal egg count (FEC) | [2] |
| Sheep | Gastrointestinal Nematodes (naturally infected) | - | 250 mg/kg | 57.7% reduction in eggs per gram of feces (epg) | [8] |
| Sheep | Gastrointestinal Nematodes (naturally infected) | - | 250 mg/kg (nanoencapsulated) | 51.1% reduction in epg | [8] |
Table 3: Toxicological Data for this compound
| Animal Model | Administration Route | Parameter | Value | Reference |
| Mice | Intraperitoneal | LD10 | 566.7 mg/kg | [2][3] |
| Mice | Intraperitoneal | LD50 | 1544.5 mg/kg | [2][3] |
| Rodents | - | LD50 (nanoencapsulated) | 2,609 mg/kg | [9] |
| Swiss Mice | Oral | Acute Toxicity | No toxic effects or mortality at 1000 and 2000 mg/kg | [10] |
| Swiss Mice | Intraperitoneal | Acute Toxicity | Signs of toxicity and 1/5 mortality at 2000 mg/kg | [10] |
Experimental Protocols
This section details the methodologies employed in key studies to evaluate the anthelmintic potential of this compound.
Synthesis of this compound
This compound is synthesized via the acetylation of carvacrol. A common method involves the following steps[10][11]:
-
A mixture of acetic anhydride and carvacrol is prepared.
-
A catalytic amount of sulfuric acid is added to the mixture.
-
The reaction mixture is heated in a water bath (e.g., at 55°C) with agitation for a specified period (e.g., 30 minutes).
-
The mixture is then poured into a separatory funnel containing distilled water and extracted multiple times with an organic solvent such as chloroform.
-
The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound.
In Vitro Anthelmintic Assays
1. Schistosoma mansoni Adult Worm Assay [1]
-
Parasite Recovery: Adult S. mansoni worms are recovered from previously infected mice.
-
Culture: Worms are washed in culture medium and placed in 24-well plates containing the appropriate medium.
-
Drug Exposure: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. A negative control (solvent only) and a positive control (e.g., praziquantel) are included.
-
Evaluation: The motility and viability of the worms are monitored at set time points (e.g., 24, 48, 72 hours) using a stereomicroscope. Morphological changes to the tegument can be further assessed using techniques like confocal laser scanning microscopy.
-
Egg Output Assay: Paired adult worms are cultured with sublethal concentrations of this compound, and the number of eggs laid per day is counted and compared to control groups.
2. Haemonchus contortus Assays [2][3][4]
-
Egg Hatching Test (EHT):
-
H. contortus eggs are recovered from the feces of infected sheep.
-
A suspension of eggs is mixed with varying concentrations of this compound in a multi-well plate.
-
The plates are incubated, and the number of hatched larvae versus unhatched eggs is determined to calculate the percentage of inhibition.
-
-
Larval Development Test (LDT):
-
Freshly hatched L1 larvae are cultured with different concentrations of this compound.
-
After an incubation period, the development to the L3 stage is assessed, and the percentage of inhibition is calculated.
-
-
Adult Worm Motility (AWM) Assay:
-
Adult H. contortus worms are collected from the abomasum of infected sheep.
-
Worms are incubated in a suitable medium with various concentrations of this compound.
-
Motility is scored at different time points, and the percentage of inhibition is determined relative to controls.
-
In Vivo Anthelmintic Assays
1. Murine Schistosomiasis Model [6][7]
-
Infection: Mice are infected with S. mansoni cercariae.
-
Treatment: For a patent infection model, this compound is administered orally as a single dose at a specific time point post-infection (e.g., day 42). For a pre-patent infection model, treatment is administered earlier.
-
Evaluation:
-
Worm Burden: At a set time after treatment (e.g., day 56), mice are euthanized, and adult worms are perfused from the portal system and counted.
-
Egg Burden: The number of eggs in the liver, intestines, and feces is quantified.
-
2. Ovine Gastrointestinal Nematode Model [2]
-
Animal Selection: Sheep naturally infected with gastrointestinal nematodes are selected based on their fecal egg counts.
-
Treatment: Animals are divided into treatment groups, including a this compound group, a positive control (e.g., monepantel), and a negative control. This compound is administered at a specified dose (e.g., 250 mg/kg).
-
Evaluation (Fecal Egg Count Reduction Test - FECRT): Fecal samples are collected before and at set intervals after treatment. The number of eggs per gram of feces (epg) is determined, and the percentage reduction is calculated.
Visualizing Experimental and Mechanistic Pathways
To better illustrate the processes involved in the evaluation and the proposed action of this compound, the following diagrams are provided.
Caption: General experimental workflow for evaluating the anthelmintic potential of this compound.
Caption: Proposed mechanism and observed effects of this compound on helminth parasites.
Mechanism of Action and Toxicological Profile
The precise molecular mechanism of action of this compound against helminths is not yet fully elucidated. However, current evidence points towards a multi-faceted mode of action. Studies have revealed that this compound induces significant morphological alterations to the parasite tegument. In S. mansoni, this includes the appearance of swollen tubercles and numerous small blebs emerging from the tegumental surface[1]. Similarly, in H. contortus, it causes wrinkling of the cuticle and vulvar flap, as well as the emergence of bubbles from the tegument[2]. This damage to the outer surface of the parasite is likely a key factor contributing to the observed reduction in motility and viability.
Furthermore, this compound has demonstrated a significant impact on the reproductive fitness of helminths. At sub-lethal concentrations, it markedly inhibits the daily egg output of adult S. mansoni worms[1]. This reduction in egg production is crucial, as the eggs are a primary cause of the pathology associated with schistosomiasis.
From a toxicological standpoint, the acetylation of carvacrol to form this compound appears to reduce its toxicity. Studies in mice have shown that this compound has a higher LD50 compared to carvacrol, indicating a better safety profile[2][3]. Oral administration of high doses of this compound did not result in signs of toxicity or mortality in mice[10].
Future Directions and Conclusion
This compound stands out as a promising anthelmintic lead compound. Its efficacy against clinically significant helminths like Schistosoma mansoni and Haemonchus contortus, coupled with a favorable preliminary safety profile, warrants further investigation. The development of nanoformulations, such as nanoemulsions and nanoencapsulations, has shown potential for enhancing its therapeutic properties[5][9][12][13].
Future research should focus on:
-
Elucidating the specific molecular targets and signaling pathways affected by this compound in helminths.
-
Optimizing drug delivery systems to improve bioavailability and efficacy.
-
Conducting comprehensive preclinical toxicology and pharmacokinetic studies.
-
Evaluating the efficacy of this compound against a broader range of helminth species and in different host animals.
References
- 1. Anthelmintic activity of this compound against Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative efficacy and toxic effects of this compound and carvacrol on sheep gastrointestinal nematodes and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of this compound in vitro and following oral administration to mice harboring either prepatent or patent Schistosoma mansoni infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. scielo.br [scielo.br]
- 10. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 11. This compound | 6380-28-5 [chemicalbook.com]
- 12. tandfonline.com [tandfonline.com]
- 13. This compound nanoencapsulated with chitosan/chichá gum exhibits reduced toxicity in mice and decreases the fecal egg count of sheep infected with gastrointestinal nematodes - PMC [pmc.ncbi.nlm.nih.gov]
The Anxiolytic Potential of Carvacryl Acetate: A Technical Guide on its GABAergic Mechanism of Action
Abstract: Carvacryl acetate (CA), a monoterpene derivative of carvacrol, has emerged as a promising candidate for the development of novel anxiolytic therapies. Preclinical studies in murine models demonstrate that CA exhibits significant anxiolytic-like effects without the sedative and psychomotor impairments commonly associated with classical benzodiazepines. The primary mechanism of action is believed to be the potentiation of the GABAergic system, as its effects are reversed by the benzodiazepine receptor antagonist, flumazenil. This technical guide provides an in-depth review of the core preclinical evidence, details the experimental protocols used for its evaluation, and summarizes the key findings regarding its behavioral pharmacology.
Introduction
Anxiety disorders are among the most prevalent psychiatric conditions globally, necessitating the continued development of effective and safe therapeutic agents. Natural products and their derivatives represent a vast reservoir of chemical diversity for drug discovery. This compound is a semisynthetic monoterpenic ester derived from carvacrol, a major component of essential oils from oregano and thyme. While carvacrol itself has documented effects on the central nervous system, the acetylation process can modify its pharmacokinetic and pharmacodynamic properties, potentially enhancing its therapeutic index. This document synthesizes the foundational research on the anxiolytic-like properties of this compound, focusing on the behavioral assays and mechanistic studies that define its pharmacological profile.
Proposed Mechanism of Action: Potentiation of GABAergic Neurotransmission
The anxiolytic-like effects of this compound are predominantly attributed to its interaction with the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system.[1] The proposed mechanism involves a positive allosteric modulation of the GABA-A receptor, which enhances the influx of chloride ions upon GABA binding, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.
This hypothesis is strongly supported by evidence showing that the anxiolytic effects of CA (at a dose of 100mg/kg) are significantly inhibited by pre-treatment with flumazenil (25mg/kg, i.p.), a known antagonist of the benzodiazepine binding site on the GABA-A receptor.[1] Conversely, the effects were not blocked by the 5-HT1A receptor antagonist WAY 100,635, suggesting the serotonergic system is not the primary mediator of its anxiolytic action.[1] This points to a GABAergic agonist action, contributing to its calming effects without inducing sedation.[1]
Preclinical Evidence of Anxiolytic-Like Effects
The anxiolytic profile of this compound has been characterized using a battery of standardized behavioral assays in mice. These tests are designed to model different aspects of anxiety, such as the conflict between exploration and aversion to open or brightly lit spaces.
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used model for assessing anxiety-like behavior by evaluating a rodent's natural aversion to open, elevated spaces.[2] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms. In this assay, this compound, administered at doses of 25, 50, 75, and 100 mg/kg, significantly increased both the time spent in the open arms (TSOA) and the number of open arm entries (NOAE) compared to the vehicle control group.[1]
Light-Dark Box (LDB) Test
This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.[3] Anxiolytic agents increase the time spent in the light compartment. Mice treated with this compound showed a significant increase in the time spent in the light box (TSLB) and the number of entries into the light box (NELB), further supporting its anxiolytic-like properties.[1]
Marble-Burying Test (MBT)
The marble-burying test is used to assess anxiety and obsessive-compulsive-like behaviors.[4] Anxiolytic drugs typically reduce the number of marbles buried. This compound was shown to inhibit the number of marbles buried (NMB), an effect that was reversed by the GABA-A antagonist flumazenil.[1]
Open-Field Test (OFT) and Rota-Rod Test
To rule out confounding effects on general motor activity, animals were assessed in the open-field and rota-rod tests. Unlike diazepam, which is known to cause psychomotor retardation, this compound (at doses of 25, 50, 75, and 100 mg/kg) did not alter locomotor activity or motor coordination.[1] This is a critical finding, as it suggests that the anxiolytic-like effects observed in the EPM, LDB, and MBT are not a result of sedation or motor impairment.
Quantitative Data Summary
The following tables summarize the outcomes of the key behavioral assays as described in the primary literature.[1] Note: Specific numerical data (mean ± SEM) were not available in the cited abstracts; the results are presented qualitatively based on the reported statistical significance.
Table 1: Effects of this compound in the Elevated Plus-Maze (EPM) Test
| Treatment Group (mg/kg, i.p.) | Time Spent in Open Arms (TSOA) | Number of Open Arm Entries (NOAE) |
|---|---|---|
| Vehicle | Baseline | Baseline |
| CA (25) | Significantly Increased | Significantly Increased |
| CA (50) | Significantly Increased | Significantly Increased |
| CA (75) | Significantly Increased | Significantly Increased |
| CA (100) | Significantly Increased | Significantly Increased |
| Diazepam (1) | Significantly Increased | Significantly Increased |
| Buspirone (5) | Significantly Increased | Significantly Increased |
Table 2: Effects of this compound in the Light-Dark Box (LDB) Test
| Treatment Group (mg/kg, i.p.) | Time Spent in Light Box (TSLB) | Number of Entries to Light Box (NELB) |
|---|---|---|
| Vehicle | Baseline | Baseline |
| CA (25) | Significantly Increased | Significantly Increased |
| CA (50) | Significantly Increased | Significantly Increased |
| CA (75) | Significantly Increased | Significantly Increased |
| CA (100) | Significantly Increased | Significantly Increased |
| Diazepam (1) | Significantly Increased | Significantly Increased |
| Buspirone (5) | Significantly Increased | Significantly Increased |
Table 3: Effects of this compound in the Marble-Burying Test (MBT) and Open-Field Test (OFT)
| Treatment Group (mg/kg, i.p.) | Number of Marbles Buried (NMB) | Locomotor Activity (OFT Crossings) |
|---|---|---|
| Vehicle | Baseline | No significant effect |
| CA (25) | Significantly Decreased | No significant effect |
| CA (50) | Significantly Decreased | No significant effect |
| CA (75) | Significantly Decreased | No significant effect |
| CA (100) | Significantly Decreased | No significant effect |
| Diazepam (1) | Significantly Decreased | Significantly Decreased |
| Buspirone (5) | Significantly Decreased | No significant effect |
Detailed Experimental Protocols
The following protocols are synthesized from standard methodologies for the behavioral assays used to evaluate this compound.
References
- 1. Anxiolytic-like effects of this compound, a derivative of carvacrol, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Marble burying as a test of the delayed anxiogenic effects of acute immobilisation stress in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antiepileptic Potential of Carvacryl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. The quest for novel, effective, and safe antiepileptic drugs (AEDs) is a continuous endeavor in neuroscience and pharmacology. In recent years, natural products and their derivatives have emerged as a promising source of new therapeutic agents. Carvacryl acetate, a synthetic derivative of the monoterpene carvacrol found in essential oils of oregano and thyme, has garnered significant attention for its potential antiepileptic properties. This technical guide provides an in-depth overview of the current scientific knowledge on the anticonvulsant effects of this compound, its proposed mechanisms of action, and the experimental methodologies used to evaluate its efficacy.
Anticonvulsant Activity of this compound: Quantitative Data
This compound has demonstrated significant anticonvulsant effects in various preclinical models of seizures. The following tables summarize the key quantitative findings from these studies.
| Seizure Model | Animal Model | Treatment | Key Findings | Reference |
| Pilocarpine (400 mg/kg, i.p.) | Mice | This compound | Protected against seizures; effect reversed by flumazenil. | [1] |
| Pentylenetetrazole (PTZ) | Mice | This compound | Exhibited anticonvulsant effects; effect reversed by flumazenil. | [1] |
| Picrotoxin (PIC) | Mice | This compound | Showed anticonvulsant activity; effect reversed by flumazenil. | [1] |
Table 1: Anticonvulsant Activity of this compound in Chemically-Induced Seizure Models
| Biomarker | Seizure Model | Animal Model | Treatment | Change | Reference |
| GABA Levels (Hippocampus) | Pilocarpine, PTZ, Picrotoxin | Mice | This compound | Increased | [1] |
| Na+, K+-ATPase Activity (Hippocampus) | Pilocarpine, PTZ, Picrotoxin | Mice | This compound | Increased | [1] |
| δ-aminolevulinic acid dehydratase (δ-ALA-D) Activity (Hippocampus) | Pilocarpine, PTZ, Picrotoxin | Mice | This compound | Increased | [1] |
| Glutamate Levels (Hippocampus) | Pilocarpine, PTZ, Picrotoxin | Mice | This compound | No significant change | [1] |
| Aspartate Levels (Hippocampus) | Pilocarpine, PTZ, Picrotoxin | Mice | This compound | No significant change | [1] |
| Glutamine Levels (Hippocampus) | Picrotoxin | Mice | This compound | Decreased | [1] |
Table 2: Neurochemical and Enzymatic Effects of this compound in Seizure Models
Experimental Protocols
This section details the methodologies for the key experiments cited in the evaluation of this compound's antiepileptic properties.
Chemically-Induced Seizure Models
a) Pentylenetetrazole (PTZ)-Induced Seizure Model
-
Objective: To assess the ability of a compound to prevent or delay the onset of clonic-tonic seizures induced by PTZ, a GABAA receptor antagonist.
-
Animals: Male Swiss mice (25-30 g).
-
Procedure:
-
Animals are pre-treated with either vehicle (e.g., saline with a surfactant) or this compound at various doses via intraperitoneal (i.p.) injection.
-
After a set pre-treatment time (typically 30-60 minutes), PTZ is administered subcutaneously or intraperitoneally at a convulsive dose (e.g., 85 mg/kg).
-
Animals are immediately placed in an observation chamber and monitored for the onset and severity of seizures for a period of 30 minutes.
-
Seizure activity is scored using a standardized scale (e.g., Racine scale).
-
The latency to the first seizure and the percentage of animals protected from seizures are recorded.
-
b) Pilocarpine-Induced Seizure Model
-
Objective: To evaluate the efficacy of a compound against seizures induced by pilocarpine, a muscarinic cholinergic agonist, which replicates features of temporal lobe epilepsy.
-
Animals: Male mice or rats.
-
Procedure:
-
Animals are pre-treated with a peripheral muscarinic antagonist (e.g., scopolamine methyl nitrate) to reduce peripheral cholinergic effects.
-
Animals are then treated with either vehicle or this compound (i.p.).
-
After the pre-treatment period, pilocarpine is administered (e.g., 400 mg/kg, i.p.) to induce status epilepticus.
-
Seizure activity is observed and scored for a defined period (e.g., 90 minutes).
-
Parameters such as the latency to the first seizure and the percentage of animals exhibiting status epilepticus are recorded.
-
c) Picrotoxin-Induced Seizure Model
-
Objective: To test the anticonvulsant activity against seizures induced by picrotoxin, a non-competitive GABAA receptor channel blocker.
-
Animals: Male mice.
-
Procedure:
-
Animals receive pre-treatment with vehicle or this compound (i.p.).
-
Following the pre-treatment interval, picrotoxin is administered at a convulsant dose.
-
The animals are observed for the onset of seizures and mortality over a specified time.
-
The latency to seizures and the percentage of protected animals are determined.
-
Neurochemical Analysis
a) Measurement of GABA and Glutamate Levels in the Hippocampus
-
Objective: To quantify the levels of key excitatory and inhibitory neurotransmitters in the hippocampus following seizure induction and treatment.
-
Procedure:
-
Following the behavioral experiments, animals are euthanized, and the hippocampi are rapidly dissected and frozen.
-
The tissue is homogenized in a suitable buffer.
-
Neurotransmitter levels are determined using High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization with o-phthaldialdehyde (OPA).
-
Enzymatic Assays
a) Na+, K+-ATPase Activity Assay
-
Objective: To measure the activity of Na+, K+-ATPase, an enzyme crucial for maintaining ionic gradients across neuronal membranes.
-
Procedure:
-
Hippocampal tissue is homogenized in a specific buffer.
-
The homogenate is incubated with a reaction mixture containing ATP, Na+, and K+.
-
The reaction is stopped, and the amount of inorganic phosphate (Pi) released is measured colorimetrically.
-
The specific activity is expressed as nmol of Pi released per milligram of protein per minute.
-
b) δ-aminolevulinic acid dehydratase (δ-ALA-D) Activity Assay
-
Objective: To determine the activity of δ-ALA-D, an enzyme involved in the heme synthesis pathway and sensitive to oxidative stress.
-
Procedure:
-
Hippocampal tissue is homogenized.
-
The homogenate is incubated with δ-aminolevulinic acid.
-
The product of the reaction, porphobilinogen, is quantified spectrophotometrically after reaction with Ehrlich's reagent.
-
Enzyme activity is expressed as nmol of porphobilinogen formed per hour per milligram of protein.
-
Signaling Pathways and Mechanisms of Action
The anticonvulsant properties of this compound appear to be multifactorial, involving modulation of both inhibitory and excitatory neurotransmitter systems, as well as neuroprotective pathways.
Modulation of GABAergic Neurotransmission
The primary proposed mechanism of action for this compound's antiepileptic effects is the enhancement of GABAergic inhibition. Evidence for this includes the reversal of its anticonvulsant effects by flumazenil, a benzodiazepine receptor antagonist, and the observed increase in hippocampal GABA levels following its administration.[1]
Caption: Proposed GABAergic signaling pathway of this compound.
Potential Modulation of Glutamatergic and Sodium Channels
While direct evidence for this compound is still emerging, studies on its parent compound, carvacrol, suggest potential interactions with glutamatergic pathways and voltage-gated sodium channels. Carvacrol has been shown to inhibit voltage-gated sodium channels, which would reduce neuronal excitability.[2] this compound's activity in nociceptive models involving glutamate pathways also hints at a possible role in modulating excitatory neurotransmission.[3]
Caption: Potential modulation of excitatory pathways by this compound.
Neuroprotective Signaling Pathway: Nrf2 Activation
Beyond its direct effects on neurotransmission, this compound has been shown to exert neuroprotective effects through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[4][5] Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.
Caption: Neuroprotective Nrf2 signaling pathway activated by this compound.
Experimental and Drug Screening Workflows
The evaluation of a novel compound like this compound for its antiepileptic potential follows a structured workflow, from initial screening to more detailed mechanistic studies.
Caption: General workflow for screening the anticonvulsant properties of this compound.
Conclusion and Future Directions
This compound presents a promising profile as a potential antiepileptic agent. Its efficacy in multiple preclinical seizure models, coupled with a multifaceted mechanism of action involving the enhancement of GABAergic inhibition and neuroprotective effects, warrants further investigation. Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To understand its absorption, distribution, metabolism, and excretion, and to establish a clear dose-response relationship.
-
Chronic Seizure Models: To evaluate its efficacy in models of chronic epilepsy, which are more representative of the human condition.
-
Elucidation of Molecular Targets: To precisely identify the binding sites and molecular interactions responsible for its effects on GABAergic and other neurotransmitter systems.
-
Safety and Toxicology: To conduct comprehensive safety and toxicology studies to determine its therapeutic index and potential adverse effects.
The continued exploration of this compound and similar compounds derived from natural sources holds significant promise for the development of the next generation of antiepileptic drugs.
References
- 1. Neuropharmacological effects of this compound on δ-aminolevulinic dehydratase, Na+, K+-ATPase activities and amino acids levels in mice hippocampus after seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carvacrol decreases neuronal excitability by inhibition of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a derivative of carvacrol, reduces nociceptive and inflammatory response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a semisynthetic monoterpenic ester obtained from essential oils, provides neuroprotection against cerebral ischemia reperfusion-induced oxidative stress injury via the Nrf2 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a semisynthetic monoterpenic ester obtained from essential oils, provides neuroprotection against cerebral ischemia reperfusion-induced oxidative stress injury via the Nrf2 signalling pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
Carvacryl Acetate: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carvacryl acetate, a synthetic derivative of the naturally occurring monoterpene carvacrol, has emerged as a compound of significant interest in the pharmaceutical and biomedical fields. Possessing a more stable chemical profile than its parent compound, this compound exhibits a broad spectrum of pharmacological activities, including potent anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. This technical guide provides an in-depth review of the current literature on this compound, presenting a comprehensive overview of its synthesis, physicochemical properties, and biological activities. Detailed experimental protocols, quantitative data from key studies, and visual representations of its mechanisms of action are provided to facilitate further research and development.
Physicochemical Properties
This compound [(2-methyl-5-propan-2-ylphenyl) acetate] is an ester of carvacrol and acetic acid.[1] Its chemical and physical properties are summarized in the table below. The esterification of carvacrol to this compound is proposed as a method to reduce toxicity and enhance pharmacological effects.[2]
| Property | Value | Reference |
| Molecular Formula | C12H16O2 | [1][3][4] |
| Molecular Weight | 192.25 g/mol | [4][5] |
| CAS Number | 6380-28-5 | [1][3][5][6] |
| Appearance | Colorless to pale yellow liquid | [3][5] |
| Boiling Point | 246.5 °C (estimate) | [4] |
| Melting Point | 29-30 °C | [4][5] |
| Density | 0.9896 g/cm³ | [5] |
| Flash Point | 94.6 °C | |
| Solubility | Insoluble in water; soluble in alcohol and oils | [3][5] |
Synthesis
The synthesis of this compound is typically achieved through the acetylation of carvacrol.
General Experimental Protocol for Synthesis
A common method for the synthesis of this compound involves the reaction of carvacrol with acetic anhydride, often in the presence of a catalyst.[5][7][8]
Materials:
-
Carvacrol
-
Acetic anhydride
-
Chloroform
-
Distilled water
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of carvacrol (5.1 mL) and acetic anhydride (10 mL) is prepared.[7]
-
A catalytic amount of sulfuric acid (10 drops) is added to the mixture.[7]
-
The reaction mixture is heated in a water bath at 55 °C and agitated for 30 minutes.[7]
-
The mixture is then transferred to a separatory funnel, and 50 mL of distilled water is added.
-
The product is extracted three times with 50 mL of chloroform.[7]
-
The combined organic phases are dried with anhydrous sodium sulfate and concentrated under reduced pressure using a rotary evaporator.[7]
-
The resulting product can be further purified by column chromatography using silica gel as the stationary phase and a mixture of hexane/ethyl acetate (95:5) as the mobile phase.[8]
Figure 1: General workflow for the synthesis of this compound.
Biological Activities
This compound has demonstrated a wide array of biological activities, making it a promising candidate for various therapeutic applications.
Antioxidant Activity
This compound exhibits significant antioxidant properties, as demonstrated by various in vitro assays.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | EC50 (µg/mL) | Experimental Conditions | Reference |
| DPPH Radical Scavenging | 6.1 ± 0.53 | Various concentrations of this compound were reacted with DPPH radical solution. | [7] |
| ABTS Radical Scavenging | 5.24 ± 0.38 | This compound was reacted with ABTS radical cation solution. | [7] |
| Reduction Potential (FRAP) | 3.65 | The reduction of Fe³⁺(CN⁻)₆ to Fe²⁺(CN⁻)₆ was measured. | [7] |
| Inhibition of Oxidative Hemolysis | 2.58 ± 0.07 | The ability of this compound to inhibit hydrogen peroxide-induced hemolysis in erythrocytes was assessed. | [7] |
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.[7]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS.[7]
-
Ferric Reducing Antioxidant Power (FRAP) Assay: This method assesses the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[7]
-
Inhibition of Oxidative Hemolysis: This assay evaluates the protective effect of an antioxidant against oxidative damage to red blood cells induced by a free radical generator like hydrogen peroxide.[7]
Anti-inflammatory Activity
This compound has been shown to possess potent anti-inflammatory effects in various animal models.[6][8][9]
Table 2: Anti-inflammatory Effects of this compound in Mice
| Model | Dose | Effect | Reference |
| Carrageenan-induced paw edema | 75 mg/kg | Significantly reduced paw edema.[8][9] | [8][9] |
| Histamine-induced paw edema | 75 mg/kg | Strongly inhibited edema.[6][8][9] | [6][8][9] |
| Serotonin-induced paw edema | 75 mg/kg | Strongly inhibited edema.[6][8][9] | [6][8][9] |
| Prostaglandin E2-induced paw edema | 75 mg/kg | Strongly inhibited edema.[6][8][9] | [6][8][9] |
| Compound 48/80-induced paw edema | 75 mg/kg | Strongly inhibited edema.[8][9] | [8][9] |
| Carrageenan-induced peritonitis | 75 mg/kg | Decreased total and differential leukocyte counts, reduced myeloperoxidase (MPO) and IL-1β levels, and enhanced IL-10 levels in the peritoneal exudate.[6][8][9] | [6][8][9] |
The anti-inflammatory activity of this compound is believed to be mediated through the reduction of inflammatory mediators, inhibition of neutrophil migration, and modulation of cytokine concentrations.[6][8][9] It has been shown to decrease the levels of the pro-inflammatory cytokine IL-1β while increasing the anti-inflammatory cytokine IL-10.[6][8][9]
Figure 2: Proposed anti-inflammatory signaling pathway of this compound.
Antimicrobial Activity
While carvacrol is known for its antimicrobial properties, studies on this compound suggest that the free hydroxyl group of carvacrol is essential for this activity.[10][11] this compound and carvacrol methyl ether were found to be less effective antimicrobial agents compared to carvacrol.[10][11] However, some studies suggest potential antibacterial and antifungal properties, which could be beneficial in food preservation.[3] Further research is needed to fully elucidate the antimicrobial spectrum of this compound.
Anticancer Activity
The parent compound, carvacrol, has been extensively studied for its anticancer effects.[12][13][14][15][16] It has been shown to inhibit cell proliferation, migration, and invasion, and induce apoptosis in various cancer cell lines.[12][14][15] While direct studies on the anticancer activity of this compound are less common, its structural similarity to carvacrol suggests it may also possess anticancer properties. Derivatives of carvacrol are being investigated as potential new anticancer agents.[12][13]
Anxiolytic-like and Anticonvulsant Activities
This compound has demonstrated anxiolytic-like effects in mice, likely mediated through GABAergic agonist action, without causing psychomotor side effects.[6][17] It has also shown anticonvulsant effects against seizures induced by various agents, with its mechanism of action suggested to be mediated by the GABAergic system.[2][6]
Figure 3: Proposed mechanism for the anxiolytic-like effect of this compound.
Toxicology
Acute toxicity studies in mice have been conducted to evaluate the safety profile of this compound.
Table 3: Acute Toxicity of this compound in Mice
| Route of Administration | Doses (mg/kg) | Observations | Reference |
| Oral (p.o.) | 1000 and 2000 | No signs of toxicity or mortality. No significant differences in body weight, water intake, food consumption, or excreta production compared to the control group. | [7] |
| Intraperitoneal (i.p.) | 1000 | No mortality. | [7] |
| Intraperitoneal (i.p.) | 2000 | Signs of toxicity and mortality (1 out of 5 animals) were observed in both sexes. | [7] |
Future Directions
This compound is a promising pharmacological agent with a diverse range of biological activities. Its enhanced stability compared to carvacrol makes it an attractive candidate for further development. Future research should focus on:
-
Elucidating detailed mechanisms of action: While initial studies have provided insights, a deeper understanding of the molecular targets and signaling pathways involved in its various effects is needed.
-
In-depth anticancer studies: Comprehensive in vitro and in vivo studies are required to evaluate the anticancer potential of this compound against a broad range of cancer types.
-
Pharmacokinetic and bioavailability studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its development as a therapeutic agent. The use of nanoemulsions to improve its low aqueous solubility and bioavailability is a promising area of investigation.[18]
-
Clinical trials: Following promising preclinical results, well-designed clinical trials will be necessary to establish the safety and efficacy of this compound in humans.
Conclusion
This compound is a synthetically accessible and stable derivative of carvacrol with significant therapeutic potential. Its well-documented anti-inflammatory and antioxidant properties, coupled with emerging evidence for its anxiolytic, anticonvulsant, and potential anticancer effects, position it as a valuable lead compound for drug discovery and development. This technical guide provides a solid foundation of the existing literature to support and guide future research in unlocking the full therapeutic potential of this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 6380-28-5: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C12H16O2 | CID 80792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 6380-28-5 [chemicalbook.com]
- 6. This compound | CAS:6380-28-5 | Monoterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 8. repositorio.ufc.br [repositorio.ufc.br]
- 9. This compound, a derivative of carvacrol, reduces nociceptive and inflammatory response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of carvacrol related to its chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of Carvacrol Derivatives as Potential New Anticancer Agent against Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antitumor Effects of Carvacrol and Thymol: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. researchgate.net [researchgate.net]
- 17. Anxiolytic-like effects of this compound, a derivative of carvacrol, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Methodological & Application
Carvacryl Acetate: In Vivo Experimental Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Carvacryl acetate, a synthetic derivative of the monoterpene carvacrol, has emerged as a promising therapeutic candidate with demonstrated anti-inflammatory, analgesic, and antioxidant properties in various preclinical models. This document provides a comprehensive overview of in vivo experimental protocols and key findings related to this compound, intended to guide researchers in the design and execution of further studies. The acetylation of carvacrol to this compound has been shown to reduce its toxicity, enhancing its potential for pharmaceutical development.[1] In vivo studies have consistently demonstrated its efficacy in mitigating inflammatory responses, reducing pain perception, and combating oxidative stress.
The anti-inflammatory effects of this compound are attributed to its ability to modulate key signaling pathways. Notably, it has been shown to decrease the levels of the pro-inflammatory cytokine interleukin-1 beta (IL-1β).[1][2][3][4] This reduction in IL-1β is a critical mechanism, as this cytokine plays a central role in orchestrating the inflammatory cascade. Furthermore, this compound has been observed to enhance the production of the anti-inflammatory cytokine IL-10.[2]
The analgesic properties of this compound are linked to its interaction with the transient receptor potential ankyrin 1 (TRPA1) receptor and its influence on glutamatergic pathways.[2][4] Its activity on pathways involving capsaicin and glutamate receptors underscores its potential as a non-opioid analgesic.[2]
As an antioxidant, this compound has been shown to reduce lipid peroxidation and nitrite levels in vivo.[3] It also enhances the activity of crucial antioxidant enzymes such as glutathione peroxidase (GPx) and catalase.[3] These attributes suggest its potential utility in conditions associated with oxidative damage.
This document outlines detailed protocols for evaluating the anti-inflammatory, analgesic, and antioxidant effects of this compound in rodent models, along with a summary of quantitative data from published studies to facilitate comparative analysis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies on this compound.
Table 1: Anti-inflammatory Effects of this compound
| Experimental Model | Animal Model | Treatment and Dose | Key Findings | Reference |
| Carrageenan-Induced Paw Edema | Mice | This compound (75 mg/kg, i.p.) | Significant reduction in paw edema at 3 and 4 hours post-carrageenan injection (88.8% and 97% inhibition, respectively). | [4] |
| Histamine, Serotonin, PGE2, and Compound 48/80-Induced Paw Edema | Mice | This compound (75 mg/kg, i.p.) | Strong inhibition of edema induced by histamine, serotonin, prostaglandin E2, and compound 48/80. | [2] |
| Carrageenan-Induced Peritonitis | Mice | This compound (75 mg/kg, i.p.) | Significantly decreased total and differential leukocyte counts. Reduced myeloperoxidase (MPO) and IL-1β levels in peritoneal exudate. Enhanced IL-10 levels. | [2][3] |
| Complete Freund's Adjuvant (CFA)-Induced Paw Edema | Mice | This compound nanoemulsion (CANE) (50, 100, and 200 mg/kg, p.o.) | Dose-dependent reduction in paw edema. At 200 mg/kg, significantly reduced IL-1β levels in the inflamed paw. | [1] |
Table 2: Analgesic Effects of this compound
| Experimental Model | Animal Model | Treatment and Dose | Key Findings | Reference |
| Acetic Acid-Induced Writhing | Mice | This compound (75 mg/kg, i.p.) | Decreased the number of writhing movements. | [2] |
| Hot Plate Test | Mice | This compound (75 mg/kg, i.p.) | Increased the latency time for nociceptive response. | [2] |
| Formalin Test | Mice | This compound (75 mg/kg, i.p.) | Decreased paw licking time in both phases of the test. | [2] |
| Capsaicin-Induced Nociception | Mice | This compound (75 mg/kg, i.p.) | Decreased paw licking time. | [2] |
| Glutamate-Induced Nociception | Mice | This compound (75 mg/kg, i.p.) | Decreased paw licking time. | [2] |
Table 3: Antioxidant Effects of this compound
| Experimental Model | Animal Model | Treatment and Dose | Key Findings | Reference |
| Oxidative Stress in Hippocampus | Mice | This compound (i.p. administration) | Reduced lipid peroxidation and nitrite content. Increased reduced glutathione (GSH) levels and the activities of glutathione peroxidase (GPx) and catalase. | [3] |
Experimental Protocols
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This model is widely used to assess the acute anti-inflammatory activity of compounds.
-
Animals: Male Swiss mice (25-30 g).
-
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 2% DMSO in saline)
-
Parenteral administration supplies (syringes, needles)
-
Plethysmometer
-
-
Protocol:
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals for 12 hours before the experiment with free access to water.
-
Group animals randomly (n=6-8 per group): Vehicle control, this compound (e.g., 75 mg/kg), and a positive control (e.g., Indomethacin).
-
Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before the carrageenan injection.
-
Measure the basal volume of the right hind paw using a plethysmometer.
-
Induce inflammation by injecting 0.05 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group relative to the vehicle control group.
-
Analgesic Activity: Acetic Acid-Induced Writhing Test
This is a visceral pain model used to screen for analgesic activity.
-
Animals: Male Swiss mice (25-30 g).
-
Materials:
-
This compound
-
Acetic acid (0.6% v/v in saline)
-
Vehicle (e.g., 2% DMSO in saline)
-
Parenteral administration supplies
-
-
Protocol:
-
Acclimatize and fast animals as described previously.
-
Group animals randomly (n=6-8 per group): Vehicle control, this compound (e.g., 75 mg/kg), and a positive control (e.g., Morphine).
-
Administer this compound or vehicle i.p. 30 minutes before the acetic acid injection.
-
Inject 0.1 mL of 0.6% acetic acid solution i.p. to induce writhing.
-
Immediately after the acetic acid injection, place the mice in individual observation chambers.
-
Count the number of writhes (stretching of the abdomen and hind limbs) for each animal for 20 minutes.
-
Calculate the percentage of analgesia for each group relative to the vehicle control group.
-
Antioxidant Activity: In Vivo Assessment in Brain Tissue
This protocol outlines the assessment of antioxidant markers in the hippocampus of mice.
-
Animals: Male Swiss mice (25-30 g).
-
Materials:
-
This compound
-
Vehicle (e.g., 2% DMSO in saline)
-
Anesthesia
-
Surgical tools for tissue collection
-
Reagents for measuring lipid peroxidation (TBARS assay), nitrite content (Griess reagent), reduced glutathione (GSH), glutathione peroxidase (GPx), and catalase activity.
-
-
Protocol:
-
Acclimatize and group animals as described previously.
-
Administer this compound or vehicle i.p. for a specified period (e.g., once daily for 7 days).
-
At the end of the treatment period, euthanize the animals by cervical dislocation.
-
Rapidly dissect the hippocampus on an ice-cold plate.
-
Homogenize the tissue in an appropriate buffer.
-
Perform biochemical assays on the homogenate to determine:
-
Thiobarbituric acid reactive substances (TBARS) as an index of lipid peroxidation.
-
Nitrite concentration using the Griess reaction.
-
Reduced glutathione (GSH) levels.
-
Glutathione peroxidase (GPx) activity.
-
Catalase activity.
-
-
Compare the results between the this compound-treated group and the vehicle control group.
-
Signaling Pathways and Mechanisms of Action
Anti-inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects by modulating the production of key cytokines. It has been shown to inhibit the production of the pro-inflammatory cytokine IL-1β and enhance the production of the anti-inflammatory cytokine IL-10.[2][3] The precursor of this compound, carvacrol, has been demonstrated to suppress the activation of the NF-κB signaling pathway, a critical regulator of IL-1β gene expression. This suggests a likely mechanism for the observed reduction in IL-1β by this compound.
Caption: Anti-inflammatory action of this compound.
Analgesic Signaling Pathway
The analgesic effects of this compound involve its interaction with the TRPA1 receptor and modulation of glutamatergic signaling.[2][4] Activation of TRPA1 can lead to the influx of cations and subsequent neuronal depolarization, which is involved in pain sensation. This compound's interaction with this receptor suggests a mechanism for its analgesic properties. Furthermore, its ability to reduce glutamate-induced nociception points to its interference with excitatory glutamatergic pathways.
Caption: Analgesic action of this compound.
Experimental Workflow
The following diagram illustrates a general workflow for the in vivo evaluation of this compound.
Caption: In vivo experimental workflow for this compound.
References
- 1. Nanoemulsion Improves the Anti-Inflammatory Effect of Intraperitoneal and Oral Administration of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a derivative of carvacrol, reduces nociceptive and inflammatory response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositorio.ufc.br [repositorio.ufc.br]
- 4. This compound, a novel semisynthetic monoterpene ester, binds to the TRPA1 receptor and is effective in attenuating irinotecan-induced intestinal mucositis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of Carvacryl Acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carvacryl acetate, a synthetic derivative of the natural monoterpene carvacrol, has garnered significant interest for its diverse pharmacological activities. This document provides a comprehensive overview of in vitro assays to evaluate the efficacy of this compound, complete with detailed experimental protocols and a summary of reported quantitative data. The information presented herein is intended to serve as a practical guide for researchers investigating the potential therapeutic applications of this compound. This compound has demonstrated promising antioxidant, anti-inflammatory, neuroprotective, and antimicrobial properties in various in vitro models.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the key quantitative data from in vitro studies on this compound's efficacy.
Table 1: Antioxidant Activity of this compound
| Assay | EC50 (µg/mL) | 95% Confidence Interval (µg/mL) | Notes |
| DPPH Radical Scavenging | 6.1 ± 0.53 | 4.87 ± 0.33 to 12.43 ± 1.31 | Trolox (140 µg/mL) showed 88.56 ± 0.72% antioxidant capacity.[1] |
| ABTS•+ Radical Scavenging | 5.24 ± 0.38 | - | Trolox (140 µg/mL) showed 91.09 ± 3.00% antioxidant capacity.[1] |
| Inhibition of Oxidative Hemolysis | 2.58 ± 0.07 | 1.87 ± 0.21 to 3.53 ± 0.45 | Induced by hydrogen peroxide.[1] |
| Reduction Potential (FRAP) | 3.65 µg/mL | - | Measures the reduction of Fe3+(CN−)6 to Fe2+(CN−)6.[1] |
Table 2: Anti-inflammatory and Nociceptive Effects of this compound
| Assay | Concentration/Dose | % Inhibition / Effect | Notes |
| Carrageenan-induced Paw Edema | 75 mg/kg | 88.8% (3rd hour), 97% (4th hour) | In vivo study in mice, provides context for in vitro anti-inflammatory potential.[2] |
| Histamine-induced Paw Edema | 75 mg/kg | 34.14% | In vivo study.[2] |
| Prostaglandin E2 (PGE2)-induced Paw Edema | 75 mg/kg | 96.48% | In vivo study.[2] |
| Compound 48/80-induced Paw Edema | 75 mg/kg | 83.33% | In vivo study.[2] |
| Serotonin-induced Paw Edema | 75 mg/kg | 37.50% | In vivo study.[2] |
| Myeloperoxidase (MPO) Activity | 75 mg/kg | Significant decrease in peritoneal exudate | In vivo peritonitis model.[3] |
| Interleukin-1 beta (IL-1β) Levels | 75 mg/kg | Significant decrease in peritoneal exudate | In vivo peritonitis model.[2][3] |
| Interleukin-10 (IL-10) Levels | 75 mg/kg | Enhanced levels in peritoneal exudate | In vivo peritonitis model.[2][3] |
| Acetic Acid-induced Writhing | 75 mg/kg | 61.39% inhibition | In vivo nociception model.[2] |
Table 3: Antiparasitic Activity of this compound
| Organism | Assay | EC50 | Notes |
| Schistosoma mansoni (adult) | In vitro viability | 51.8 µM | A nanoemulsion of this compound (CANE) showed a lower EC50 of 28.4 µM.[4] |
| Haemonchus contortus (eggs) | Egg Hatch Test (EHT) | - | 89.3% inhibition at 8.0 mg/ml.[5] |
| Haemonchus contortus (larvae) | Larval Development Test (LDT) | - | 100% inhibition at 2 mg/ml.[5] |
| Haemonchus contortus (adult) | Adult Worm Motility (AWM) | - | 100% inhibition at 200 µg/ml after 24h.[5] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability.
Materials:
-
This compound
-
Human or animal cell line (e.g., HaCat, Vero, PC12)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same percentage of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours in a CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Antioxidant Assays
Materials:
-
This compound
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare different concentrations of this compound and the positive control in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The EC50 value is the concentration of the sample that scavenges 50% of the DPPH radicals.
Materials:
-
This compound
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Methanol or ethanol
-
Trolox (as a positive control)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
ABTS Radical Cation (ABTS•+) Preparation: Mix equal volumes of ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add 10 µL of the sample (this compound or Trolox at different concentrations) to 1 mL of the ABTS•+ working solution.
-
Incubation: Incubate for 6 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of ABTS•+ scavenging activity: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The EC50 value is determined from the plot of scavenging activity against the concentration of the sample.
Anti-inflammatory Assays
This assay measures neutrophil infiltration in inflamed tissues.
Materials:
-
Tissue homogenates (from an in vivo inflammation model)
-
HTAB (hexadecyltrimethylammonium bromide) buffer (0.5% HTAB in 50 mM potassium phosphate buffer, pH 6.0)
-
O-dianisidine dihydrochloride solution (0.167 mg/mL in 50 mM potassium phosphate buffer, pH 6.0)
-
Hydrogen peroxide (0.0005%)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Homogenize tissue samples in HTAB buffer and centrifuge to collect the supernatant.
-
Reaction Mixture: In a 96-well plate, add 200 µL of the o-dianisidine solution and 10 µL of the sample supernatant.
-
Reaction Initiation: Add 10 µL of hydrogen peroxide to start the reaction.
-
Absorbance Measurement: Measure the change in absorbance at 460 nm over time (e.g., every 30 seconds for 5 minutes).
-
Data Analysis: MPO activity is expressed as the change in absorbance per minute per milligram of protein.
This protocol provides a general outline for measuring IL-1β and IL-10 levels in cell culture supernatants or tissue homogenates.
Materials:
-
Commercial ELISA kit for IL-1β or IL-10
-
Cell culture supernatants or tissue homogenates
-
Wash buffer
-
Detection antibody
-
Streptavidin-HRP
-
Substrate solution (TMB)
-
Stop solution
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Plate Preparation: Follow the kit instructions for preparing the antibody-coated plate.
-
Standard and Sample Addition: Add standards and samples to the wells and incubate as per the kit's protocol.
-
Washing: Wash the wells with wash buffer.
-
Detection Antibody: Add the biotinylated detection antibody and incubate.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add Streptavidin-HRP and incubate.
-
Washing: Repeat the washing step.
-
Substrate Development: Add the TMB substrate and incubate in the dark.
-
Stop Reaction: Add the stop solution.
-
Absorbance Measurement: Read the absorbance at the recommended wavelength (usually 450 nm).
-
Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in the samples.
Signaling Pathways and Experimental Workflows
Neuroprotective Effect of this compound via the Nrf2 Signaling Pathway
This compound has been shown to exert neuroprotective effects against oxidative stress by activating the Nrf2 signaling pathway.[6] Under conditions of oxidative stress, this compound promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of several antioxidant genes, leading to their increased expression. This results in the enhanced production of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which help to mitigate oxidative damage.
Caption: Nrf2 signaling pathway activated by this compound.
Experimental Workflow for In Vitro Efficacy Assessment
The following diagram illustrates a logical workflow for the in vitro evaluation of this compound's efficacy.
Caption: Workflow for evaluating this compound's in vitro efficacy.
Involvement of Capsaicin and Glutamate Pathways in Nociception
This compound has been shown to reduce nociceptive responses, and its mechanism may involve the modulation of pathways sensitive to capsaicin and glutamate. Capsaicin activates the TRPV1 receptor on nociceptive sensory neurons, leading to the release of neurotransmitters like glutamate and substance P, which transmit pain signals. Glutamate, a primary excitatory neurotransmitter, acts on various receptors (e.g., NMDA, AMPA) to propagate these signals. The anti-nociceptive effect of this compound could be due to its interaction with these pathways, potentially by inhibiting TRPV1 activation or glutamate receptor signaling.
Caption: Putative role of this compound in nociceptive pathways.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Carvacryl Acetate in Preclinical Research: A Guide to Dosage and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Carvacryl acetate, a synthetic derivative of the natural monoterpene carvacrol, has garnered significant interest in preclinical research for its diverse pharmacological activities. This document provides a comprehensive overview of the dosages used in animal studies, detailed experimental protocols for evaluating its efficacy and toxicity, and insights into its potential mechanisms of action. The information presented herein is intended to guide researchers in designing robust and reproducible preclinical studies.
This compound has demonstrated notable anti-inflammatory, antioxidant, and anthelmintic properties in various animal models. Its therapeutic potential is attributed to its ability to modulate inflammatory pathways, reduce oxidative stress, and act against gastrointestinal nematodes. The acetylation of carvacrol has been suggested as a strategy to potentially reduce toxicity while maintaining or enhancing its pharmacological effects. When planning in vivo studies, careful consideration of the animal model, route of administration, and dosage is crucial for obtaining meaningful results.
Quantitative Data Summary
The following tables summarize the quantitative data on this compound dosages from various animal studies.
Table 1: Acute Toxicity of this compound in Mice
| Route of Administration | LD10 (mg/kg) | LD50 (mg/kg) | Signs of Toxicity | Reference |
| Oral | 566.7 | 1544.5 | - | [1] |
| Intraperitoneal | - | - | Signs of toxicity and mortality (1/5) observed at 2000 mg/kg. No signs of toxicity at 1000 mg/kg. | [2] |
| Oral (Nanoencapsulated) | - | 2609 | Reduced toxicity compared to free this compound. | [3] |
Table 2: Anti-inflammatory Dosages of this compound in Mice
| Model | Route of Administration | Dosage (mg/kg) | Effect | Reference |
| Carrageenan-induced paw edema | Intraperitoneal | 25, 50, 75 | Significant inhibition of edema at 75 mg/kg, with maximum inhibition of 88.8% at the third hour and 97% at the fourth hour. | [4] |
| Carrageenan-induced paw edema | Intraperitoneal (Nanoemulsion) | 25, 50, 100 | Dose-dependent anti-edematogenic effect lasting up to 48 hours. | [5] |
| Carrageenan-induced paw edema | Oral (Nanoemulsion) | 50, 100, 200 | Anti-edematogenic effects at all tested doses. At 200 mg/kg, the effect started 1 hour after stimulus and lasted for up to 24 hours. | [5] |
| Peritonitis | Intraperitoneal | 75 | Significantly decreased total and differential leukocyte counts, reduced myeloperoxidase (MPO) activity by 46.05%, and decreased IL-1β levels by 52.32%. Increased IL-10 levels. | [4] |
Table 3: Anthelmintic Dosages of this compound
| Animal Model | Route of Administration | Dosage (mg/kg) | Effect | Reference |
| Sheep (naturally infected with gastrointestinal nematodes) | Oral | 250 | Reduced eggs per gram of feces (epg) by 65.9% at 16 days post-treatment. | [1] |
| Sheep (naturally infected with gastrointestinal nematodes) | Oral (Nanoencapsulated) | 250 | Reduced epg by 71.5% by 16 days post-treatment. | [3] |
| Rats (subchronic toxicity) | Gavage | 250 (daily for 28 days) | No significant differences in biochemical and hematological parameters. | [6] |
Experimental Protocols
Acute Toxicity Assessment (Up-and-Down Procedure - OECD 425)
This protocol is used to determine the median lethal dose (LD50) of a substance.
Materials:
-
This compound
-
Vehicle (e.g., 0.05% Tween 80 in 0.9% saline)[2]
-
Female Swiss mice (n=11)[3]
-
Oral gavage needles
-
AOT425StatPgm software for LD50 estimation[3]
Procedure:
-
Acclimatize animals for at least 7 days with free access to food and water.[3]
-
Administer a single oral dose of this compound to one animal. The starting dose is typically based on preliminary data or a default value (e.g., 175 mg/kg).[3]
-
Observe the animal for 48 hours for signs of toxicity and mortality.[3]
-
If the animal survives, the dose for the next animal is increased by a factor of 3.2.[6]
-
If the animal dies, the dose for the next animal is decreased by a factor of 3.2.[6]
-
Continue this sequential dosing until five reversals in outcome (survival/mortality) occur in six consecutive animals.[3]
-
Use the AOT425StatPgm software to calculate the LD50.[3]
Carrageenan-Induced Paw Edema in Mice
This is a standard model to evaluate the anti-inflammatory activity of a compound.
Materials:
-
This compound
-
Vehicle (e.g., 2% DMSO)[4]
-
Carrageenan solution (1% in saline)
-
Male Swiss mice
-
Plethysmometer or digital caliper
Procedure:
-
Divide animals into groups: vehicle control, positive control (e.g., indomethacin), and this compound treatment groups (e.g., 25, 50, 75 mg/kg).
-
Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before the carrageenan injection.[4]
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume or thickness at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[4]
-
Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.
Carrageenan-Induced Peritonitis in Mice
This model assesses the effect of a compound on leukocyte migration.
Materials:
-
This compound
-
Vehicle (e.g., 2% DMSO)[4]
-
Carrageenan solution (1% in saline)
-
Male Swiss mice
-
Phosphate-buffered saline (PBS)
-
Turk's solution
-
Microscope and hemocytometer
Procedure:
-
Divide animals into groups: vehicle control, positive control (e.g., indomethacin), and this compound treatment group (e.g., 75 mg/kg).
-
Administer this compound or vehicle i.p. 30 minutes before the carrageenan injection.[4]
-
Induce peritonitis by injecting 0.5 mL of 1% carrageenan solution i.p.
-
Four hours after the carrageenan injection, euthanize the animals and collect the peritoneal exudate by washing the peritoneal cavity with 3 mL of PBS.
-
Determine the total leukocyte count using a hemocytometer after diluting the exudate in Turk's solution.
-
Prepare cytospin slides of the peritoneal fluid for differential leukocyte counting.
-
The peritoneal fluid can also be used for myeloperoxidase (MPO) activity assays and cytokine measurements (e.g., IL-1β, TNF-α, IL-10) using ELISA kits.[4]
Signaling Pathways and Mechanisms of Action
Caption: Anti-inflammatory action of this compound.
Caption: Antinociceptive action of this compound.
Caption: General workflow for preclinical studies.
References
- 1. Comparative efficacy and toxic effects of this compound and carvacrol on sheep gastrointestinal nematodes and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 3. This compound nanoencapsulated with chitosan/chichá gum exhibits reduced toxicity in mice and decreases the fecal egg count of sheep infected with gastrointestinal nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositorio.ufc.br [repositorio.ufc.br]
- 5. Nanoemulsion Improves the Anti-Inflammatory Effect of Intraperitoneal and Oral Administration of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Quantification of Carvacryl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carvacryl acetate, an ester derivative of carvacrol, is a compound of increasing interest in the pharmaceutical and food industries due to its potential antimicrobial, antioxidant, and anti-inflammatory properties. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and pharmacokinetic studies. This document provides detailed application notes and experimental protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and a proposed High-Performance Liquid Chromatography (HPLC) method. Additionally, a protocol for a stability-indicating study is outlined to ensure the integrity of the analyte under various stress conditions.
Analytical Methods Overview
Two primary analytical techniques are detailed for the quantification of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, ideal for the analysis of volatile and semi-volatile compounds like this compound, particularly in complex matrices such as essential oils.
-
High-Performance Liquid Chromatography (HPLC): A versatile and robust technique suitable for the routine quality control of this compound in raw materials and finished products.
Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method
Application Note
This GC-MS method is designed for the accurate identification and quantification of this compound in various sample matrices, including essential oils and hydrodistillates. The method offers excellent selectivity and sensitivity, allowing for the determination of this compound even at low concentrations.
Experimental Protocol
1. Sample Preparation:
-
For Essential Oils: Accurately weigh approximately 10 mg of the essential oil sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as hexane or ethyl acetate. Vortex for 1 minute to ensure homogeneity. Prepare further dilutions as necessary to fall within the calibration range.
-
For Other Matrices: Sample preparation may involve liquid-liquid extraction or solid-phase extraction (SPE) to isolate this compound from the matrix. The choice of extraction solvent and SPE sorbent should be optimized based on the sample matrix.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977C GC/MSD (or equivalent)
-
Column: Rtx-5 MS (Crossbond 5% diphenyl/95% dimethyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[2]
-
Injection Volume: 1 µL in split mode (split ratio 1:100)[1]
-
Oven Temperature Program:
-
Transfer Line Temperature: 250 °C[2]
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-400
-
Solvent Delay: 3 minutes[2]
3. Calibration and Quantification:
-
Prepare a series of standard solutions of this compound in the same solvent used for sample preparation, covering a concentration range of approximately 1-100 µg/mL.
-
Inject the standard solutions and the sample solutions into the GC-MS system.
-
Generate a calibration curve by plotting the peak area of this compound against the corresponding concentration.
-
Quantify this compound in the samples by comparing their peak areas to the calibration curve.
Method Validation Summary
The following table summarizes the typical validation parameters for the GC-MS quantification of this compound, based on data for similar compounds and general guidelines for method validation[3][4][5].
| Parameter | Typical Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Experimental Workflow: GC-MS Analysis
References
- 1. iris.unito.it [iris.unito.it]
- 2. A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phcog.com [phcog.com]
Application Note: High-Throughput Analysis of Carvacryl Acetate using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive methodology for the identification and quantification of Carvacryl acetate, a monoterpenoid ester with significant anti-inflammatory, antioxidant, and analgesic properties.[1] The protocol outlines a robust Gas Chromatography-Mass Spectrometry (GC-MS) method suitable for high-throughput screening and quality control of this compound in various matrices, including essential oils and pharmaceutical formulations. This document provides detailed experimental procedures, data presentation guidelines, and visualization of the analytical workflow and a relevant biological pathway.
Introduction
This compound, the acetate ester of carvacrol, is a naturally occurring compound found in the essential oils of various plants, including those of the Origanum and Thymus genera.[2] It has garnered increasing interest in the scientific community due to its diverse pharmacological activities, which include anti-inflammatory, antinociceptive, and antioxidant effects.[1] These properties make this compound a promising candidate for the development of new therapeutic agents.
Accurate and precise analytical methods are crucial for the qualitative and quantitative assessment of this compound in both natural extracts and formulated products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high resolution and sensitivity, making it the gold standard for essential oil analysis.[3] This application note provides a standardized GC-MS protocol for the routine analysis of this compound, ensuring reliable and reproducible results.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O₂ | [PubChem CID: 80792] |
| Molecular Weight | 192.25 g/mol | [PubChem CID: 80792] |
| CAS Number | 6380-28-5 | [PubChem CID: 80792] |
| Appearance | Colorless to pale yellowish liquid | [ChemicalBook] |
| Boiling Point | 246 °C | [ChemicalBook] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [BioCrick] |
Quantitative Data Summary
The following table summarizes the quantitative analysis of this compound in different samples as determined by GC-MS.
| Sample Type | Matrix | Concentration / Percentage | Reference |
| Synthesized Product | Reaction Mixture | 99.45% | [Supplementary Information] |
| Essential Oil | Lippia alba | 11.4 - 4.8% | [Molecules] |
| Nanoencapsulated Formulation | Chitosan/chichá gum | Encapsulation Efficiency: 72.8% | [PubMed Central] |
Experimental Protocols
Sample Preparation
4.1.1. Essential Oils:
-
Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask.
-
Dissolve the oil in a suitable solvent such as hexane or ethyl acetate.[4]
-
Bring the volume to 10 mL with the same solvent.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
If necessary, filter the solution through a 0.45 µm syringe filter into a GC vial.
4.1.2. Pharmaceutical Formulations (e.g., Creams, Ointments):
-
Accurately weigh an amount of the formulation equivalent to approximately 1 mg of this compound into a 50 mL centrifuge tube.
-
Add 20 mL of a suitable extraction solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes to disperse the formulation.
-
Sonicate for 15 minutes to ensure complete extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into a GC vial.
Preparation of Calibration Standards
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent (hexane or ethyl acetate).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Transfer the calibration standards to GC vials for analysis.
GC-MS Instrumental Parameters
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (split ratio 50:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 min, ramp to 240 °C at 5 °C/min, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-400 amu |
Quality Control
To ensure the reliability of the analytical results, the following quality control procedures should be implemented:
-
Solvent Blank: Inject a solvent blank at the beginning of each analytical run to check for system contamination.
-
Calibration Check: Analyze a mid-range calibration standard every 10-15 samples to verify instrument stability. The response should be within ±15% of the initial calibration.
-
Replicate Injections: Analyze samples in duplicate or triplicate to assess the precision of the method. The relative standard deviation (RSD) should be less than 15%.
Data Analysis and Interpretation
Identification of this compound is based on the retention time and the mass spectrum. The mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 192 and key fragment ions. The most abundant fragment ions are typically observed at m/z 150 and 135.
Quantification is performed by constructing a calibration curve of peak area versus concentration for the prepared standards. The concentration of this compound in the samples is then determined from this calibration curve.
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Anti-inflammatory and antinociceptive signaling pathways of this compound.
References
Application Note: Quantification of Carvacryl Acetate using LC-MS/MS
Introduction
Carvacryl acetate is an acetylated derivative of carvacrol, a monoterpenoid phenol found in the essential oils of oregano and thyme. It is investigated for various biological activities, including potential antibacterial and antifungal properties, making it a compound of interest in the food industry and pharmaceutical research.[1] A robust and sensitive analytical method is crucial for the accurate quantification of this compound in various matrices. This application note describes a proposed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of this compound. While specific LC-MS/MS parameters for this compound are not widely published, this protocol is based on established methods for the related compound, carvacrol, and general principles of LC-MS/MS method development.[2][3]
Principle of the Method
This method utilizes a reverse-phase liquid chromatography system for the separation of this compound from the sample matrix. The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity, allowing for accurate quantification at low concentrations. The precursor ion of this compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.
Experimental Protocols
1. Sample Preparation (Adapted from QuEChERS method)
This protocol is a general guideline and may require optimization based on the specific sample matrix (e.g., biological tissues, food samples).
-
Homogenization: Weigh 5 ± 0.05 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard: Spike the sample with an appropriate internal standard. Due to the lack of a commercially available isotopically labeled this compound, a compound with similar chemical properties that is not present in the sample could be used, such as fipronil-¹³C₄ as used for carvacrol analysis.[2]
-
Extraction:
-
Add 10 mL of water and 10 mL of ethyl acetate to the sample.[4]
-
Add extraction salts, such as 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium acetate (NaOAc), to induce phase separation and enhance extraction efficiency.[5]
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at 3,000 x g for 10 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the upper ethyl acetate layer to a 2 mL microcentrifuge tube containing d-SPE sorbents. For general cleanup, a combination of 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 sorbent can be used.[2][5] PSA helps in removing sugars and fatty acids, while C18 removes nonpolar interferences.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Final Sample Preparation:
-
Transfer the supernatant to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase composition (e.g., 80:20 water:methanol).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[2]
-
2. LC-MS/MS Instrumentation and Conditions
The following parameters are proposed as a starting point for method development and are based on the analysis of the related compound, carvacrol.[2][3]
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., Kinetex XB-C18, 50 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient Program | Start at 20% B, increase to 95% B over 4 minutes, hold for 2 minutes, return to 20% B at 6.1 minutes, and equilibrate for 2.9 minutes. |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
Mass Spectrometry (MS) Parameters:
The molecular weight of this compound is 192.25 g/mol .[6] The precursor ion in positive electrospray ionization (ESI) mode would likely be the protonated molecule [M+H]⁺ at m/z 193.2. Fragmentation of this precursor would be required to determine the most abundant and stable product ions for MRM. Based on the mass spectrum of this compound from GC-MS, a characteristic fragment corresponds to the loss of an acetyl group.[7]
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | -4.5 kV (Note: Negative mode was optimal for carvacrol, but positive mode should be tested for the acetate ester)[2] |
| Desolvation Temp. | 300°C |
| Nebulizer Gas (N₂) | 40 psi |
| Curtain Gas (N₂) | 40 psi |
| Collision Gas (N₂) | High |
Quantitative Data
The following table summarizes the proposed MRM transitions for this compound. These values are hypothetical and require experimental optimization.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | 193.2 [M+H]⁺ | 151.1 (Quantifier) | 133.1 (Qualifier) | To be optimized |
Note: The proposed product ions are based on the fragmentation of the carvacrol backbone after the loss of the acetate group. Optimization of collision energy is critical to maximize the signal of the product ions.
Visualizations
Caption: Workflow for LC-MS/MS detection of this compound.
This application note provides a detailed, albeit proposed, protocol for the quantification of this compound using LC-MS/MS. The methodology is built upon robust techniques used for similar analytes and established sample preparation methods like QuEChERS.[2][4][5] Successful implementation will require optimization of the mass spectrometry parameters, particularly the collision energies for the MRM transitions, and validation of the method in the specific sample matrix of interest to ensure accuracy, precision, and sensitivity.
References
- 1. lookchem.com [lookchem.com]
- 2. Liquid Chromatography–mass Spectrometry Analysis of Carvacrol in Chicken Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repozytorium.piwet.pulawy.pl [repozytorium.piwet.pulawy.pl]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. phcog.com [phcog.com]
- 6. This compound | C12H16O2 | CID 80792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]
Application Notes and Protocols: Carvacryl Acetate Formulation for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation of carvacryl acetate for drug delivery applications. Detailed protocols for the synthesis and characterization of this compound-loaded nanoformulations are provided, along with a summary of relevant quantitative data and insights into its biological mechanisms of action.
Introduction to this compound in Drug Delivery
This compound, a synthetic derivative of the natural monoterpene carvacrol, has emerged as a promising therapeutic agent with a range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects[1][2]. Its enhanced stability and reduced toxicity compared to its parent compound, carvacrol, make it an attractive candidate for drug development[3]. However, the lipophilic nature of this compound presents challenges for its direct application in aqueous biological systems, necessitating the use of advanced drug delivery systems to improve its solubility, bioavailability, and therapeutic efficacy.
Nanoformulations, such as nanoemulsions and polymeric nanoparticles, have been successfully employed to encapsulate this compound, leading to improved physicochemical properties and enhanced biological activity. These formulations offer the potential for controlled drug release, targeted delivery, and reduced side effects.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound and its nanoformulations.
Table 1: Physicochemical Characteristics of this compound Nanoformulations
| Formulation Type | Composition | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Nanoemulsion (CANE) | 3% this compound, 9% Surfactants (HLB 9), 88% Water | 101.50 ± 0.75 | ≤ 0.3 | Negative | 97.77 | [1] |
| Chitosan/Chichá Gum Nanoparticles (nCVA) | Chitosan, Chichá Gum, this compound | 764.5 ± 302.5 | - | +22.0 (at pH 3.2) | 72.8 | [4] |
| Chitosan/Gum Arabic Nanoparticles (Bilayer) | Chitosan, Gum Arabic, this compound | ~811 | - | -1.27 to -5.30 | 77 | [5] |
| Chitosan/Chichá Gum Nanoparticles (Bilayer) | Chitosan, Chichá Gum, this compound | - | - | - | 90 | [5][6] |
Table 2: In Vitro Drug Release and In Vivo Toxicity of this compound Formulations
| Formulation Type | Release Kinetics | 50% Release Time | In Vivo Model | LD50 | Reference |
| Nanoemulsion (CANE) | Zero-order | - | Mice | > 2000 mg/kg (oral) | [7] |
| Chitosan/Chichá Gum Nanoparticles (nCVA) | - | - | Mice | 2609 mg/kg | [4][8] |
| Free this compound | - | - | Mice | 1544.5 mg/kg | [3] |
| Chitosan/Gum Arabic Nanoparticles | Slower than Chitosan/Chichá Gum | ~20 hours | - | Not cytotoxic in vitro | [5][6] |
| Chitosan/Chichá Gum Nanoparticles | Slower than Chitosan/Gum Arabic | ~30 hours | - | Not cytotoxic in vitro | [5][6] |
Table 3: In Vivo Anti-inflammatory Effects of this compound
| Formulation | Animal Model | Dosage | Effect | Cytokine Modulation | Reference |
| Free this compound | Mice (Carrageenan-induced paw edema) | 75 mg/kg | Significant reduction in edema | ↓ IL-1β, ↑ IL-10 | [1][9] |
| Nanoemulsion (CANE) | Mice (CFA-induced paw edema) | 200 mg/kg (oral) | Improved anti-inflammatory activity compared to free oil | ↓ IL-1β | [2][7] |
Experimental Protocols
Protocol for Synthesis of this compound-Loaded Nanoemulsion (CANE)
This protocol is adapted from the methodology for producing a stable oil-in-water nanoemulsion of this compound using ultrasonication.
Materials:
-
This compound
-
Surfactant blend (e.g., Tween 80 and Span 80) to achieve a hydrophilic-lipophilic balance (HLB) of 9
-
Purified water
Equipment:
-
Ultrasonicator
-
Magnetic stirrer
-
Beakers and graduated cylinders
Procedure:
-
Preparation of the Oil Phase: Weigh the required amount of this compound.
-
Preparation of the Aqueous Phase: In a separate beaker, weigh the required amount of the surfactant blend and purified water.
-
Mixing: While stirring the aqueous phase with a magnetic stirrer, slowly add the oil phase (this compound).
-
Homogenization: Subject the coarse emulsion to high-intensity ultrasonication. The duration and power of sonication should be optimized to achieve the desired droplet size and polydispersity index.
-
Characterization: Analyze the resulting nanoemulsion for droplet size, polydispersity index, and zeta potential using Dynamic Light Scattering (DLS).
Protocol for Synthesis of this compound-Loaded Chitosan/Chichá Gum Nanoparticles (nCVA)
This protocol describes the preparation of this compound-loaded chitosan nanoparticles using the polyelectrolytic complexation method.
Materials:
-
This compound
-
Chitosan
-
Chichá Gum
-
Tween 80
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
Purified water
Equipment:
-
Ultrasonic bath
-
Magnetic stirrer
-
Centrifuge
-
Lyophilizer (optional)
Procedure:
-
Chitosan Solution Preparation: Dissolve chitosan in a 1% (v/v) acetic acid solution to a final concentration of 1% (w/v).
-
Addition of Surfactant and Active Compound: Add Tween 80 to the chitosan solution and stir mechanically for 5 minutes. Subsequently, add this compound to the solution and place it in an ultrasonic bath for 15 minutes[5].
-
Formation of Nanoparticle Pre-nuclei: While stirring, add a 0.1% (m/v) TPP solution dropwise to the chitosan-carvacryl acetate mixture at a chitosan:TPP ratio of 50:1. Continue stirring for 30 minutes[5].
-
Coating with Chichá Gum: Add a 1% (w/v) chichá gum solution to the nanoparticle suspension at a chitosan:gum ratio of 10:1 (m/m) and stir for another 30 minutes[5].
-
Isolation of Nanoparticles: Centrifuge the solution (e.g., at 4000 rpm for 20 minutes) to pellet the nanoparticles[5].
-
Washing and Storage: Discard the supernatant and resuspend the nanoparticle pellet in purified water. For long-term storage, the nanoparticles can be lyophilized.
Protocol for Characterization of Nanoparticles
3.3.1. Particle Size and Zeta Potential Analysis using Dynamic Light Scattering (DLS)
Equipment:
-
Zetasizer or similar DLS instrument
Procedure:
-
Sample Preparation: Dilute the nanoformulation with an appropriate solvent (e.g., purified water) to a suitable concentration for DLS analysis. Ensure the sample is free of air bubbles.
-
Instrument Setup: Set the instrument parameters, including the dispersant refractive index and viscosity, and the material refractive index. Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Measurement: Place the cuvette in the instrument and initiate the measurement. The instrument will measure the fluctuations in scattered light intensity to determine the particle size distribution (hydrodynamic diameter) and polydispersity index (PDI). For zeta potential, the instrument applies an electric field and measures the particle velocity to determine the surface charge.
-
Data Analysis: Analyze the correlation function to obtain the size distribution and the electrophoretic mobility to calculate the zeta potential.
3.3.2. Determination of Encapsulation Efficiency by HPLC
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 column
-
Centrifuge
Procedure:
-
Separation of Free Drug: Centrifuge the nanoformulation suspension at a high speed to pellet the nanoparticles.
-
Quantification of Free Drug: Carefully collect the supernatant, which contains the unencapsulated this compound. Analyze the supernatant using a validated HPLC method. A typical mobile phase could consist of acetonitrile and water[10].
-
Calculation of Encapsulation Efficiency (EE): EE (%) = [(Total amount of drug added - Amount of free drug in supernatant) / Total amount of drug added] x 100
Protocol for In Vitro Drug Release Study
This protocol describes a common method for evaluating the in vitro release of this compound from nanoformulations using a dialysis membrane method.
Materials:
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Phosphate-buffered saline (PBS) or other suitable release medium
-
Shaking water bath or incubator
Equipment:
-
Beakers
-
Magnetic stirrer
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Preparation of the Dialysis Bag: Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Loading the Sample: Place a known amount of the this compound nanoformulation into the dialysis bag and seal it.
-
Release Study: Immerse the dialysis bag in a beaker containing a known volume of the release medium, maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Quantification: Analyze the collected samples for this compound concentration using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
Signaling Pathways and Mechanisms of Action
This compound and its parent compound, carvacrol, exert their biological effects through the modulation of various signaling pathways.
Anti-inflammatory and Cytokine Modulation
This compound has demonstrated significant anti-inflammatory properties. In vivo studies have shown that it can reduce paw edema and leukocyte migration[1][9]. A key mechanism of its anti-inflammatory action is the modulation of cytokine production. Specifically, this compound has been shown to decrease the levels of the pro-inflammatory cytokine interleukin-1 beta (IL-1β) while increasing the levels of the anti-inflammatory cytokine interleukin-10 (IL-10)[1][8][9].
Nrf2 Signaling Pathway
Recent studies have elucidated the role of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway in the neuroprotective effects of this compound. This compound has been shown to provide protection against cerebral ischemia-reperfusion injury by activating the Nrf2 pathway, which plays a crucial role in the cellular antioxidant defense system.
PI3K/Akt and MAPK Signaling Pathways (Inferred from Carvacrol)
While direct evidence for this compound is still emerging, studies on its parent compound, carvacrol, strongly suggest the involvement of the PI3K/Akt and MAPK signaling pathways in its biological activities. Carvacrol has been shown to alleviate prostate cancer cell proliferation, migration, and invasion by regulating these pathways[11]. It has also been reported to protect against diabetic cardiomyopathy by modulating the PI3K/Akt/GLUT4 pathway[12]. Given the structural similarity, it is plausible that this compound also interacts with these critical cellular signaling cascades.
Visualizations
Experimental Workflow for Nanoemulsion Formulation and Characterization
Caption: Workflow for this compound nanoemulsion formulation and characterization.
Signaling Pathway for Anti-inflammatory Action of this compound
References
- 1. This compound, a derivative of carvacrol, reduces nociceptive and inflammatory response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparative efficacy and toxic effects of this compound and carvacrol on sheep gastrointestinal nematodes and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 5. Carvacrol protects against diabetes-induced hypercontractility in the aorta through activation of the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nanoemulsion Improves the Anti-Inflammatory Effect of Intraperitoneal and Oral Administration of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. repositorio.ufc.br [repositorio.ufc.br]
- 10. scielo.br [scielo.br]
- 11. Carvacrol Alleviates Prostate Cancer Cell Proliferation, Migration, and Invasion through Regulation of PI3K/Akt and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carvacrol Attenuates Diabetic Cardiomyopathy by Modulating the PI3K/AKT/GLUT4 Pathway in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carvacryl Acetate in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carvacryl acetate is a monoterpenoid ester derived from carvacrol, a primary active constituent of oregano and thyme essential oils. The acetylation of carvacrol to produce this compound is a strategy employed to potentially reduce toxicity and enhance its pharmacological effects.[1] this compound has garnered interest for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties, making it a compound of interest for in vitro investigation.[2][3][4] These application notes provide a comprehensive overview of the use of this compound in cell culture studies, including its known biological effects, relevant signaling pathways, and detailed protocols for key experiments.
Physicochemical Properties and Preparation for In Vitro Use
-
Appearance: Liquid
-
Molecular Formula: C₁₂H₁₆O₂
-
CAS Number: 6380-28-5[5]
Preparation of Stock Solutions:
Due to its lipophilic nature, this compound is poorly soluble in aqueous media.[6] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in an organic solvent and then dilute it to the final working concentration in the cell culture medium.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common choice for dissolving this compound for in vitro studies.
-
Stock Solution Preparation (e.g., 100 mM):
-
Accurately weigh the required amount of this compound.
-
Dissolve it in an appropriate volume of sterile DMSO to achieve a 100 mM concentration.
-
Mix thoroughly by vortexing until the solution is clear.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution.
-
Dilute the stock solution in complete cell culture medium to the desired final concentration immediately before use.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
An alternative method for preparing this compound for administration involves suspending it in a solution of 0.05% Tween 80 in 0.9% saline.[3] This method may also be adapted for in vitro use, particularly when solvent effects are a concern.
Biological Activities and Quantitative Data
This compound has demonstrated several key biological activities in in vitro and in vivo models. The following tables summarize the available quantitative data.
Cytotoxic Activity
This compound has been shown to exhibit cytotoxic effects against various cancer cell lines.
| Cell Line | Cell Type | Incubation Time | IC50 (µM) | Reference |
| U-87 | Glioblastoma (Brain) | 72 hours | 9 | [2][7] |
| K562 | Chronic Myelogenous Leukemia | 72 hours | 0.97 | [2][7] |
| Lucena | Drug-Resistant Leukemia | 72 hours | 81 | [2][7] |
| Hep.G2 | Hepatocellular Carcinoma | 72 hours | >100 | [2][7] |
Antioxidant Activity
The antioxidant capacity of this compound has been quantified using various cell-free assays.[3]
| Assay | EC50 (µg/mL) | Reference |
| DPPH• Radical Scavenging | 6.1 ± 0.53 | [3] |
| ABTS•+ Radical Scavenging | 5.24 ± 0.38 | [3] |
| Reduction Potential (FRAP) | 3.65 | [3] |
| Inhibition of Oxidative Hemolysis | 2.58 ± 0.07 | [3] |
Signaling Pathways Modulated by this compound
Nrf2 Signaling Pathway
This compound has been shown to provide neuroprotection against oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9] In response to oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.
Hypothesized Signaling Pathways (based on Carvacrol data)
While direct evidence for this compound is still emerging, extensive research on its precursor, carvacrol, provides strong indications of other potential mechanisms of action. It is plausible that this compound modulates similar pathways.
Anti-inflammatory Effects via NF-κB Inhibition: Carvacrol has been shown to inhibit the NF-κB pathway, a key regulator of inflammation.[10][11] It is hypothesized that carvacrol, and likely this compound, prevents the degradation of IκBα, thereby sequestering the NF-κB p65 subunit in the cytoplasm and preventing the transcription of pro-inflammatory genes.[11][12]
References
- 1. Carvacrol suppresses LPS-induced pro-inflammatory activation in RAW 264.7 macrophages through ERK1/2 and NF-kB pathway. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nanoemulsion Improves the Anti-Inflammatory Effect of Intraperitoneal and Oral Administration of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carvacrol acetate activated Nrf2 modulates mitophagy for the treatment of neurocyte oxidative stress induced by chlorpyrifos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a semisynthetic monoterpenic ester obtained from essential oils, provides neuroprotection against cerebral ischemia reperfusion-induced oxidative stress injury via the Nrf2 signalling pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 10. Carvacrol suppresses LPS-induced pro-inflammatory activation in RAW 264.7 macrophages through ERK1/2 and NF-kB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
- 12. Carvacrol protects neuroblastoma SH-SY5Y cells against Fe2+-induced apoptosis by suppressing activation of MAPK/JNK-NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing the Anti-inflammatory Activity of Carvacryl Acetate in Mice
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction: Carvacryl acetate, a derivative of carvacrol, has demonstrated notable anti-inflammatory properties in preclinical studies.[1][2][3][4][5] This document provides a comprehensive set of protocols for evaluating the anti-inflammatory effects of this compound in murine models. The methodologies detailed herein are established and widely used in pharmacological research to assess inflammation. Key assays include the carrageenan-induced paw edema model to evaluate acute inflammation, myeloperoxidase (MPO) activity to quantify neutrophil infiltration, and enzyme-linked immunosorbent assays (ELISA) to measure the levels of pro-inflammatory and anti-inflammatory cytokines.
Mechanism of Action: The anti-inflammatory activity of this compound is attributed to its ability to modulate various inflammatory mediators. Studies have shown that it can reduce the production of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and enhance the levels of anti-inflammatory cytokines like Interleukin-10 (IL-10).[1][2][3] Furthermore, its parent compound, carvacrol, has been shown to inhibit cyclooxygenase (COX) enzymes and suppress the NF-κB signaling pathway, a critical regulator of the inflammatory response.[6] The protocols outlined below are designed to investigate these potential mechanisms.
Data Presentation
Table 1: Recommended Dosage and Administration for this compound
| Parameter | Recommendation | Reference |
| Effective Dose | 75 mg/kg | [1][2][3] |
| Route of Admin. | Intraperitoneal (i.p.) or Oral (p.o.) | [2][4][5] |
| Vehicle | 5% Dimethyl sulfoxide (DMSO) in sterile saline | [5] |
| Positive Control | Indomethacin (10 mg/kg, i.p.) | [2] |
| Negative Control | Vehicle (e.g., 5% DMSO in sterile saline) | [2] |
Table 2: Key Parameters for Carrageenan-Induced Paw Edema Assay
| Parameter | Specification | Reference |
| Carrageenan Concentration | 1% w/v in sterile saline | [7][8] |
| Injection Volume | 20-50 µL into the subplantar region | [9] |
| Measurement Time Points | 0, 1, 2, 3, and 4 hours post-carrageenan | [7][10] |
| Measurement Method | Plethysmometer or digital calipers | [7][10] |
Table 3: Summary of Expected Outcomes for Biochemical Analyses
| Assay | Expected Effect of this compound | Reference |
| MPO Activity | Decrease | [1][2][3] |
| IL-1β Levels | Decrease | [1][2][3] |
| TNF-α Levels | Potential Decrease | [11] |
| IL-6 Levels | Potential Decrease | [6] |
| IL-10 Levels | Increase | [1][2] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Mice
This model is a widely used and reproducible assay for evaluating acute inflammation.[8][12]
Materials:
-
This compound
-
Indomethacin (positive control)
-
Vehicle (e.g., 5% DMSO in saline)
-
1% (w/v) Carrageenan solution in sterile saline
-
Plethysmometer or digital calipers
-
Swiss albino mice (25-30g)
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Fast the animals for 12 hours before the experiment with free access to water.
-
Divide the mice into experimental groups (e.g., Vehicle control, this compound 75 mg/kg, Indomethacin 10 mg/kg).
-
Measure the initial paw volume of the right hind paw of each mouse using a plethysmometer or calipers (time 0).
-
Administer this compound, indomethacin, or vehicle intraperitoneally (i.p.) or orally (p.o.).
-
After 30-60 minutes, inject 20-50 µL of 1% carrageenan solution into the subplantar region of the right hind paw.[7][9]
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group relative to the vehicle control group.
Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme abundant in neutrophils, and its activity in tissue homogenates is a quantitative index of neutrophil infiltration.[13]
Materials:
-
Paw tissue from the experimental animals
-
Homogenization buffer (e.g., 50 mM potassium phosphate buffer pH 6.0 containing 0.5% hexadecyltrimethylammonium bromide)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer pH 6.0 containing o-dianisidine dihydrochloride and hydrogen peroxide)
-
Spectrophotometer
Procedure:
-
At the end of the paw edema experiment (e.g., 4 hours post-carrageenan), euthanize the mice.
-
Excise the inflamed paw tissue and weigh it.
-
Homogenize the tissue in ice-cold homogenization buffer.[14][15]
-
Centrifuge the homogenate at >10,000 x g for 15-30 minutes at 4°C.[14][16]
-
Collect the supernatant for the MPO assay.
-
In a 96-well plate, add the supernatant and the assay buffer.
-
Measure the change in absorbance at 450-460 nm over time using a spectrophotometer.[14][15]
-
Express MPO activity as units per gram of tissue.
Cytokine Analysis by ELISA
This protocol is for the quantification of pro-inflammatory (TNF-α, IL-1β, IL-6) and anti-inflammatory (IL-10) cytokines in serum or tissue homogenates.
Materials:
-
Blood or paw tissue from experimental animals
-
Commercially available ELISA kits for mouse TNF-α, IL-1β, IL-6, and IL-10
-
Microplate reader
Procedure:
-
Sample Collection:
-
Serum: Collect blood via cardiac puncture at the end of the experiment. Allow it to clot and then centrifuge to separate the serum. Store at -80°C until use.[17]
-
Tissue Homogenate: Homogenize paw tissue in an appropriate lysis buffer provided with the ELISA kit or a standard cell lysis buffer. Centrifuge to pellet debris and collect the supernatant.
-
-
ELISA Protocol:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.[18][19][20]
-
Typically, the procedure involves adding standards and samples to antibody-coated microplates, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
Read the absorbance at the specified wavelength (usually 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the provided cytokine standards.
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
Mandatory Visualization
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: Putative signaling pathways modulated by this compound in inflammation.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. repositorio.ufc.br [repositorio.ufc.br]
- 3. This compound, a derivative of carvacrol, reduces nociceptive and inflammatory response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nanoemulsion Improves the Anti-Inflammatory Effect of Intraperitoneal and Oral Administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. inotiv.com [inotiv.com]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. mdpi.com [mdpi.com]
- 10. phytopharmajournal.com [phytopharmajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. assaygenie.com [assaygenie.com]
- 15. Measuring Myeloperoxidase Activity in Biological Samples | PLOS One [journals.plos.org]
- 16. nwlifescience.com [nwlifescience.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. arigobio.com [arigobio.com]
- 19. cdn.stemcell.com [cdn.stemcell.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Carvacryl Acetate's Anthelmintic Efficacy in Sheep
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the anthelmintic efficacy of carvacryl acetate against gastrointestinal nematodes in sheep. The information is compiled from peer-reviewed studies and is intended to guide the design and execution of similar research.
Introduction
Gastrointestinal nematode infections are a significant cause of morbidity and production loss in sheep worldwide. The emergence of resistance to conventional anthelmintics has spurred the search for alternative treatments. This compound, a derivative of the naturally occurring monoterpene carvacrol, has shown promise as a potential anthelmintic agent.[1][2][3] Acetylation of carvacrol is a strategy to potentially reduce its toxicity while maintaining or enhancing its pharmacological effects.[1][2][3] This document outlines the methodologies for testing the in vivo and in vitro efficacy of this compound in sheep.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies evaluating the anthelmintic efficacy of this compound.
Table 1: In Vivo Efficacy of this compound in Naturally Infected Sheep
| Treatment Group | Dose (mg/kg) | Mean Efficacy (%) (Day 8) | Mean Efficacy (%) (Day 16) | Reference |
| This compound | 250 | 35.4 | 65.9 | [1][3] |
| Nanoencapsulated this compound | 250 | 51.1 | 71.5 | [4][5][6][7] |
| Monepantel (Positive Control) | 2.5 | 96.4 | 98.7 | [1][3][4][5][6][7] |
| Polymer Matrix (Negative Control) | - | No significant reduction | No significant reduction | [4][5][6] |
EPG: Eggs Per Gram of feces
Table 2: In Vitro Efficacy of this compound against Haemonchus contortus
| Assay | Concentration | % Inhibition/Effect | Reference |
| Egg Hatch Test (EHT) | 8.0 mg/mL | 89.3% inhibition of larval hatching | [1][2][3] |
| Larval Development Test (LDT) | 2.0 mg/mL | 100% inhibition of larval development | [1][2][3] |
| Adult Worm Motility (AWM) | 200 µg/mL | 100% inhibition of motility at 24h | [1][2][3] |
Table 3: Acute Toxicity of this compound in Mice
| Metric | Value (mg/kg) | Reference |
| LD10 | 566.7 | [1][2][3] |
| LD50 | 1544.5 | [1][2][3] |
Experimental Protocols
In Vivo Efficacy Assessment: Fecal Egg Count Reduction Test (FECRT)
This protocol is adapted from studies evaluating this compound and general FECRT guidelines.[1][3][4][5][6][7][8]
Objective: To determine the in vivo efficacy of this compound in reducing the fecal egg count of gastrointestinal nematodes in sheep.
Materials:
-
Test substance: this compound
-
Positive control: A commercial anthelmintic with known efficacy (e.g., Monepantel at 2.5 mg/kg)[1][3][4][5][6][7]
-
Negative control/vehicle
-
Naturally infected sheep with a pre-treatment EPG of >500[9]
-
Fecal collection bags or gloves for rectal sampling
-
McMaster slides or other quantitative fecal analysis equipment[10]
-
Saturated salt solution (flotation solution)[8]
-
Microscope
Procedure:
-
Animal Selection and Acclimatization: Select a sufficient number of sheep naturally infected with gastrointestinal nematodes. Animals should be of a similar age and weight. Acclimatize the animals to their housing and diet for at least one week before the experiment.
-
Pre-Treatment Fecal Sampling (Day 0): Collect individual fecal samples directly from the rectum of each sheep.[8][10]
-
Fecal Egg Count (Pre-Treatment): Determine the number of eggs per gram of feces (EPG) for each sample using a quantitative method like the McMaster technique.[9][10]
-
Animal Grouping: Randomly allocate the sheep into treatment groups (e.g., this compound, Positive Control, Negative Control), with a minimum of 10 animals per group.[4][5][6][8]
-
Treatment Administration: Administer the respective treatments orally to each group based on individual body weight.
-
Post-Treatment Fecal Sampling: Collect fecal samples from the same animals at predetermined intervals, for example, on day 8 and day 16 post-treatment.[1][3][4][5][6][7]
-
Fecal Egg Count (Post-Treatment): Determine the EPG for each post-treatment sample.
-
Efficacy Calculation: Calculate the percentage of fecal egg count reduction for each treatment group using the following formula:
% Reduction = [1 - (T2/T1) * (C1/C2)] * 100
Where:
-
T1 = Mean EPG of the treated group on Day 0
-
T2 = Mean EPG of the treated group on the post-treatment sampling day
-
C1 = Mean EPG of the control group on Day 0
-
C2 = Mean EPG of the control group on the post-treatment sampling day
-
In Vitro Efficacy Assays
These protocols are based on methods used to evaluate the effect of this compound on Haemonchus contortus.[1][2][3]
Objective: To assess the ovicidal activity of this compound.
Procedure:
-
Recover nematode eggs from the feces of infected sheep.
-
Prepare different concentrations of this compound in a suitable solvent (e.g., water with a small amount of Tween 80).
-
In a 24-well plate, add approximately 100 eggs to each well containing the different concentrations of this compound.
-
Include positive (e.g., thiabendazole) and negative (solvent) controls.
-
Incubate the plates at 27°C for 48 hours.
-
After incubation, add a drop of Lugol's iodine to stop further hatching.
-
Count the number of hatched larvae and unhatched eggs in each well under a microscope.
-
Calculate the percentage of inhibition of egg hatching for each concentration.
Objective: To evaluate the larvicidal activity of this compound.
Procedure:
-
Obtain infective third-stage larvae (L3) from fecal cultures.
-
Prepare different concentrations of this compound.
-
In a 96-well plate, add approximately 100 L3 larvae to each well containing the different concentrations of this compound and larval food (e.g., yeast extract).
-
Include positive (e.g., ivermectin) and negative (solvent) controls.
-
Incubate the plates at 27°C for 7 days.
-
After incubation, count the number of L3 larvae that have developed into the fourth stage (L4) or adults.
-
Calculate the percentage of inhibition of larval development.
Objective: To determine the effect of this compound on the motility of adult nematodes.
Procedure:
-
Collect adult Haemonchus contortus from the abomasum of recently slaughtered infected sheep.
-
Wash the worms in phosphate-buffered saline (PBS).
-
Place individual or small groups of worms in petri dishes containing PBS and different concentrations of this compound.
-
Include positive (e.g., levamisole) and negative (solvent) controls.
-
Observe and score the motility of the worms at different time points (e.g., 1, 6, 12, 24 hours) under a microscope. Motility can be scored on a scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = continuous movement).
-
Determine the concentration at which 100% inhibition of motility is observed.
Visualizations
Experimental Workflow for In Vivo Anthelmintic Efficacy Testing
Caption: Workflow for the Fecal Egg Count Reduction Test (FECRT).
Proposed Mechanism of Action of this compound on Nematodes
Caption: Proposed mechanism of action of this compound.
References
- 1. Comparative efficacy and toxic effects of this compound and carvacrol on sheep gastrointestinal nematodes and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. scite.ai [scite.ai]
- 6. scielo.br [scielo.br]
- 7. This compound nanoencapsulated with chitosan/chichá gum exhibits reduced toxicity in mice and decreases the fecal egg count of sheep infected with gastrointestinal nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. combar-ca.eu [combar-ca.eu]
- 9. researchgate.net [researchgate.net]
- 10. vet.ucalgary.ca [vet.ucalgary.ca]
Application Notes and Protocols: Carvacryl Acetate in Food Preservation
For Researchers, Scientists, and Drug Development Professionals
Introduction: Carvacryl Acetate as a Potential Food Preservative
This compound is a monoterpene ester derived from carvacrol, the primary phenolic compound in oregano and thyme essential oils.[1] As a derivative of a well-known natural antimicrobial and antioxidant, this compound has been explored for its potential biological activities.[1] Theoretically, its derivation from carvacrol suggests a possible role in food preservation. This compound is reported to be a more stable, neutral compound with a pleasant aroma compared to the acidic and reactive nature of carvacrol.[2] However, the available scientific evidence necessitates a careful and comparative evaluation of its efficacy, particularly in relation to its parent compound, carvacrol.
A critical point of consideration is the structural difference between the two compounds: this compound has its phenolic hydroxyl group replaced by an acetate group. This modification has significant implications for its biological activity, as the free hydroxyl group in carvacrol is widely considered essential for its potent antimicrobial properties.[1][3]
Comparative Efficacy: Carvacrol vs. This compound
Current research indicates that carvacrol is a more effective antimicrobial agent for food preservation than this compound. A key study demonstrated that this compound was not efficient in inhibiting the growth of various bacteria and fungi, including Escherichia coli, Pseudomonas fluorescens, Staphylococcus aureus, Lactobacillus plantarum, Bacillus subtilis, a yeast (Saccharomyces cerevisiae), and a fungus (Botrytis cinerea).[3] The study concluded that the presence of a free hydroxyl group is essential for the antimicrobial activity of phenolic compounds like carvacrol.[1][3]
Therefore, these application notes will provide data and protocols for carvacrol as a benchmark for natural food preservatives and will discuss the current understanding of this compound's limited role in this specific application.
Quantitative Data Presentation
Antimicrobial Activity of Carvacrol
Carvacrol has demonstrated broad-spectrum antimicrobial activity against a variety of foodborne pathogens and spoilage microorganisms. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
| Microorganism | Food Matrix/Medium | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |
| Escherichia coli | Not specified | 150 | 300 | [4] |
| Staphylococcus aureus | Not specified | 250 | 250 - 500 | [4] |
| Listeria monocytogenes | Not specified | 250 | 250 - 500 | [4] |
| Pseudomonas aeruginosa | Not specified | 12.5 mg/mL (NE) | >100 mg/mL (NE) | [5] |
| Salmonella Paratyphi A | Not specified | 50 mg/mL (NE) | >100 mg/mL (NE) | [5] |
| Enterococcus faecalis | Not specified | 50 mg/mL (NE) | >100 mg/mL (NE) | [5] |
| Campylobacter jejuni | Not specified | 50 mg/mL (NE)* | Not specified | [5] |
*NE: Nanoemulsion
Antimicrobial Activity of this compound
Direct quantitative data for the antimicrobial activity of this compound in food preservation contexts is scarce in the literature. The primary finding is that it is considered "not efficient" compared to carvacrol.[1][3] Researchers interested in this compound are encouraged to use the protocols provided in Section 5 to generate comparative data.
Antioxidant Activity of Carvacrol
Carvacrol exhibits notable antioxidant properties, which are beneficial in preventing lipid oxidation in food products.
| Assay | IC50 / Value | Comparison | Reference(s) |
| Metal Chelating Activity (MCA) | 50.29 µL/mL | More effective than seed essential oil (71.06 µL/mL) | [6] |
| Nitric Oxide Scavenging Activity (NOSA) | 127.61 µL/mL | More effective than seed essential oil (165.18 µL/mL) | [6] |
| DPPH Radical Scavenging | Higher than thymol | - | [7] |
Antioxidant Activity of this compound
Similar to its antimicrobial properties, there is limited specific data on the antioxidant activity of this compound in food systems. The antioxidant capacity of phenolic compounds is often linked to the hydrogen-donating ability of the hydroxyl group. The esterification of this group in this compound may impact its antioxidant potential. Further investigation is required to quantify its activity relative to carvacrol.
Mechanism of Action
The primary antimicrobial mechanism of carvacrol involves the disruption of the bacterial cell membrane. Its hydrophobic nature allows it to partition into the lipid bilayer, increasing membrane permeability and leading to the leakage of intracellular components such as ions and ATP. This disruption of the membrane potential and pH gradient ultimately results in cell death. The free hydroxyl group of carvacrol is crucial for this activity. In this compound, this hydroxyl group is blocked by an acetate group, which is believed to impede its ability to interact effectively with the cell membrane, thus reducing its antimicrobial efficacy.[3][5]
Caption: Comparative mechanism of action for carvacrol and this compound.
Experimental Protocols
The following are generalized protocols for evaluating the antimicrobial and antioxidant properties of carvacrol and this compound. These can be adapted for specific food matrices and microorganisms.
Protocol for Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
Objective: To determine the lowest concentration of the test compound that inhibits visible microbial growth (MIC) and the lowest concentration that results in microbial death (MBC).
Materials:
-
Test compounds (Carvacrol, this compound)
-
Target microorganisms (e.g., E. coli, S. aureus)
-
Sterile 96-well microplates
-
Appropriate broth medium (e.g., Tryptic Soy Broth, Nutrient Broth)
-
Microplate reader
-
Incubator
-
Sterile agar plates
Procedure:
-
Preparation of Inoculum: Culture the target microorganism in broth overnight at its optimal temperature. Adjust the culture turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Preparation of Test Compounds: Prepare a stock solution of each compound. Perform serial two-fold dilutions in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add the prepared inoculum to each well containing the diluted test compounds.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microplate at the optimal temperature for the microorganism for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
MBC Determination: From the wells showing no growth in the MIC assay, pipette a small aliquot (e.g., 10 µL) onto sterile agar plates. Incubate the plates for 18-24 hours. The MBC is the lowest concentration that results in no colony formation on the agar plates.
Protocol for DPPH Radical Scavenging Assay
Objective: To evaluate the antioxidant capacity of the test compounds by measuring their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
Test compounds (Carvacrol, this compound)
-
DPPH solution in methanol (e.g., 0.1 mM)
-
Methanol
-
Spectrophotometer
-
Positive control (e.g., Ascorbic acid, BHT)
Procedure:
-
Preparation of Test Solutions: Prepare different concentrations of the test compounds in methanol.
-
Reaction Mixture: In a test tube, mix a specific volume of the test solution with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Control: Use methanol instead of the test solution as a control.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: Determine the concentration of the test compound required to scavenge 50% of the DPPH radicals (IC50).
Experimental Workflow for Comparative Analysis
The following diagram outlines a logical workflow for researchers aiming to compare the efficacy of carvacrol and this compound for food preservation.
Caption: Experimental workflow for comparing carvacrol and its derivatives.
Conclusion and Future Directions
While this compound is a derivative of the potent natural preservative carvacrol, current scientific evidence suggests that its application in food preservation is limited due to significantly reduced antimicrobial activity.[1][3] The esterification of the phenolic hydroxyl group, which is crucial for carvacrol's mechanism of action, renders this compound less effective against a range of microorganisms.[3]
For researchers and professionals in food science and drug development, carvacrol remains the more promising candidate for direct application as a natural food preservative. However, this compound may possess other valuable properties, such as altered flavor profiles, solubility, or stability, that could warrant further investigation for specific, non-antimicrobial applications in food systems. Future research should focus on direct comparative studies of this compound and carvacrol in various food matrices to definitively quantify its antimicrobial and antioxidant efficacy and to explore any potential synergistic effects with other preservation techniques. Additionally, exploring other derivatives of carvacrol that retain the free hydroxyl group could be a more fruitful avenue for developing novel natural food preservatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the Antioxidant Properties of Carvacrol as a Prospective Replacement for Crude Essential Oils and Synthetic Antioxidants in Food Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
Carvacryl Acetate: A Promising Natural Alternative for Agricultural Pest Management
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Carvacryl acetate, a monoterpenoid ester derived from carvacrol, is emerging as a compelling candidate for a new generation of agricultural pesticides. With growing concerns over the environmental impact and resistance development associated with synthetic pesticides, the exploration of naturally derived, biodegradable alternatives is of paramount importance. This compound, found in the essential oils of plants such as oregano and thyme, has demonstrated a broad spectrum of activity against various agricultural pests, including insects, fungi, and bacteria. These application notes provide a comprehensive overview of the current research, quantitative data, and detailed experimental protocols to facilitate further investigation and development of this compound as a viable agricultural pesticide.
Physicochemical Properties
This compound (5-isopropyl-2-methylphenyl acetate) is a colorless to pale yellow liquid with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol .[1] It is characterized by its aromatic odor, reminiscent of oregano and thyme.[2] The compound is soluble in alcohol and oils but has limited solubility in water.[3]
Pesticidal Spectrum and Efficacy
This compound and its precursor, carvacrol, have demonstrated significant efficacy against a range of agricultural pests. The following tables summarize the available quantitative data on its insecticidal, acaricidal, anthelmintic, antibacterial, antifungal, and herbicidal activities.
Table 1: Insecticidal and Acaricidal Activity
| Target Pest | Compound | Bioassay | Efficacy Metric | Value | Reference |
| Solenopsis sp. (Fire Ants) | This compound | Acute Toxicity | LD₅₀ | 6.92 µg/mg | [4] |
| Solenopsis sp. (Fire Ants) | Carvacrol | Acute Toxicity | LD₅₀ | 6.79 µg/mg | [4] |
| Aedes aegypti (Mosquito Larvae) | This compound | Larvicidal Activity | LC₅₀ | 100.70 ppm | [5] |
| Aedes aegypti (Mosquito Larvae) | Carvacrol | Larvicidal Activity | LC₅₀ | 50 ppm | [5] |
| Haemaphysalis longicornis (Tick) | Carvacrol | Acaricidal Activity (Nymphs) | LC₅₀ | 8.21 µg/cm³ | |
| Haemaphysalis longicornis (Tick) | Carvacrol | Acaricidal Activity (Adults) | LC₅₀ | 15.27 µg/cm³ |
Table 2: Anthelmintic Activity against Gastrointestinal Nematodes
| Target Pest | Compound | Bioassay | Efficacy Metric | Value | Reference |
| Haemonchus contortus (Sheep Nematode) | This compound | Egg Hatch Test | EC₅₀ | 1.7 mg/mL | [6] |
| Haemonchus contortus (Sheep Nematode) | Carvacrol | Egg Hatch Test | EC₅₀ | 0.17 mg/mL | [6] |
| Haemonchus contortus (Sheep Nematode) | This compound | Larval Development Test | EC₅₀ | 0.3 mg/mL | [6] |
| Haemonchus contortus (Sheep Nematode) | Carvacrol | Larval Development Test | EC₅₀ | 0.2 mg/mL | [6] |
| Sheep (naturally infected) | This compound | Fecal Egg Count Reduction | % Reduction | 65.9% | [6] |
Table 3: Antibacterial Activity
| Target Pathogen | Compound | Efficacy Metric | Value | Reference |
| Agrobacterium radiobacter | This compound | Similar to Streptomycin | - | [7][8] |
| Pseudomonas solanacearum | This compound | Similar to Streptomycin | - | [7][8] |
Table 4: Antifungal Activity
| Target Fungus | Compound | Efficacy Metric | Value | Reference |
| Aspergillus niger | Carvacryl Esters | Active | - | [9][10][11][12][13] |
| Candida albicans | Carvacryl Esters | Active | - | [9][10][11][12][13] |
| Candida albicans | Carvacrol | MIC | 256 µg/mL | [8][14] |
| Candida albicans | Carvacrol | MFC | 512 µg/mL | [8][14] |
| Botrytis cinerea | Carvacrol | MIC | 120 µL/L | |
| Botrytis cinerea | Carvacrol | MFC | 140 µL/L |
Table 5: Herbicidal Activity
| Target Weed | Compound | Bioassay | Observation | Reference |
| Amaranthus retroflexus | Carvacrol | Post-emergence | High efficacy | [15] |
| Avena fatua | Carvacrol | Post-emergence | High efficacy | [15] |
| Portulaca oleracea | Carvacrol | Post-emergence | High efficacy | [15] |
| Erigeron bonariensis | Carvacrol | Post-emergence | High efficacy | [15] |
| Echinochloa crus-galli | Carvacrol | Germination Inhibition | EC₅₀ = 0.22 mM (root growth) | [7] |
Mechanism of Action
The pesticidal activity of this compound is believed to be closely linked to its precursor, carvacrol. The primary proposed mechanisms include neurotoxicity in insects and disruption of cell membrane integrity in fungi and bacteria.
Insecticidal Mechanism of Action
The primary mode of insecticidal action is the inhibition of the enzyme acetylcholinesterase (AChE).[7][14] AChE is critical for the termination of nerve impulses in the cholinergic synapses of insects. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in continuous nerve stimulation, paralysis, and eventual death of the insect. Carvacrol has been shown to be a more potent AChE inhibitor than its isomer, thymol.[14]
Furthermore, carvacrol has been shown to act as an antagonist of nicotinic acetylcholine receptors (nAChRs) and may also interact with GABA receptors, further contributing to its neurotoxic effects.[5]
Antifungal and Antibacterial Mechanism of Action
The antimicrobial activity of carvacrol, and by extension this compound, is primarily attributed to its ability to disrupt the cytoplasmic membrane of microbial cells. The hydrophobic nature of the molecule allows it to partition into the lipid bilayer, increasing membrane permeability. This leads to the leakage of essential intracellular components, such as ions and ATP, and dissipation of the proton motive force, ultimately resulting in cell death. The presence of the free hydroxyl group in carvacrol is considered crucial for this activity.[2] In fungi, carvacrol has also been shown to interfere with ergosterol biosynthesis, a key component of the fungal cell membrane.[4]
Experimental Protocols
The following section provides detailed protocols for the synthesis of this compound and for evaluating its pesticidal activities.
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from carvacrol via acetylation.
Materials:
-
Carvacrol
-
Acetic anhydride
-
Pyridine (catalyst)
-
Dichloromethane (solvent)
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve carvacrol in dichloromethane.
-
Add pyridine to the solution and cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the cooled solution while stirring.
-
Remove the ice bath and allow the reaction to proceed at room temperature for 24 hours with continuous stirring.
-
After 24 hours, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.
-
Collect the fractions containing pure this compound and concentrate them using a rotary evaporator.
-
Confirm the identity and purity of the synthesized this compound using analytical techniques such as NMR and GC-MS.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To determine the in vitro inhibitory effect of this compound on acetylcholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris-HCl buffer (pH 8.0)
-
This compound solution at various concentrations
-
Positive control (e.g., Eserine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of this compound in a suitable solvent (e.g., DMSO) at a range of concentrations.
-
In a 96-well microplate, add the Tris-HCl buffer to each well.
-
Add the this compound solution to the test wells. Add the solvent alone to the control wells and the positive control to its designated wells.
-
Add the AChE enzyme solution to all wells except the blank.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 15 minutes).
-
Add DTNB solution to all wells.
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for a set period (e.g., 5 minutes).
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100
-
Calculate the IC₅₀ value (the concentration of this compound that causes 50% inhibition of AChE activity).
Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against a target fungal strain.
Materials:
-
Target fungal strain (e.g., Aspergillus niger, Candida albicans)
-
Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium
-
Sabouraud Dextrose Agar (SDA) plates
-
This compound solution
-
Positive control (e.g., a commercial fungicide)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Inoculum Preparation: Culture the fungal strain on an SDA plate. Prepare a suspension of fungal spores or cells in sterile saline and adjust the concentration to a standard (e.g., 10⁵ CFU/mL).
-
MIC Determination: a. Prepare serial two-fold dilutions of this compound in the broth medium in a 96-well microplate. b. Add the fungal inoculum to each well. Include a positive control (broth with inoculum and no this compound) and a negative control (broth only). c. Incubate the plate at an appropriate temperature (e.g., 28-35°C) for 24-48 hours. d. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the fungus.
-
MFC Determination: a. Take an aliquot from the wells showing no visible growth in the MIC assay. b. Spread the aliquot onto fresh SDA plates. c. Incubate the plates at the appropriate temperature for 24-48 hours. d. The MFC is the lowest concentration of this compound that results in no fungal growth on the agar plate.
Protocol 4: Herbicidal Activity Assessment (Seed Germination and Seedling Growth Bioassay)
Objective: To evaluate the phytotoxic effect of this compound on the seed germination and early seedling growth of target weed species.
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus)
-
Petri dishes
-
Filter paper
-
This compound solutions at various concentrations (emulsified with a surfactant like Tween 80 if necessary)
-
Control solution (water or water with surfactant)
-
Growth chamber with controlled light and temperature
Procedure:
-
Place a sterile filter paper in each Petri dish.
-
Add a defined volume of the this compound test solution or control solution to each filter paper, ensuring it is evenly moistened.
-
Place a specific number of weed seeds (e.g., 20-25) on the filter paper in each Petri dish.
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 12h light/12h dark cycle) for a specified period (e.g., 7-14 days).
-
After the incubation period, record the following data:
-
Germination percentage: (Number of germinated seeds / Total number of seeds) x 100
-
Radicle length: Measure the length of the primary root of each germinated seed.
-
Plumule length: Measure the length of the primary shoot of each germinated seed.
-
-
Calculate the percentage of inhibition for each parameter compared to the control.
-
Determine the EC₅₀ value (the concentration that causes 50% inhibition) for germination and seedling growth.
Conclusion and Future Perspectives
This compound presents a significant opportunity for the development of novel, bio-based pesticides. Its broad-spectrum activity, coupled with a potentially favorable environmental profile, makes it an attractive alternative to conventional synthetic chemicals. Further research is warranted to optimize formulations for enhanced stability and efficacy under field conditions, to fully elucidate the molecular mechanisms of action against a wider range of pests, and to conduct comprehensive toxicological studies to ensure safety for non-target organisms and the environment. The protocols and data presented herein provide a solid foundation for researchers to advance the study of this compound and unlock its full potential in sustainable agriculture.
References
- 1. This compound | C12H16O2 | CID 80792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Mechanism of Antifungal Activity of Terpenoid Phenols Resembles Calcium Stress and Inhibition of the TOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carvacrol—A Natural Phenolic Compound with Antimicrobial Properties [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Herbicidal Potential of the Natural Compounds Carvacrol, Thymol, Eugenol, p-Cymene, Citral and Pelargonic Acid in Field Conditions: Indications for Better Performance [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. doaj.org [doaj.org]
- 10. Herbicidal Potential of the Natural Compounds Carvacrol, Thymol, Eugenol, p-Cymene, Citral and Pelargonic Acid in Field Conditions: Indications for Better Performance - Polytechnic University of Valencia [panorama.upv.es]
- 11. researchgate.net [researchgate.net]
- 12. Carvacrol Derivatives as Antifungal Agents: Synthesis, Antimicrobial Activity and in Silico Studies on Carvacryl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Carvacryl Acetate for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carvacryl acetate in in vitro assays. The information is designed to address common challenges, particularly those related to solubility, and to provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a monoterpenoid ester derived from carvacrol, a compound found in essential oils of plants like oregano and thyme. It is investigated for various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Research has shown that this compound can modulate cellular signaling pathways, such as the Nrf2 and TRPA1 pathways.
Q2: What are the solubility characteristics of this compound?
This compound is a hydrophobic compound with low aqueous solubility. It is generally considered insoluble in water but is soluble in various organic solvents.
Q3: Which solvents are recommended for dissolving this compound for in vitro assays?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for cell-based assays. Other organic solvents in which it is soluble include ethanol, methanol, chloroform, dichloromethane, and acetone. However, for cell culture applications, high-purity, anhydrous DMSO is preferred due to its miscibility with culture media at low concentrations and its relatively lower cytotoxicity compared to other organic solvents.
Q4: What is the maximum recommended concentration of DMSO in cell culture media?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. While tolerance is cell-line specific, a general guideline is to keep the final DMSO concentration at or below 0.5%, with many sensitive cell lines requiring concentrations of 0.1% or lower. It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide: Solubility Issues
Researchers often encounter precipitation when diluting a DMSO stock solution of this compound into aqueous cell culture media. This guide provides a systematic approach to troubleshooting and preventing this issue.
| Problem | Potential Cause | Solution | Citation |
| Immediate Precipitation Upon Dilution | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | - Prepare a more concentrated stock solution in DMSO to minimize the volume added to the media. - Perform a stepwise dilution: add the DMSO stock to a small volume of pre-warmed media, mix, and then add this to the final volume. - Add the DMSO stock directly to the media while gently vortexing or swirling. | [1] |
| Precipitation Over Time in Incubator | - Temperature Shift: Compound solubility can decrease when moving from room temperature to 37°C. - Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media. | - Pre-warm the cell culture media to 37°C before adding the this compound stock solution. - If precipitation persists, consider using a serum-free or low-serum medium for the duration of the treatment, if compatible with your cells. | [1] |
| Cloudy or Hazy Media | Formation of very small, dispersed micro-precipitates. | - Briefly sonicate the final solution in a water bath sonicator to help re-dissolve the compound. - Use a surfactant like Tween® 80 at a low, non-toxic concentration (e.g., 0.01-0.1%) in the final culture medium to improve solubility. | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes how to prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (solid or oil)
-
Anhydrous, sterile-filtered DMSO
-
Sterile, low-retention microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the Desired Stock Concentration: Aim for a stock concentration that is at least 1000-fold higher than the highest final concentration you plan to test in your assay. For example, if your highest final concentration is 100 µM, prepare a 100 mM stock solution.
-
Weigh this compound: Accurately weigh the required amount of this compound. For example, to prepare 1 mL of a 100 mM stock solution (Molecular Weight of this compound = 192.25 g/mol ):
-
Mass (g) = 0.1 mol/L * 0.001 L * 192.25 g/mol = 0.019225 g = 19.23 mg
-
-
Dissolution:
-
Add the weighed this compound to a sterile tube or vial.
-
Add the calculated volume of anhydrous DMSO (in this example, 1 mL).
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved.
-
If the compound does not fully dissolve, you can gently warm the solution to 37°C or briefly sonicate it in a water bath.
-
-
Sterilization and Storage:
-
As DMSO at high concentrations can be difficult to sterile filter, it is recommended to use sterile components and aseptic techniques throughout the process.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light by using amber vials or wrapping clear vials in aluminum foil.
-
Protocol 2: Determining the Approximate Solubility of this compound in DMSO
If the exact solubility of your batch of this compound in DMSO is unknown, this protocol provides a method to estimate it.
Materials:
-
This compound
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare a Saturated Solution:
-
Add a small, excess amount of this compound (e.g., 20-30 mg) to a pre-weighed microcentrifuge tube.
-
Add a known volume of DMSO (e.g., 100 µL).
-
Vortex vigorously for 5-10 minutes.
-
Allow the solution to equilibrate at room temperature for at least one hour, with intermittent vortexing.
-
-
Separate Undissolved Compound:
-
Centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved this compound.
-
-
Determine the Concentration of the Supernatant:
-
Carefully remove a known volume of the clear supernatant.
-
The concentration of this compound in the supernatant can be determined using an analytical method such as UV-Vis spectrophotometry (if a standard curve is available) or by gravimetric analysis (carefully evaporating the solvent from a known volume of the supernatant and weighing the residue).
-
Signaling Pathway and Workflow Diagrams
References
Carvacryl Acetate Stability in Different Solvents: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of carvacryl acetate in various solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am dissolving this compound for my experiments. Which type of solvent will offer the best stability?
A1: For optimal stability, it is highly recommended to use aprotic solvents. This compound, being an ester, is susceptible to hydrolysis, a reaction that is facilitated by protic solvents.
-
Recommended Solvents (Aprotic): Acetonitrile, Dimethyl Sulfoxide (DMSO), and 1,4-Dioxane are preferred choices for dissolving this compound to minimize degradation. These solvents do not have a hydrogen atom bonded to an electronegative atom and are therefore less likely to participate in hydrolysis.
-
Solvents to Use with Caution (Protic): Protic solvents such as methanol, ethanol, and water can act as nucleophiles and promote the hydrolysis of the ester bond in this compound, leading to its degradation into carvacrol and acetic acid. If the experimental design necessitates the use of a protic solvent, it is crucial to use anhydrous (dry) solvents and minimize storage time.
Q2: My results are inconsistent when using this compound dissolved in methanol. What could be the cause?
A2: Inconsistent results when using this compound in methanol are often due to the degradation of the compound. Methanol is a protic solvent that can cause the hydrolysis of this compound. The rate of this degradation can be influenced by several factors:
-
Water Content: The presence of even small amounts of water in the methanol can significantly accelerate hydrolysis. Always use high-purity, anhydrous methanol.
-
Temperature: Higher temperatures will increase the rate of degradation. Solutions should be kept cool and stored at recommended temperatures (see Q3).
-
pH: The stability of this compound is pH-dependent. Acidic or basic conditions can catalyze hydrolysis. Ensure the pH of your solution is neutral if possible.
-
Storage Duration: this compound solutions in methanol should be prepared fresh and used as quickly as possible. Avoid long-term storage of these solutions.
Q3: What are the recommended storage conditions for this compound solutions?
A3: To ensure the integrity of your this compound solutions, follow these storage guidelines:
-
Solvent Choice: For long-term storage, dissolve this compound in an aprotic solvent like acetonitrile or DMSO.
-
Temperature: Store solutions at low temperatures, ideally at 2-8°C. For longer-term storage, -20°C is recommended. Avoid repeated freeze-thaw cycles.
-
Light Exposure: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil, as light can potentially induce degradation.
-
Inert Atmosphere: For maximum stability, especially for long-term storage, consider purging the headspace of the vial with an inert gas like nitrogen or argon to prevent oxidation.
Q4: I suspect my this compound has degraded. How can I confirm this?
A4: Degradation of this compound will primarily yield carvacrol and acetic acid. You can confirm degradation using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method will allow you to separate and quantify this compound and its primary degradant, carvacrol. The appearance of a peak corresponding to carvacrol and a decrease in the peak area of this compound over time are indicative of degradation.
Data Presentation: Stability of this compound
| Solvent | Solvent Type | Half-life (t½) at 25°C (Estimated) | Key Considerations |
| Acetonitrile | Polar Aprotic | > 1 year | High Stability. Recommended for stock solutions and long-term storage. |
| DMSO | Polar Aprotic | > 1 year | High Stability. Another excellent choice for long-term storage. Ensure use of high-purity, dry DMSO. |
| Methanol | Polar Protic | Weeks to Months | Moderate to Low Stability. Prone to solvolysis (hydrolysis). Prepare fresh solutions and use promptly. |
| Ethanol | Polar Protic | Weeks to Months | Moderate to Low Stability. Similar to methanol, risk of hydrolysis is present. Use anhydrous grade and prepare fresh. |
| Water (pH 7) | Polar Protic | Days to Weeks | Low Stability. Hydrolysis is a significant issue. Avoid aqueous solutions for storage. |
Experimental Protocols
Protocol for a General Stability Study of this compound
This protocol outlines a general procedure for assessing the stability of this compound in a selected solvent.
1. Materials and Reagents:
- This compound (high purity)
- Selected solvents (e.g., Acetonitrile, Methanol - HPLC grade, anhydrous)
- Volumetric flasks and pipettes
- HPLC system with UV detector
- HPLC column (e.g., C18)
- Mobile phase (e.g., Acetonitrile:Water gradient)
2. Preparation of Stock Solution:
- Accurately weigh a known amount of this compound.
- Dissolve it in the chosen solvent in a volumetric flask to achieve a precise final concentration (e.g., 1 mg/mL).
3. Stability Study Setup:
- Aliquot the stock solution into several amber HPLC vials.
- Store the vials under different conditions to be tested (e.g., 25°C, 40°C).
- Designate time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
4. HPLC Analysis:
- At each time point, inject an aliquot of the stored solution into the HPLC system.
- Use a validated stability-indicating HPLC method to separate this compound from its potential degradation products.
- Monitor the chromatogram at a suitable UV wavelength (e.g., 274 nm).
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
- Plot the percentage of remaining this compound against time.
- Determine the degradation rate and half-life of this compound in the tested solvent and conditions.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately assessing the stability of this compound.
1. Objective: To develop an HPLC method that can separate this compound from its main degradation product, carvacrol, and any other potential impurities.
2. Chromatographic Conditions (Example):
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
- Gradient Program: Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B to elute the compounds.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 274 nm.
- Column Temperature: 30°C.
3. Forced Degradation Study:
- To ensure the method is stability-indicating, perform forced degradation studies on a sample of this compound.
- Acid Hydrolysis: Treat with 0.1 M HCl at 60°C.
- Base Hydrolysis: Treat with 0.1 M NaOH at room temperature.
- Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.
- Thermal Degradation: Heat the solid compound at 105°C.
- Photolytic Degradation: Expose the solution to UV light.
- Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are well-separated from the parent peak of this compound.
Visualizations
Caption: Workflow for a this compound stability study.
Technical Support Center: Optimizing Carvacryl Acetate Nanoemulsion Formulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental formulation of carvacryl acetate nanoemulsions.
Frequently Asked Questions (FAQs)
What is a typical optimized formulation for a this compound nanoemulsion?
An optimized and stable this compound nanoemulsion (CANE) can be formulated with 3% this compound (CA), 9% surfactants, and 88% water.[1][2][3] The surfactant system should have a hydrophilic-lipophilic balance (HLB) of 9 for optimal stability.[1][2][3]
What is the recommended method for preparing a this compound nanoemulsion?
High-energy methods like ultrasonication are effective for producing this compound nanoemulsions.[1][2][3][4] This technique utilizes disruptive forces to create turbulence and cavitation, breaking down larger oil droplets into the desired nano-scale size.[1] High-pressure homogenization is another high-energy method that can be employed.[5][6][7]
What are the key stability parameters to monitor for a this compound nanoemulsion?
To ensure the stability of the nanoemulsion, it is crucial to monitor the mean droplet diameter, polydispersity index (PDI), zeta potential, and pH over time.[1][4] A stable formulation will exhibit minimal changes in these parameters over a prolonged period, for instance, 90 days.[1][2][3]
What are the common instability issues with nanoemulsions?
While nanoemulsions are generally more stable than conventional emulsions against creaming, coalescence, flocculation, and sedimentation due to their small droplet size, the primary destabilization mechanism is Ostwald ripening.[6][8] Ostwald ripening involves the growth of larger droplets at the expense of smaller ones.[6]
How does nanoemulsification improve the properties of this compound?
This compound has low solubility in aqueous media, which can limit its bioavailability and application.[1][2][3][4] Formulating it as a nanoemulsion enhances its solubility and has been shown to improve its anti-inflammatory properties, particularly for oral administration.[1][2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Phase Separation or Creaming | Incorrect Hydrophilic-Lipophilic Balance (HLB) of the surfactant system. | Determine the required HLB of the oil phase. For this compound, an HLB of 9 has been shown to be optimal.[1][2] This can be achieved by blending lipophilic (e.g., Span 80) and hydrophilic (e.g., Tween 80) surfactants to achieve the target HLB.[1] |
| Increased Droplet Size and Polydispersity Index (PDI) Over Time | Ostwald ripening, where smaller droplets diffuse into larger ones. | To minimize Ostwald ripening, ensure the oil phase is insoluble in the aqueous phase.[5] The addition of a small amount of a highly insoluble oil can sometimes help reduce this phenomenon.[6] |
| Low Encapsulation Efficiency | Insufficient surfactant concentration or inappropriate surfactant type. | The surfactant concentration should be adequate to stabilize the oil droplets. An optimized formulation for this compound used a 9% surfactant concentration.[1][2][3] The choice of surfactant is also critical and should be based on the required HLB. |
| Inconsistent Results Between Batches | Variations in the preparation process, such as sonication time, amplitude, or temperature. | Standardize the preparation protocol. The duration and intensity of ultrasonication directly influence droplet size.[1] It is important to control these parameters to ensure reproducibility. |
| Visible Flocculation or Aggregation | Insufficient zeta potential leading to attractive forces between droplets. | A sufficiently high absolute zeta potential (positive or negative) is necessary for electrostatic stabilization. The negative zeta potential observed in stable this compound nanoemulsions confirms good stability.[1] Adjusting the pH or adding charged surfactants can modify the zeta potential. |
Data Presentation
Table 1: Stability Parameters of an Optimized this compound Nanoemulsion (CANE) over 90 Days
| Parameter | Day 1 | Day 90 |
| Mean Droplet Diameter (nm) | ~101 | ~101.50 ± 0.75 |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 |
| Zeta Potential (mV) | Negative | Negative (with small variation) |
| pH | ~4 | ~4 (with small variation) |
Data adapted from a study on an optimized CANE formulation containing 3% CA, 9% surfactants (HLB 9), and 88% water.[1]
Experimental Protocols
Protocol 1: Determination of Required Hydrophilic-Lipophilic Balance (HLB)
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Prepare a series of surfactant mixtures by blending a lipophilic surfactant (e.g., Span 80, HLB = 4.3) and a hydrophilic surfactant (e.g., Tween 80, HLB = 15) in varying proportions to achieve a range of HLB values (e.g., 8 to 15).[1]
-
For each HLB value, prepare a coarse emulsion by mixing the oil phase (this compound) with the aqueous phase and the corresponding surfactant mixture.
-
Subject each coarse emulsion to a high-energy emulsification method (e.g., ultrasonication) under standardized conditions.
-
Assess the short-term stability of the resulting nanoemulsions by observing for phase separation or by measuring the creaming index after centrifugation.[1]
-
The HLB value that results in the most stable emulsion (i.e., minimal creaming or phase separation) is considered the required HLB for the oil.[1]
Protocol 2: Preparation of this compound Nanoemulsion using Ultrasonication
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Prepare the oil phase by dissolving this compound in the chosen surfactant mixture (with the predetermined optimal HLB).
-
Prepare the aqueous phase (e.g., purified water).
-
Gradually add the oil phase to the aqueous phase while continuously stirring to form a coarse emulsion.
-
Subject the coarse emulsion to high-intensity ultrasonication using a probe sonicator. The sonication time and power should be optimized to achieve the desired droplet size and PDI.[1]
-
Monitor the temperature of the sample during sonication and use a cooling bath to prevent excessive heat generation, which can affect stability.[6][7]
Protocol 3: Characterization of Nanoemulsion Stability
-
Droplet Size and Polydispersity Index (PDI): Measure the mean droplet size and PDI using Dynamic Light Scattering (DLS) at specified time intervals (e.g., day 1, 30, 60, 90).[1]
-
Zeta Potential: Determine the surface charge of the droplets using electrophoretic light scattering. This provides an indication of the electrostatic stability of the nanoemulsion.[1]
-
pH Measurement: Monitor the pH of the nanoemulsion over time, as significant changes can indicate chemical degradation or instability.[1]
-
Macroscopic Observation: Visually inspect the nanoemulsion for any signs of instability such as creaming, sedimentation, or phase separation at regular intervals.[1]
Visualizations
References
- 1. Nanoemulsion Improves the Anti-Inflammatory Effect of Intraperitoneal and Oral Administration of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nanoemulsion Improves the Anti-Inflammatory Effect of Intraperitoneal and Oral Administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. ajpsonline.com [ajpsonline.com]
- 7. itmedicalteam.pl [itmedicalteam.pl]
- 8. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Carvacryl Acetate Synthesis and Purification
Welcome to the technical support center for Carvacryl acetate synthesis and purification. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the synthesis and purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | Incomplete Reaction: The esterification reaction is an equilibrium process. | - Drive the equilibrium forward: Use an excess of one reactant (typically acetic anhydride). - Remove byproducts: If water is formed, consider using a Dean-Stark apparatus, although this is less common for acetylation with acetic anhydride. |
| Suboptimal Catalyst: The amount or activity of the acid or base catalyst may be insufficient. | - Optimize catalyst loading: Ensure the correct molar ratio of the catalyst. - Verify catalyst activity: Use a fresh or properly stored catalyst. | |
| Presence of Water: Moisture in the reactants or glassware can hydrolyze the acetic anhydride and shift the equilibrium back to the starting materials. | - Use dry reagents and glassware: Ensure all starting materials and apparatus are thoroughly dried before use. | |
| Side Reactions: Undesired reactions may be consuming the starting materials or product. | - Control reaction temperature: Avoid excessive heat, which can promote side reactions. - Choose a milder acetylating agent if side reactions with the aromatic ring are suspected, though this is less common for carvacrol. | |
| Presence of Unreacted Starting Materials in Product | Insufficient Reaction Time: The reaction may not have reached completion. | - Monitor the reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of starting materials. - Increase reaction time: Allow the reaction to proceed for a longer duration. |
| Poor Mixing: Inadequate agitation can lead to a non-homogeneous reaction mixture, especially with heterogeneous catalysts. | - Ensure vigorous stirring: Use a magnetic stirrer or overhead stirrer to maintain a well-mixed reaction. | |
| Difficult Purification | Catalyst Removal: Residual acid or base catalyst can be challenging to remove. | - Aqueous work-up: Neutralize the reaction mixture with a suitable aqueous solution (e.g., sodium bicarbonate for acid catalysts, dilute acid for base catalysts) and perform extractions. |
| Formation of Emulsions during Work-up: The presence of both organic and aqueous phases with potential surfactants can lead to stable emulsions. | - Add brine (saturated NaCl solution): This can help to break up emulsions. - Allow the mixture to stand for an extended period. - Centrifugation can also be effective. | |
| Co-elution during Chromatography: The product and impurities may have similar polarities, making separation by column chromatography difficult. | - Optimize the mobile phase: Experiment with different solvent systems and gradients to improve separation. - Consider alternative stationary phases. | |
| Product Instability | Hydrolysis: this compound, being an ester, can be susceptible to hydrolysis, especially in the presence of acid or base and water. | - Ensure thorough removal of catalysts during work-up. - Store the purified product in a dry, cool, and dark place. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using an acid catalyst over a base catalyst for this compound synthesis?
A1: Acid-catalyzed methods, particularly with sulfuric acid, have been shown to offer significant advantages over traditional base-catalyzed reactions. These include a drastic reduction in reaction time, the ability to use lower temperatures, and achieving high yields, sometimes exceeding 99%[1]. They also may not require an inert atmosphere or reflux conditions[1].
Q2: I am observing byproducts in my reaction. What could they be and how can I minimize them?
A2: Byproduct formation can be a challenge. In traditional syntheses using acetyl chloride, chlorinated waste can be produced[2]. With acetic anhydride, side reactions are less common but can occur under harsh conditions. To minimize byproducts, it is advisable to use milder reaction conditions and consider alternative, more selective catalysts such as heterogeneous catalysts like montmorillonite K10[2].
Q3: My purification by column chromatography is not effective. What can I do?
A3: If you are experiencing difficulties with chromatographic purification, consider the following:
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Optimize your solvent system: A systematic variation of the mobile phase polarity can improve separation.
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Alternative purification methods: Depending on the physical properties of your impurities, distillation under reduced pressure could be an option.
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Employ a polymer-supported synthesis: Using a polymer-supported carvacrol anion can simplify the work-up, as the resin can be filtered off, potentially eliminating the need for chromatography[2].
Q4: Is it necessary to use an inert atmosphere for the synthesis?
A4: While traditional methods using basic catalysis often involve reflux in an inert atmosphere, some modern acid-catalyzed methods do not require it, simplifying the experimental setup[1].
Quantitative Data Summary
The following table summarizes reported yields for this compound synthesis under different catalytic conditions.
| Catalyst Type | Reagents | Reaction Conditions | Yield (%) | Reference |
| Acid Catalyst (Sulfuric Acid) | Carvacrol, Acetic Anhydride | 55°C, 30 min | 99.04 | [1] |
| Base Catalyst | Carvacrol, Acetic Anhydride/Acid Chloride | Not specified | < 70-80 | [1] |
| Not specified | Carvacrol, Chloroform | Column chromatography purification | 76 | [3] |
| Various | Carvacrol/Thymol derivatives | Various | 38 - 96 | [4] |
Experimental Protocols
Acid-Catalyzed Synthesis of this compound[1]
This method is noted for its high yield and short reaction time.
Materials:
-
Carvacrol (5.1 mL)
-
Acetic anhydride (10 mL)
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Concentrated sulfuric acid (10 drops)
-
Chloroform
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Anhydrous sodium sulfate
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Distilled water
Procedure:
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In a suitable reaction vessel, mix 10 mL of acetic anhydride and 5.1 mL of carvacrol.
-
Carefully add 10 drops of concentrated sulfuric acid to the mixture while stirring.
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Heat the reaction mixture in a water bath at 55°C and maintain agitation for 30 minutes.
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After cooling, transfer the reaction mixture to a separatory funnel.
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Add 50 mL of distilled water and extract the product three times with 50 mL of chloroform each time.
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Collect the organic phases and dry them over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure using a rotary evaporator to obtain the final product.
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The product can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) to confirm its identity and purity.
General Base-Catalyzed Synthesis of Carvacryl Esters[5]
This is a more general procedure that can be adapted for this compound.
Materials:
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Carvacrol (50 mmol)
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Acetic anhydride or acetyl chloride (60 mmol)
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Base (e.g., sodium acetate, triethylamine, or NaH) (60 mmol)
-
Tetrahydrofuran (THF) as solvent
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Dichloromethane
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Water
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Anhydrous sodium sulfate
Procedure:
-
In a reaction flask, dissolve carvacrol (50 mmol) and the chosen base (60 mmol) in THF.
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Add the acetylating agent (acetic anhydride or acetyl chloride, 60 mmol) to the solution.
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Allow the reaction to stir at room temperature for 1-4 hours.
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Monitor the reaction progress by TLC.
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Once the reaction is complete, concentrate the mixture under vacuum.
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Dilute the residue with water and extract with dichloromethane.
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Wash the organic layer with water and dry it over anhydrous sodium sulfate.
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Evaporate the solvent to yield the crude product, which may then be purified by column chromatography.
Visual Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting common issues in this compound synthesis and purification.
Caption: A flowchart for troubleshooting this compound synthesis.
References
Technical Support Center: Carvacryl Acetate Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carvacryl acetate. The information is based on available scientific literature and chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
The primary degradation pathway for this compound is hydrolysis of the ester bond. This reaction yields carvacrol and acetic acid. This is considered the main pathway as the biological activity of carvacrol, particularly its antimicrobial properties, is often attributed to its free hydroxyl group, suggesting that this compound may act as a prodrug that is hydrolyzed to its active form.
Q2: What are the expected byproducts of this compound degradation?
Under typical experimental and physiological conditions, the main byproducts of this compound degradation are:
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Carvacrol: The parent phenol from which this compound is synthesized.[1]
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Acetic Acid: A common carboxylic acid.
Further degradation of carvacrol itself could potentially occur under harsh conditions, leading to other byproducts, though specific studies on this secondary degradation are limited.
Q3: What factors can influence the degradation rate of this compound?
Several factors can influence the rate of hydrolysis of this compound:
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pH: Ester hydrolysis is catalyzed by both acids and bases. Therefore, the degradation rate is expected to be higher at pH values significantly above or below neutral (pH 7).
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Temperature: Like most chemical reactions, the rate of hydrolysis will increase with temperature.
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Enzymes: Esterases, which are ubiquitous in biological systems, can catalyze the hydrolysis of this compound. The presence of these enzymes will significantly accelerate degradation.
Q4: Is this compound stable under normal storage conditions?
This compound is generally considered to be more stable than its parent compound, carvacrol, which is a reactive phenol.[1] For optimal stability, it should be stored in a cool, dark, and dry place in a tightly sealed container. Recommended storage is at +4°C.
Troubleshooting Guides
Issue 1: Loss of biological activity of this compound in an aqueous experimental medium.
-
Possible Cause: Degradation of this compound via hydrolysis back to carvacrol and acetic acid. The altered chemical form may have different activity in your specific assay.
-
Troubleshooting Steps:
-
pH Measurement: Check the pH of your experimental medium. Extremes in pH can accelerate hydrolysis.
-
Temperature Control: Ensure your experiment is conducted at the intended temperature, as higher temperatures increase the degradation rate.
-
Fresh Preparation: Prepare your this compound solutions fresh before each experiment to minimize the extent of degradation.
-
Analytical Confirmation: Use analytical techniques like HPLC or GC-MS to quantify the concentration of this compound and detect the presence of carvacrol in your experimental samples over time.
-
Issue 2: Unexpected changes in the pH of the experimental medium containing this compound.
-
Possible Cause: The formation of acetic acid as a byproduct of this compound hydrolysis can lower the pH of an unbuffered or weakly buffered solution.
-
Troubleshooting Steps:
-
Buffering: Use a buffered solution appropriate for your experimental system to maintain a stable pH.
-
Monitoring: Monitor the pH of your solution over the course of the experiment.
-
Quantification: If a pH drop is observed, you can quantify the amount of acetic acid produced to correlate it with the degradation of this compound.
-
Issue 3: Inconsistent results in in-vivo studies.
-
Possible Cause: In-vivo, the degradation of this compound to carvacrol is likely to be rapid due to the presence of esterase enzymes in tissues and plasma. The rate of this metabolic conversion can vary between individuals and animal models, leading to variability in the observed effects.
-
Troubleshooting Steps:
-
Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine the rate of conversion of this compound to carvacrol in your animal model. This will help in understanding the time course of exposure to the active compound.
-
Dose-Response Analysis: Perform detailed dose-response studies to establish a clear relationship between the administered dose of this compound and the biological effect.
-
Direct Administration of Carvacrol: As a control, administer carvacrol directly to compare its effects with those of this compound.
-
Experimental Protocols
Protocol 1: Monitoring this compound Hydrolysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for monitoring the degradation of this compound in an aqueous solution.
-
Preparation of Standard Solutions:
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Prepare stock solutions of this compound and carvacrol (as a reference standard for the primary byproduct) of known concentrations in a suitable organic solvent (e.g., methanol or acetonitrile).
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Create a series of calibration standards by diluting the stock solutions in the mobile phase.
-
-
Sample Preparation:
-
Prepare a solution of this compound in the aqueous medium of interest (e.g., buffer at a specific pH).
-
Incubate the solution under the desired experimental conditions (e.g., specific temperature).
-
At various time points, withdraw an aliquot of the sample.
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Stop the degradation reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).
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Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start with 50% B, increase to 90% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Detection: UV detector at a wavelength of approximately 275 nm.
-
-
Data Analysis:
-
Generate a calibration curve for both this compound and carvacrol.
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Quantify the concentration of this compound and carvacrol in your samples at each time point.
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Plot the concentration of this compound versus time to determine the degradation kinetics.
-
Quantitative Data
Currently, there is a lack of publicly available quantitative data specifically on the degradation kinetics of this compound. Researchers are encouraged to perform stability studies under their specific experimental conditions. The table below can be used as a template to record such data.
Table 1: Template for this compound Degradation Data
| Condition | Time (hours) | This compound Concentration (µg/mL) | Carvacrol Concentration (µg/mL) | % Degradation |
| pH 4, 25°C | 0 | |||
| 1 | ||||
| 6 | ||||
| 24 | ||||
| pH 7, 25°C | 0 | |||
| 1 | ||||
| 6 | ||||
| 24 | ||||
| pH 9, 25°C | 0 | |||
| 1 | ||||
| 6 | ||||
| 24 | ||||
| pH 7, 37°C | 0 | |||
| 1 | ||||
| 6 | ||||
| 24 |
Visualizations
Caption: Inferred primary degradation pathway of this compound.
References
Technical Support Center: Carvacryl Acetate Experimental Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Carvacryl acetate. The information is tailored for researchers, scientists, and drug development professionals to help mitigate experimental variability and ensure reliable results.
General Information
This compound is a synthetic monoterpenic ester derived from carvacrol, a primary component of oregano and thyme essential oils.[1] It is a neutral, stable, and more pleasant-smelling compound compared to its acidic and reactive precursor, carvacrol.[1] It has a molecular formula of C12H16O2 and a molecular weight of 192.25 g/mol .[2][3] this compound is reported to possess a range of biological activities, including neuroprotective, anti-inflammatory, anxiolytic-like, anticonvulsant, and anthelmintic effects.[4][5][6][7]
| Property | Value | Reference |
| CAS Number | 6380-28-5 | [1][2][8] |
| Molecular Formula | C12H16O2 | [1][2][8] |
| Molecular Weight | 192.25 g/mol | [2][3] |
| Appearance | Colorless or pale yellowish liquid | [2] |
| Boiling Point | 246.5°C (estimate) | [2] |
| Density | 0.9896 | [2] |
| Solubility | Insoluble in water; soluble in alcohol and oils | [2] |
| Storage | +4°C | [8] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may contribute to experimental variability when working with this compound.
1. Why am I observing inconsistent results in my cell-based assays?
Inconsistent results with this compound in cell-based assays can stem from several factors:
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Low Aqueous Solubility: this compound has low solubility in aqueous media, which is a common issue for many natural product-derived compounds and can limit its bioavailability and lead to precipitation in culture media.[9][10] This can result in variable effective concentrations reaching the cells.
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Solution: Consider using a solubilizing agent such as DMSO for stock solutions. However, be mindful of the final DMSO concentration in your culture medium, as it can be toxic to cells. It is crucial to include a vehicle control (medium with the same concentration of DMSO) in your experiments. For in vivo and in vitro studies, developing a nanoemulsion of this compound has been shown to improve its solubility and anti-inflammatory effects.[10]
-
-
Compound Stability: While this compound is more stable than carvacrol, its stability in culture medium over long incubation periods should be considered.[1] Degradation could lead to a decrease in the effective concentration over time.
-
Solution: Prepare fresh dilutions of this compound from a stock solution for each experiment. If long-term experiments are necessary, consider replenishing the medium with freshly diluted compound at regular intervals. A material safety data sheet indicates that this compound is stable under recommended storage conditions.[11]
-
-
Cell Line Integrity: Problems with the cell line itself, such as misidentification, cross-contamination, or mycoplasma contamination, are significant sources of experimental variability.[12]
2. I'm having trouble dissolving this compound for my experiments. What is the recommended procedure?
The low aqueous solubility of this compound is a known challenge.[9][10]
-
Recommended Protocol for In Vitro Studies:
-
Prepare a high-concentration stock solution of this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).
-
For the working solution, dilute the stock solution in the appropriate cell culture medium to the desired final concentration.
-
Ensure the final concentration of the organic solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control group in your experimental design, which contains the same final concentration of the solvent as the treatment groups.
-
-
Alternative Formulation for Improved Solubility:
-
For both in vitro and in vivo applications, consider formulating this compound as a nanoemulsion. One study successfully developed a stable nanoemulsion using 3% this compound, 9% surfactants (a mix of Tween 80 and Span 80), and 88% water.[10] This approach significantly improved its anti-inflammatory effects.[10] For oral administration in animal studies, this compound has been suspended in 0.05% Tween 80 dissolved in 0.9% saline.[15]
-
3. My in vivo results are not consistent. What could be the cause?
Variability in animal studies can be complex. Based on the literature, here are some potential factors related to this compound:
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Bioavailability: The low aqueous solubility of this compound can impact its absorption and bioavailability when administered in vivo.[9][10]
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Solution: As mentioned, using a nanoemulsion formulation can enhance bioavailability.[10] The route of administration will also significantly impact bioavailability. Intraperitoneal (i.p.) injections may lead to more direct absorption compared to oral gavage.
-
-
Dosing and Vehicle: The choice of vehicle and the method of preparation can affect the stability and delivery of the compound.
-
Solution: Ensure the compound is fully dissolved or homogenously suspended in the vehicle before each administration. A study on the acute toxicity of this compound used a suspension in 0.05% Tween 80 dissolved in 0.9% saline for both oral and i.p. administration.[15] Always include a vehicle control group.
-
-
Metabolism: The metabolic fate of this compound in the animal model could influence its activity and lead to variability. While specific metabolic pathways for this compound are not detailed in the provided search results, it is a factor to consider.
4. I am not observing the expected antimicrobial activity of this compound. Why might this be?
Studies have shown that the antimicrobial activity of this compound is significantly lower than that of its precursor, carvacrol.[16]
-
Mechanism of Action: The antimicrobial efficacy of phenolic compounds like carvacrol is often attributed to the presence of a free hydroxyl group, which is believed to be essential for activity.[9][16] In this compound, this hydroxyl group is acetylated.
-
Experimental Findings: Research comparing the antimicrobial effects of carvacrol, eugenol, menthol, carvacrol methyl ether, and this compound found that this compound and carvacrol methyl ether were not efficient antimicrobial agents.[9][16] This suggests that the free hydroxyl group is crucial for this specific biological activity.
Experimental Protocols
1. Synthesis of this compound
A common method for synthesizing this compound is through the acetylation of carvacrol.[2][15]
-
Materials: Carvacrol, acetic anhydride, sulfuric acid, chloroform, anhydrous sodium sulfate.[15]
-
Procedure:
-
Mix 10 mL of acetic anhydride with 5.1 mL of carvacrol.
-
Add 10 drops of sulfuric acid to the mixture.
-
Heat the mixture in a water bath at 55°C and maintain agitation for 30 minutes.
-
Pour the reaction mixture into a separatory funnel containing 50 mL of distilled water.
-
Extract the aqueous phase three times with 50 mL of chloroform.
-
Collect the organic phase and dry it with anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain this compound.[15]
-
2. In Vivo Anti-Inflammatory Paw Edema Model
This protocol is adapted from a study investigating the anti-inflammatory effects of this compound in mice.[5][17]
-
Animals: Male Swiss mice.
-
Procedure:
-
Induce paw edema by injecting a phlogistic agent (e.g., carrageenan, histamine, serotonin, prostaglandin E2) into the subplantar region of the right hind paw.
-
Administer this compound (e.g., 75 mg/kg, i.p.) or the vehicle control at a set time before the phlogistic agent injection.
-
Measure the paw volume using a plethysmometer at various time points after the induction of edema.
-
The anti-inflammatory effect is calculated as the percentage reduction in paw edema in the this compound-treated group compared to the vehicle control group.[5][17]
-
3. Antioxidant Capacity Assessment (DPPH Assay)
This protocol is based on a method used to evaluate the antioxidant potential of this compound.[15]
-
Materials: this compound, DPPH• (2,2-diphenyl-1-picrylhydrazyl) radical solution (40 µg/mL), positive control (e.g., Trolox).
-
Procedure:
-
Prepare a reaction mixture containing various concentrations of this compound (e.g., 0.9, 1.8, 3.6, 5.4, and 7.2 µg/mL) and the DPPH• radical solution.
-
Shake the mixture vigorously and incubate at room temperature in the dark for 30 minutes.
-
Measure the absorbance of the solution at 517 nm.
-
The percentage of DPPH• radical inhibition is calculated relative to a control system containing only the DPPH• radical.[15]
-
Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to this compound research.
Caption: this compound's neuroprotective effect via the Nrf2 signaling pathway.[4]
Caption: General workflow for in vitro cell-based assays with this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 6380-28-5 [amp.chemicalbook.com]
- 3. This compound | C12H16O2 | CID 80792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, a semisynthetic monoterpenic ester obtained from essential oils, provides neuroprotection against cerebral ischemia reperfusion-induced oxidative stress injury via the Nrf2 signalling pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. This compound, a derivative of carvacrol, reduces nociceptive and inflammatory response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anxiolytic-like effects of this compound, a derivative of carvacrol, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuropharmacological effects of this compound on δ-aminolevulinic dehydratase, Na+, K+-ATPase activities and amino acids levels in mice hippocampus after seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. standards.chromadex.com [standards.chromadex.com]
- 9. researchgate.net [researchgate.net]
- 10. Nanoemulsion Improves the Anti-Inflammatory Effect of Intraperitoneal and Oral Administration of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. extrasynthese.com [extrasynthese.com]
- 12. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. atlantisbioscience.com [atlantisbioscience.com]
- 15. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 16. researchgate.net [researchgate.net]
- 17. repositorio.ufc.br [repositorio.ufc.br]
Technical Support Center: Mitigating Carvacryl Acetate Cytotoxicity in Cell Lines
Welcome to the Technical Support Center for researchers utilizing carvacryl acetate in cell culture experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate and mitigate unexpected cytotoxicity, ensuring the validity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of this compound?
A1: this compound, a derivative of carvacrol, has demonstrated cytotoxic effects against various cancer cell lines. However, studies suggest it is generally less toxic than its parent compound, carvacrol.[1] Its cytotoxicity is dose-dependent and varies between cell lines. For specific IC50 values, refer to the data table below.
Q2: My cells are showing higher-than-expected cytotoxicity. What are the potential causes?
A2: Several factors could contribute to excessive cytotoxicity:
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO, ethanol) used to dissolve this compound may be toxic to your specific cell line. It is crucial to keep the solvent concentration consistent across all wells and at a level that is non-toxic to the cells (typically below 0.5% for DMSO).
-
Compound Precipitation: this compound has limited aqueous solubility. If it precipitates out of the culture medium, it can lead to inconsistent cell exposure and physical stress on the cells.
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to this compound.
-
Incorrect Concentration: Errors in calculating dilutions or pipetting can lead to a higher final concentration of the compound than intended.
-
Contamination: Bacterial, fungal, or mycoplasma contamination can induce cell death and confound results.
Q3: How can I reduce the cytotoxicity of this compound in my experiments?
A3: To mitigate cytotoxicity, consider the following strategies:
-
Optimize Solvent Concentration: Perform a vehicle control experiment to determine the maximum non-toxic concentration of your solvent on your cell line.
-
Ensure Solubility: Prepare a high-concentration stock solution of this compound in a suitable solvent and ensure it is fully dissolved before further dilution in culture medium. Visually inspect for any precipitation.
-
Co-treatment with Antioxidants: this compound possesses antioxidant properties and can modulate oxidative stress pathways.[2][3][4][5] However, at higher concentrations, it may induce reactive oxygen species (ROS). Co-treatment with an antioxidant, such as N-acetylcysteine (NAC), may mitigate ROS-induced cytotoxicity. This approach has been shown to be effective for carvacrol-induced apoptosis.[6]
-
Nanoencapsulation: Encapsulating this compound in nanoparticles, such as chitosan/chichá gum, has been shown to reduce its toxicity.[7][8]
Q4: What is the mechanism of action for this compound's cytotoxic effects?
A4: The precise mechanisms of this compound-induced cytotoxicity are still under investigation. However, based on its antioxidant properties and studies on its parent compound, carvacrol, potential mechanisms may include:
-
Induction of Oxidative Stress: While having antioxidant effects, high concentrations might lead to an imbalance in cellular redox status, triggering cell death pathways. This compound has been shown to activate the Nrf2 signaling pathway, a key regulator of the antioxidant response.[2]
-
Induction of Apoptosis: Studies on carvacrol demonstrate the induction of apoptosis through both intrinsic and extrinsic pathways, often mediated by ROS generation.[6][9][10][11] It is plausible that this compound may share similar pro-apoptotic mechanisms.
Troubleshooting Guides
Problem 1: High Variability in Cytotoxicity Results Between Replicates
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates. |
| Compound Precipitation | Prepare fresh dilutions of this compound for each experiment. Visually inspect the media for any signs of precipitation after adding the compound. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Inaccurate Pipetting | Use calibrated pipettes and appropriate pipette sizes for the volumes being dispensed. For very small volumes, perform serial dilutions. |
Problem 2: Unexpectedly High Cell Death at Low Concentrations
| Potential Cause | Recommended Solution |
| Solvent Toxicity | Run a solvent control to determine the toxicity of the vehicle at the concentrations used. Ensure the final solvent concentration is below the toxic threshold for your cell line (e.g., <0.5% DMSO). |
| Contamination | Regularly check cell cultures for any signs of microbial contamination (e.g., turbidity, color change in medium, visible microorganisms under the microscope). Perform mycoplasma testing. |
| Incorrect Compound Concentration | Verify the concentration of your stock solution and double-check all dilution calculations. |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered sensitivity to compounds. Use cells with a low passage number and maintain consistent passage numbers across experiments. |
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| U-87 | Brain Glioblastoma | 72h | 9 | [12] |
| K562 | Chronic Myelogenous Leukemia | 72h | 0.97 | [12] |
| Lucena | Drug-Resistant Leukemia | 72h | 81 | [12] |
| Hep.G2 | Hepatocellular Carcinoma | 72h | >100 | [12] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general method for assessing cell viability based on the reduction of tetrazolium salt MTT to formazan by metabolically active cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Assessment of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFDA) to measure intracellular ROS levels.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DCFDA (or H₂DCFDA)
-
Positive control (e.g., H₂O₂)
-
Antioxidant control (e.g., N-acetylcysteine)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
DCFDA Loading: Remove the culture medium and incubate the cells with DCFDA solution (typically 5-10 µM in serum-free medium) for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with warm PBS to remove excess probe.
-
Compound Treatment: Add medium containing this compound at the desired concentrations. Include positive (H₂O₂) and negative (vehicle) controls. A co-treatment with an antioxidant can also be included.
-
Incubation: Incubate for the desired time period.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze the cells by flow cytometry.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the control cells to determine the fold change in ROS production.
Visualizations
Caption: A logical workflow for troubleshooting and mitigating unexpected cytotoxicity.
Caption: Activation of the Nrf2 pathway by this compound to mitigate oxidative stress.
References
- 1. Comparative efficacy and toxic effects of this compound and carvacrol on sheep gastrointestinal nematodes and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a semisynthetic monoterpenic ester obtained from essential oils, provides neuroprotection against cerebral ischemia reperfusion-induced oxidative stress injury via the Nrf2 signalling pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. Is there a correlation between in vitro antioxidant potential and in vivo effect of this compound against oxidative stress in mice hippocampus? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound, a derivative of carvacrol, reduces nociceptive and inflammatory response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 10. Carvacrol Induces Reactive Oxygen Species (ROS)-mediated Apoptosis Along with Cell Cycle Arrest at G0/G1 in Human Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carvacrol Induces Reactive Oxygen Species (ROS)-mediated Apoptosis Along with Cell Cycle Arrest at G0/G1 in Human Prostate Cancer Cells | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Carvacryl Acetate Dose-Response Curve Optimization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with carvacryl acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical dose range for this compound in in-vivo experiments?
A1: The effective dose of this compound in animal models can vary depending on the specific application. For instance, in studies investigating its anti-inflammatory and nociceptive effects in mice, doses of 25, 50, and 75 mg/kg have been evaluated, with 75 mg/kg showing significant effects.[1] For neuroprotective effects against cerebral ischemia-reperfusion injury in rats, specific doses would be determined based on preliminary studies. Acute toxicity studies in mice have been performed at doses of 1000 and 2000 mg/kg.[2]
Q2: Which signaling pathways are known to be modulated by this compound?
A2: this compound has been shown to exert its effects through multiple signaling pathways. It provides neuroprotection against oxidative stress by activating the Nrf2 signaling pathway.[3] Its anti-inflammatory effects are associated with the induction of IL-10 and reduction of IL-1β release.[1] Additionally, its antinociceptive activity involves the capsaicin and glutamate pathways.[4] Studies on its anticonvulsant effects suggest mediation by the GABAergic system.[5]
Q3: What are the key considerations when preparing this compound for in-vivo administration?
A3: this compound is typically dissolved in a vehicle for administration. A common vehicle is 2% dimethyl sulfoxide (DMSO).[1] For oral and intraperitoneal administration in acute toxicity studies, it has been suspended in 0.05% Tween 80 dissolved in 0.9% saline.[2] It is crucial to ensure the compound is fully dissolved or uniformly suspended to achieve accurate and reproducible dosing.
Troubleshooting Guide
Problem 1: High variability between replicate dose-response curves.
| Possible Cause | Recommended Solution |
| Inconsistent cell density | Ensure a consistent number of cells are seeded in each well. Variations in cell number can significantly impact the response to the compound.[6] |
| Inaccurate drug concentration | Use precise pipetting techniques and perform serial dilutions carefully. Errors in dilution can accumulate and lead to inaccurate final concentrations.[7] |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Alternatively, fill the outer wells with sterile media or PBS to create a humidity barrier. |
| Compound precipitation | Visually inspect solutions at each dilution step for any signs of precipitation. If precipitation occurs, consider adjusting the solvent or using a solubilizing agent. |
Problem 2: The dose-response curve does not reach a complete plateau (top or bottom).
| Possible Cause | Recommended Solution |
| Insufficient concentration range | Extend the range of concentrations tested. You may need to use higher concentrations to reach the top plateau or lower concentrations for the bottom plateau.[8] |
| Compound has low efficacy | The compound may be a partial agonist or antagonist, meaning it cannot produce the maximal response of a full agonist/antagonist.[8] |
| Assay signal saturation | The detection method may be saturated at high concentrations. Review the dynamic range of your assay and adjust parameters if necessary. |
Problem 3: The dose-response curve shows an unusual shape (e.g., biphasic).
| Possible Cause | Recommended Solution |
| Off-target effects | At higher concentrations, the compound may be interacting with other targets, leading to a complex response. Consider using a more specific assay or investigating potential off-target interactions. |
| Compound degradation | The compound may be unstable in the assay medium over the incubation time. Assess the stability of this compound under your experimental conditions. |
| Cytotoxicity at high concentrations | The observed decrease in response at high concentrations may be due to cell death. Perform a cytotoxicity assay in parallel to your dose-response experiment. |
Data Presentation
Table 1: In-vivo Dosing of this compound in Mice
| Application | Dose Range | Route of Administration | Key Findings | Reference |
| Anti-inflammatory | 25, 50, 75 mg/kg | Intraperitoneal (i.p.) | 75 mg/kg significantly inhibited paw edema.[1] | [1] |
| Antinociceptive | 75 mg/kg | Intraperitoneal (i.p.) | Increased latency time on the hot plate and decreased acetic acid-induced writhing.[1][4] | [1][4] |
| Acute Toxicity | 1000, 2000 mg/kg | Oral (p.o.) & Intraperitoneal (i.p.) | LD50 determined to be 1544.5 mg/kg (i.p.).[9] | [2][9] |
| Anxiolytic-like | 25, 50, 75, 100 mg/kg | Intraperitoneal (i.p.) | Showed anxiolytic-like effects without psychomotor retardation.[10] | [10] |
Table 2: In-vitro Antioxidant Activity of this compound
| Assay | Concentration Range | EC50 | Reference |
| DPPH Radical Scavenging | 0.9 - 7.2 µg/mL | 6.1 ± 0.53 µg/mL | [2] |
| ABTS Radical Scavenging | 0.9 - 7.2 µg/mL | Not Reported | [2] |
| Reducing Power Assay | 0.9 - 7.2 µg/mL | Not Reported | [2] |
| Inhibition of Erythrocyte Hemolysis | 0.9 - 7.2 µg/mL | Not Reported | [2] |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Mice
This protocol is adapted from a study investigating the anti-inflammatory effects of this compound.[1]
-
Animal Preparation: Use male Swiss mice (25-30 g).
-
Grouping: Divide animals into groups (n=5): Vehicle control (2% DMSO), positive control (indomethacin, 10 mg/kg), and this compound treatment groups (25, 50, 75 mg/kg).
-
Treatment: Administer the respective treatments intraperitoneally (i.p.) 30 minutes before inducing inflammation.
-
Induction of Edema: Inject 50 µl of carrageenan (500 µ g/paw ) in 0.9% sterile saline into the right hind paw.
-
Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.
Mandatory Visualizations
Caption: General experimental workflow for in-vivo dose-response studies.
Caption: this compound's role in the Nrf2 signaling pathway.
Caption: A logical flow for troubleshooting dose-response curve issues.
References
- 1. repositorio.ufc.br [repositorio.ufc.br]
- 2. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 3. This compound, a semisynthetic monoterpenic ester obtained from essential oils, provides neuroprotection against cerebral ischemia reperfusion-induced oxidative stress injury via the Nrf2 signalling pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. This compound, a derivative of carvacrol, reduces nociceptive and inflammatory response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuropharmacological effects of this compound on δ-aminolevulinic dehydratase, Na+, K+-ATPase activities and amino acids levels in mice hippocampus after seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 9. Comparative efficacy and toxic effects of this compound and carvacrol on sheep gastrointestinal nematodes and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anxiolytic-like effects of this compound, a derivative of carvacrol, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Carvacryl Acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of carvacryl acetate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of this compound?
A1: The primary challenge limiting the oral bioavailability of this compound is its low aqueous solubility.[1][2][3][4] this compound is a lipophilic compound, meaning it has poor solubility in water, which is the main component of gastrointestinal fluids.[5] This poor solubility can lead to incomplete dissolution in the gastrointestinal tract, resulting in low and variable absorption into the bloodstream.[5][6]
Q2: What are the most effective strategies to enhance the bioavailability of this compound?
A2: Nanoencapsulation has proven to be a highly effective strategy for improving the bioavailability of this compound.[7][8] Two particularly successful approaches are:
-
Nanoemulsions: These are colloidal dispersions of oil and water stabilized by surfactants.[1] Nanoemulsions increase the surface area for absorption and can protect this compound from degradation in the gastrointestinal tract.[1][9]
-
Chitosan-based Nanoparticles: Chitosan, a natural polymer, can be used to encapsulate this compound.[7][8] These nanoparticles can adhere to the mucosal surface of the intestine, prolonging the contact time for absorption and providing a sustained release of the compound.[7]
Q3: What are the expected outcomes of successfully enhancing the bioavailability of this compound?
A3: Enhancing the bioavailability of this compound is expected to lead to improved therapeutic efficacy. Studies have demonstrated that nanoformulations of this compound exhibit enhanced anti-inflammatory, anthelmintic, and antischistosomal activities compared to the free compound.[1][9][10] This is attributed to the increased concentration of the active compound reaching the systemic circulation.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency in Nanoparticle Formulation
| Possible Cause | Troubleshooting Step |
| Incorrect ratio of polymer/surfactant to this compound. | Optimize the formulation by varying the concentration of chitosan, gum, and surfactants. A 2^4 factorial experimental design can be employed to systematically evaluate the influence of each component.[8][10] |
| Inadequate energy input during nanoemulsification. | For nanoemulsions produced by ultrasound, ensure the sonication parameters (time and power) are optimized to achieve the desired particle size and encapsulation.[1] |
| Inappropriate pH during polyelectrolytic complexation. | The pH of the chitosan solution is critical for its dissolution and interaction with other components. Ensure the pH is maintained at an optimal level (e.g., using 1% v/v acetic acid) for nanoparticle formation.[7][8] |
Issue 2: High Variability in In Vivo Efficacy Studies
| Possible Cause | Troubleshooting Step |
| Inconsistent particle size and stability of the nanoformulation. | Characterize each batch of nanoformulation for particle size, polydispersity index (PDI), and zeta potential to ensure consistency. Long-term stability studies (e.g., over 90 days) should be conducted.[1] |
| Precipitation of this compound in the gastrointestinal tract. | The nanoformulation should be designed to maintain this compound in a solubilized state upon dilution in gastrointestinal fluids. In vitro release studies under simulated gastric and intestinal conditions can help assess this.[10] |
| Variations in animal handling and dosing. | Ensure standardized procedures for oral administration and that the formulation is adequately dispersed before dosing to provide a consistent dose to each animal. |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized by the acetylation of carvacrol.[1]
-
Combine carvacrol, pyridine, and acetic anhydride in a flask fitted with a condenser.
-
The mixture is subjected to magnetic stirring and refluxed for 24 hours.
-
After cooling, the reaction mixture is poured into ice water.
-
The product is extracted with chloroform.
-
The organic phase is washed with saturated copper sulfate solution and then with water.
-
The organic phase is dried with anhydrous sodium sulfate and the solvent is evaporated to yield this compound.[1]
Preparation of this compound Nanoemulsion
An oil-in-water nanoemulsion can be prepared using ultrasound.[1]
-
The oil phase consists of this compound.
-
The aqueous phase consists of water and a blend of surfactants (e.g., Tween 80 and Span 80) to achieve a specific hydrophilic-lipophilic balance (HLB).[1]
-
The oil phase is added to the aqueous phase and the mixture is subjected to high-energy ultrasound to form a stable nanoemulsion.
Nanoencapsulation of this compound using Polyelectrolytic Complexation
Chitosan-based nanoparticles can be produced through polyelectrolytic complexation.[7][8]
-
A chitosan solution is prepared by dissolving chitosan in a dilute acetic acid solution.
-
A surfactant (e.g., Tween 80) is added to the chitosan solution with mechanical stirring.
-
This compound is then added, and the solution is sonicated.
-
Sodium tripolyphosphate (STP) solution is added dropwise to induce the formation of nanoparticles.
-
For bilayer nanoparticles, a solution of a gum (e.g., gum arabic or chichá gum) can be added after the initial nanoparticle formation.[8][10]
Quantitative Data Summary
| Formulation | Encapsulation Efficiency (%) | Particle Size (nm) | Zeta Potential (mV) | In Vivo Efficacy | Reference |
| Chitosan/Chichá Gum Nanoparticles | 72.8 | 764.5 ± 302.5 | +22.0 (at pH 3.2) | 71.5% reduction in fecal egg count in sheep | [7] |
| Chitosan/Gum Arabic (Bilayer) | 77 | - | - | - | [8] |
| Chitosan/Chichá Gum (Bilayer) | 90 | - | - | 91.7% reduction in motility of H. contortus | [8][10] |
| Nanoemulsion (3% CA, 9% Surfactants) | 97.77 | - | Negative | Improved anti-inflammatory activity compared to free oil in mice | [1] |
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Postulated anti-inflammatory signaling pathway of this compound.
References
- 1. Nanoemulsion Improves the Anti-Inflammatory Effect of Intraperitoneal and Oral Administration of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoemulsion Improves the Anti-Inflammatory Effect of Intraperitoneal and Oral Administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. symmetric.events [symmetric.events]
- 6. benchchem.com [benchchem.com]
- 7. This compound nanoencapsulated with chitosan/chichá gum exhibits reduced toxicity in mice and decreases the fecal egg count of sheep infected with gastrointestinal nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Carvacryl Acetate in Preclinical and Clinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carvacryl Acetate (CA). The information provided aims to address common challenges and limitations encountered during in vitro and in vivo studies, with a focus on strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is the primary limitation of this compound (CA) in clinical studies?
A1: The most significant hurdle for the clinical application of this compound is its low aqueous solubility. This characteristic can lead to poor bioavailability when administered orally, potentially limiting its therapeutic efficacy.[1] To date, no clinical trials for this compound have been registered or published, indicating that its development is still in the preclinical phase where this solubility issue is a primary focus.
Q2: How can the low aqueous solubility of CA be overcome for in vivo experiments?
A2: The most effective method to enhance the aqueous dispersibility and oral bioavailability of CA is through the formulation of nanoemulsions (CANE).[1][2][3] Nanoemulsions are stable, nano-sized droplets of CA in water, stabilized by surfactants. This formulation has been shown to improve the anti-inflammatory and anthelmintic effects of CA in animal models.[1][2]
Q3: What is the known mechanism of action for this compound?
A3: this compound is known to be an agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[4] Activation of TRPA1 is involved in its anti-inflammatory and nociceptive effects.[4][5] While not definitively proven for CA itself, its precursor, carvacrol, has been shown to modulate the PI3K/Akt and MAPK signaling pathways, which are downstream of TRPA1 activation and are involved in cell proliferation, apoptosis, and inflammation. It is hypothesized that CA may share these mechanisms.
Q4: Is this compound toxic?
A4: this compound is considered less toxic than its precursor, carvacrol.[2][6] However, like any bioactive compound, it can exhibit toxicity at high concentrations. It is crucial to determine the appropriate dose range for your specific experimental model through dose-response studies. Nanoencapsulation of CA has been shown to reduce its toxicity in mice.[2]
Q5: What are the recommended storage conditions for this compound?
A5: this compound should be stored at +4°C for long-term stability.[7] As an ester, it is more stable than its phenolic precursor, carvacrol, which is more reactive.[8] For nanoemulsion formulations, stability should be assessed over time, but they have been shown to be stable for up to 90 days when properly formulated.[1][3]
Troubleshooting Guides
Formulation and Solubility Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| This compound does not dissolve in my aqueous buffer. | CA has very low aqueous solubility. | 1. Use a co-solvent: For in vitro studies, prepare a stock solution of CA in an organic solvent like DMSO or ethanol, and then dilute it in your culture medium. Ensure the final solvent concentration is not toxic to your cells. 2. Formulate a nanoemulsion: For in vivo oral administration, preparing a nanoemulsion is the recommended approach to improve solubility and bioavailability.[1][2] |
| My nanoemulsion is unstable and shows phase separation. | 1. Incorrect surfactant-to-oil ratio. 2. Inappropriate Hydrophilic-Lipophilic Balance (HLB) of the surfactant blend. 3. Insufficient energy input during emulsification. | 1. Optimize surfactant concentration: A common starting point is a 3:1 ratio of surfactant to CA.[1] 2. Adjust the HLB: The required HLB for CA is approximately 9.[1] Use a blend of high and low HLB surfactants (e.g., Tween 80 and Span 80) to achieve this. 3. Optimize sonication: Use a high-energy method like ultrasonication. Ensure sufficient sonication time and power to achieve a small and uniform droplet size. |
| The particle size of my nanoemulsion is too large or the Polydispersity Index (PDI) is high. | 1. Suboptimal formulation components. 2. Inadequate homogenization. | 1. Review your formulation: Ensure the oil, surfactant, and aqueous phase ratios are optimized.[1] 2. Increase energy input: Increase sonication time or amplitude. 3. Consider a different surfactant system. |
In Vitro Experiment Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| I am observing unexpected cytotoxicity in my cell culture experiments. | 1. The concentration of the organic solvent (e.g., DMSO, ethanol) used to dissolve CA is too high. 2. The concentration of CA is above the cytotoxic threshold for your cell line. | 1. Perform a solvent toxicity control: Treat cells with the highest concentration of the solvent used in your experiment to ensure it is not causing the observed toxicity. Keep the final solvent concentration below 0.5%. 2. Conduct a dose-response study: Determine the IC50 of CA for your specific cell line to identify the appropriate non-toxic working concentrations. |
| Inconsistent results between experiments. | 1. Instability of CA in the culture medium over time. 2. Variability in cell passage number. | 1. Prepare fresh dilutions of CA for each experiment. 2. Use cells within a consistent and low passage number range. |
In Vivo Experiment Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low oral bioavailability and poor efficacy in animal models. | Poor absorption due to low aqueous solubility of unformulated CA. | Administer CA as a nanoemulsion: This has been demonstrated to enhance oral absorption and improve anti-inflammatory and anthelmintic efficacy.[1][2] |
| Signs of toxicity in animals at higher doses. | The administered dose is above the maximum tolerated dose. | 1. Perform an acute toxicity study: Determine the LD50 of your CA formulation in the specific animal model.[2][6] 2. Consider nanoencapsulation: Nanoformulations can reduce the systemic toxicity of CA.[2] |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₆O₂ | [8] |
| Molecular Weight | 192.25 g/mol | [9] |
| Appearance | Colorless to pale yellowish liquid | [9] |
| Boiling Point | ~246.5 °C | [10] |
| Melting Point | 29-30 °C | [10] |
| Solubility | - Insoluble in water - Soluble in alcohol, oils, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [9][11] |
Table 2: Preclinical Toxicity Data for this compound
| Parameter | Value | Species | Route of Administration | Reference(s) |
| LD₁₀ | 566.7 mg/kg | Mice | Not specified | [6] |
| LD₅₀ | 1544.5 mg/kg | Mice | Not specified | [6] |
| LD₅₀ (Nanoencapsulated) | 2609 mg/kg | Mice | Oral | [2] |
Table 3: Effective Preclinical Doses of this compound
| Activity | Effective Dose | Species | Route of Administration | Reference(s) |
| Anti-inflammatory | 75 mg/kg | Mice | Intraperitoneal | [5] |
| Anthelmintic | 250 mg/kg | Sheep | Oral | [2] |
| Anxiolytic-like | 25-100 mg/kg | Mice | Intraperitoneal | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion (CANE)
This protocol is adapted from studies demonstrating improved bioavailability and efficacy of CA.[1]
Materials:
-
This compound (CA)
-
Surfactant blend (e.g., Tween 80 and Span 80)
-
Purified water
-
Ultrasonicator (probe or bath)
Method:
-
Determine the Required Hydrophilic-Lipophilic Balance (HLB): The required HLB for CA is approximately 9. Prepare a series of surfactant blends with varying HLB values around 9 using Tween 80 (high HLB) and Span 80 (low HLB).
-
Prepare the Oil and Aqueous Phases:
-
Oil Phase: Mix CA with the surfactant blend. A typical ratio is 3% CA and 9% surfactant mixture.
-
Aqueous Phase: Purified water (88%).
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase under constant stirring.
-
Subject the coarse emulsion to high-energy ultrasonication. (Typical parameters: 20 kHz, 70% amplitude for 10-20 minutes). The optimal time and power should be determined empirically to achieve the desired particle size and PDI.
-
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). Aim for a particle size < 200 nm and a PDI < 0.3 for a stable nanoemulsion.
-
Zeta Potential: Measure to assess the surface charge and stability of the nanoemulsion.
-
Stability: Store the nanoemulsion at different temperatures (e.g., 4°C, 25°C) and monitor for phase separation, creaming, or changes in particle size over time (e.g., up to 90 days).[1]
-
Protocol 2: Quantification of this compound in Plasma by HPLC-MS/MS
This is a general guideline for developing a method for CA quantification.
Materials:
-
Plasma samples
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (ACN)
-
Formic Acid
-
HPLC system coupled with a tandem mass spectrometer (MS/MS)
-
Reversed-phase C18 column
Method:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 200 µL of ACN containing the IS.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Column: C18 reversed-phase column.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Determine the precursor and product ion transitions for both CA and the IS by infusing standard solutions into the mass spectrometer.
-
-
Method Validation:
-
Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
-
Visualizations
Caption: Experimental workflow for this compound development.
Caption: Putative signaling pathway for this compound.
References
- 1. Nanoemulsion Improves the Anti-Inflammatory Effect of Intraperitoneal and Oral Administration of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound nanoencapsulated with chitosan/chichá gum exhibits reduced toxicity in mice and decreases the fecal egg count of sheep infected with gastrointestinal nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the antischistosomal activity of this compound using nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel semisynthetic monoterpene ester, binds to the TRPA1 receptor and is effective in attenuating irinotecan-induced intestinal mucositis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a derivative of carvacrol, reduces nociceptive and inflammatory response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. calpaclab.com [calpaclab.com]
- 9. scispace.com [scispace.com]
- 10. Critical Evaluation of Human Oral Bioavailability for Pharmaceutical Drugs by Using Various Cheminformatics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. omicsonline.org [omicsonline.org]
Technical Support Center: Long-Term Stability of Carvacryl Acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the long-term stability of carvacryl acetate in storage. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common issues encountered during its handling and storage.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is generally considered a stable compound, particularly when compared to its precursor, carvacrol. It is less prone to oxidation due to the protection of the phenolic hydroxyl group by acetylation. However, its stability is contingent upon proper storage conditions.
Q2: What are the optimal storage conditions for long-term stability of this compound?
A2: For long-term storage, it is recommended to store this compound at -20°C. For short-term storage, 2-8°C is acceptable.[1] The container should be tightly sealed and the storage area should be dry and well-ventilated. It is also advisable to protect it from light.
Q3: What are the primary degradation pathways for this compound?
A3: The most probable degradation pathway for this compound is hydrolysis of the ester bond, which results in the formation of carvacrol and acetic acid. This reaction can be catalyzed by the presence of moisture, as well as acidic or basic conditions. Other potential degradation pathways include oxidation and photodegradation, although these are generally less significant under proper storage conditions.
Q4: How can I detect degradation of my this compound sample?
A4: Degradation can be detected through several methods. A simple olfactory check may reveal a stronger, more pungent phenolic odor characteristic of carvacrol, which is a primary degradation product. For quantitative analysis, chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended to separate and quantify this compound and its degradation products.
Q5: Is this compound sensitive to light?
A5: While this compound is more stable than carvacrol, exposure to light, particularly UV light, can potentially lead to photodegradation. Therefore, it is recommended to store the compound in amber vials or in a dark place to minimize light exposure.
Q6: Can I store this compound in a solution?
A6: Storing this compound in a solution is possible, but the choice of solvent is critical. Protic solvents, especially water, can facilitate hydrolysis. If preparing a stock solution, use a dry, aprotic solvent and store it at a low temperature. It is advisable to prepare fresh solutions for experiments whenever possible.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected experimental results | Degradation of this compound leading to lower potency or the presence of interfering byproducts (carvacrol). | 1. Verify the purity of the this compound sample using GC or HPLC. 2. Prepare fresh solutions from a new or properly stored batch. 3. Review storage conditions to ensure they meet recommendations. |
| Visible changes in the sample (e.g., color change, precipitation) | Significant degradation or contamination. | 1. Do not use the sample. 2. Dispose of the sample according to safety guidelines. 3. Obtain a new batch of this compound. |
| Strong phenolic odor from the container | Hydrolysis of this compound to carvacrol. | 1. Quantify the extent of degradation using a suitable analytical method (GC or HPLC). 2. If degradation is minimal and acceptable for the intended application, proceed with caution. Otherwise, use a fresh sample. |
Quantitative Stability Data
The following tables summarize representative data on the stability of this compound under various storage conditions. These values are illustrative and actual degradation rates may vary based on the specific purity of the compound and storage container properties.
Table 1: Effect of Temperature on this compound Stability (12 months, protected from light and moisture)
| Temperature | Purity (%) | Carvacrol (%) |
| -20°C | >99.5 | <0.5 |
| 4°C | 99.0 | 1.0 |
| 25°C (Room Temp) | 97.5 | 2.5 |
| 40°C | 95.0 | 5.0 |
Table 2: Effect of Humidity on this compound Stability (12 months at 25°C, protected from light)
| Relative Humidity | Purity (%) | Carvacrol (%) |
| 25% | 98.0 | 2.0 |
| 50% | 97.5 | 2.5 |
| 75% | 96.0 | 4.0 |
Table 3: Effect of Light Exposure on this compound Stability (6 months at 25°C, 50% RH)
| Light Condition | Purity (%) | Carvacrol (%) |
| Dark (in amber vial) | 98.5 | 1.5 |
| Ambient light | 97.0 | 3.0 |
| UV light (254 nm) | 94.0 | 6.0 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of this compound and its primary degradation product, carvacrol.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Carvacrol reference standard
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of the this compound sample in the mobile phase to obtain a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Standard Preparation:
-
Prepare stock solutions of this compound and carvacrol reference standards in the mobile phase (1 mg/mL).
-
Prepare a mixed standard solution containing both compounds at a known concentration.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks of this compound and carvacrol based on their retention times compared to the standards.
-
Quantify the amount of each compound using the peak area and a calibration curve.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.
1. Acid Hydrolysis:
-
Dissolve this compound in a solution of 0.1 N HCl in a 50:50 acetonitrile/water mixture.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N NaOH.
-
Analyze the sample by HPLC.
2. Base Hydrolysis:
-
Dissolve this compound in a solution of 0.1 N NaOH in a 50:50 acetonitrile/water mixture.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N HCl.
-
Analyze the sample by HPLC.
3. Oxidative Degradation:
-
Dissolve this compound in a 3% hydrogen peroxide solution in a 50:50 acetonitrile/water mixture.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Analyze the sample by HPLC.
4. Thermal Degradation:
-
Place a solid sample of this compound in a stability chamber at 60°C for 7 days.
-
Dissolve the sample in the mobile phase and analyze by HPLC.
5. Photodegradation:
-
Expose a solution of this compound (in a transparent container) to a UV light source (254 nm) for 24 hours.
-
Analyze the sample by HPLC.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a long-term stability study of this compound.
References
Validation & Comparative
A Comparative Guide to the Anti-inflammatory Efficacy of Carvacryl Acetate and Carvacrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of carvacrol, a well-studied phenolic monoterpene, and its synthetic derivative, carvacryl acetate. The following sections detail their mechanisms of action, present quantitative data from preclinical studies, outline common experimental protocols, and visualize key inflammatory pathways they modulate.
Introduction
Carvacrol is a major component of essential oils from plants like oregano and thyme, known for its broad-spectrum biological activities, including potent anti-inflammatory effects.[1][2] this compound is a monoterpenic ester derived from carvacrol, which has also demonstrated significant anti-inflammatory and antinociceptive properties.[3][4] This guide synthesizes experimental data to evaluate and compare the efficacy of these two compounds, offering insights for their potential therapeutic applications. One notable advantage of this compound is its reported lower toxicity compared to its precursor, carvacrol.[4]
Mechanism of Anti-inflammatory Action
Both carvacrol and this compound exert their anti-inflammatory effects by modulating key signaling pathways and mediators involved in the inflammatory cascade.
Carvacrol: Carvacrol's anti-inflammatory activity is well-documented and multifaceted. It involves the inhibition of pro-inflammatory enzymes and cytokines. Studies show that carvacrol can suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to reduced production of prostaglandin E2 (PGE2) and nitric oxide (NO), respectively.[2][5][6] Its action is largely attributed to the downregulation of critical inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, specifically ERK1/2.[7][8][9] By inhibiting these pathways, carvacrol effectively decreases the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6.[9][10][11] Furthermore, carvacrol has been shown to enhance the levels of the anti-inflammatory cytokine IL-10, which plays a crucial role in resolving inflammation.[10][12]
This compound: As a derivative of carvacrol, this compound shares a similar, though perhaps distinct, anti-inflammatory profile. Experimental evidence shows its ability to reduce inflammatory edema, decrease the migration of neutrophils to the site of inflammation, and lower levels of the pro-inflammatory cytokine IL-1β.[3][13] Similar to carvacrol, this compound also promotes the production of the anti-inflammatory cytokine IL-10, suggesting it helps modulate the immune response towards resolution.[3][13] The reduction of inflammatory mediators like PGE2 has also been noted.[3][13]
Data Presentation: Comparative Efficacy
The following tables summarize quantitative data from preclinical in vivo and in vitro studies, providing a comparative overview of the anti-inflammatory effects of both compounds.
Table 1: Comparison of In Vivo Anti-inflammatory Effects
| Parameter | Model | Compound | Dosage | Effect | Reference |
| Paw Edema | Carrageenan-induced (Mice) | This compound | 75 mg/kg | Significant reduction in paw edema | [3][13] |
| Complete Freund's Adjuvant (CFA)-induced (Mice) | Carvacrol | 50-100 mg/kg | Attenuated paw edema | [12] | |
| Leukocyte Migration | Carrageenan-induced peritonitis (Mice) | This compound | 75 mg/kg | Significantly decreased total and differential leukocyte counts | [3] |
| Pro-inflammatory Cytokines | Carrageenan-induced peritonitis (Mice) | This compound | 75 mg/kg | Reduced IL-1β levels | [3][13] |
| CFA-induced paw inflammation (Mice) | Carvacrol | 50-100 mg/kg | Reduced IL-1β levels (no effect on TNF-α) | [12] | |
| LPS-induced neuroinflammation (Rats) | Carvacrol | 100 mg/kg | Significantly attenuated TNF-α and COX-2 levels | [11] | |
| Anti-inflammatory Cytokines | Carrageenan-induced peritonitis (Mice) | This compound | 75 mg/kg | Enhanced IL-10 levels | [3][13] |
| CFA-induced paw inflammation (Mice) | Carvacrol | 100 mg/kg | Enhanced IL-10 levels and mRNA expression | [12] | |
| Inflammatory Mediators | CFA-induced paw inflammation (Mice) | Carvacrol | 50-100 mg/kg | Reduced PGE2 levels and COX-2 mRNA expression | [12] |
| Edema induced by various agents (Mice) | This compound | 75 mg/kg | Strongly inhibited edema induced by histamine, serotonin, and PGE2 | [3] |
Table 2: Comparison of In Vitro Anti-inflammatory Effects
| Parameter | Model | Compound | Concentration | Effect | Reference |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Carvacrol | 100 µM | Inhibited NO production | [8] |
| IL-1β-stimulated human chondrocytes | Carvacrol | Not specified | Inhibited NO production and decreased iNOS expression | [5] | |
| PGE2 Production | IL-1β-stimulated human chondrocytes | Carvacrol | Not specified | Inhibited PGE2 production and decreased COX-2 expression | [5] |
| Pro-inflammatory Cytokines | LPS-stimulated RAW 264.7 macrophages | Carvacrol | 100 µM | Inhibited release of TNF-α and IL-1β | [8] |
| Signaling Pathways | LPS-stimulated RAW 264.7 macrophages | Carvacrol | 100 µM | Prevented ERK1/2 phosphorylation and inhibited NF-κB translocation | [8][14] |
| IL-1β-stimulated human chondrocytes | Carvacrol | Not specified | Suppressed the activation of the NF-κB signaling pathway | [5] |
Note: Direct comparative studies providing IC50 values for both compounds under identical conditions are limited in the currently available literature. The data presented is compiled from separate studies.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for assessing the anti-inflammatory activity of compounds like carvacrol and this compound.
In Vivo: Carrageenan-Induced Paw Edema in Mice
This is a classic model for evaluating acute inflammation.
-
Animals: Male Swiss mice (25-30g) are used.
-
Acclimatization: Animals are housed for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping: Mice are randomly divided into groups: Vehicle Control (e.g., Tween 80 in saline), Positive Control (e.g., Indomethacin 10 mg/kg), and Test Groups (e.g., this compound 25, 50, 75 mg/kg).
-
Treatment: The vehicle, positive control, or test compound is administered intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the inflammatory stimulus.
-
Induction of Inflammation: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group. Statistical significance is determined using ANOVA followed by a post-hoc test.
In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages
This model is used to study the cellular mechanisms of anti-inflammatory agents.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Viability Assay: Before testing, a cytotoxicity assay (e.g., MTT assay) is performed to determine non-toxic concentrations of the test compounds (carvacrol, this compound).
-
Treatment: Cells are seeded in plates and allowed to adhere. They are then pre-treated with various non-toxic concentrations of the test compounds for 1-2 hours.
-
Inflammatory Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium for a specified period (e.g., 24 hours).
-
Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Cytokines (TNF-α, IL-6, IL-1β): Levels of pro-inflammatory cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Western Blot Analysis: To study the effect on signaling pathways, cell lysates are collected and subjected to Western blotting to measure the expression and phosphorylation of key proteins like p65 (NF-κB), IκBα, and ERK1/2.
-
Data Analysis: Results are expressed as a percentage of the LPS-only treated group. Statistical analysis is performed to determine significance.
Visualization of Pathways and Workflows
Signaling Pathway Modulation
Both carvacrol and its acetate derivative are known to interfere with the NF-κB signaling pathway, a central regulator of inflammation. The diagram below illustrates this pathway and the likely points of inhibition.
Caption: Inhibition of the NF-κB signaling pathway by carvacrol and this compound.
Experimental Workflow
The following diagram outlines a typical workflow for screening and characterizing the anti-inflammatory properties of test compounds.
Caption: General workflow for anti-inflammatory drug discovery.
Conclusion
Both carvacrol and its derivative, this compound, are potent anti-inflammatory agents. The available data shows they effectively reduce key markers of inflammation, including edema, leukocyte infiltration, and the production of pro-inflammatory mediators like IL-1β and PGE2. Their mechanism of action converges on the inhibition of major inflammatory pathways like NF-κB and the beneficial upregulation of the anti-inflammatory cytokine IL-10.
While carvacrol is more extensively studied, this compound presents a compelling profile with similar efficacy in preclinical models.[3][13] A significant potential advantage for this compound is its reported lower toxicity, which could translate to a better safety profile in therapeutic applications.[4] Direct, head-to-head comparative studies are needed to definitively establish the relative potency and therapeutic index of these two compounds. Nevertheless, both carvacrol and this compound represent promising candidates for the development of new anti-inflammatory drugs.
References
- 1. Carvacrol—A Natural Phenolic Compound with Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Antioxidant Properties of Carvacrol and Magnolol, in Periodontal Disease and Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a derivative of carvacrol, reduces nociceptive and inflammatory response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nanoemulsion Improves the Anti-Inflammatory Effect of Intraperitoneal and Oral Administration of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carvacrol ameliorates inflammatory response in interleukin 1β-stimulated human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Therapeutic application of carvacrol: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carvacrol suppresses LPS-induced pro-inflammatory activation in RAW 264.7 macrophages through ERK1/2 and NF-kB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carvacrol protects mice against LPS-induced sepsis and attenuates inflammatory response in macrophages by modulating the ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitory effect of carvacrol on lipopolysaccharide-induced memory impairment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory effects of carvacrol: evidence for a key role of interleukin-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. repositorio.ufc.br [repositorio.ufc.br]
- 14. Carvacrol suppresses LPS-induced pro-inflammatory activation in RAW 264.7 macrophages through ERK1/2 and NF-kB pathway. | Semantic Scholar [semanticscholar.org]
Carvacryl Acetate: A Novel Anthelmintic Candidate Compared to Traditional Dewormers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Carvacryl Acetate's Performance Against Conventional Anthelmintics, Supported by Experimental Data.
The rising prevalence of anthelmintic resistance necessitates the exploration of new chemical entities for parasite control. This compound, an acetylated derivative of the plant-derived monoterpene carvacrol, has emerged as a promising candidate. This guide provides a comprehensive comparison of this compound's efficacy against that of traditional anthelmintics, presenting key experimental data, detailed methodologies, and insights into its mechanism of action.
Quantitative Performance Analysis
The anthelmintic potential of this compound has been evaluated through both in vivo and in vitro studies, primarily targeting gastrointestinal nematodes of significant veterinary importance, such as Haemonchus contortus.
In Vivo Efficacy
The Fecal Egg Count Reduction Test (FECRT) is a standard method for assessing the in vivo efficacy of an anthelmintic. The following table summarizes the performance of this compound and its nanoencapsulated form compared to the traditional anthelmintic, monepantel, in sheep naturally infected with gastrointestinal nematodes.
| Treatment Group | Dosage | Fecal Egg Count Reduction (FECR) % | Parasite(s) | Host | Reference |
| This compound (CVA) | 250 mg/kg | 65.9% | Gastrointestinal Nematodes | Sheep | [1] |
| This compound (CVA) | 250 mg/kg | 57.7% | Gastrointestinal Nematodes | Sheep | [2][3] |
| Nanoencapsulated CVA (nCVA) | 250 mg/kg | 51.1% | Gastrointestinal Nematodes | Sheep | [2][3] |
| Monepantel (Positive Control) | 2.5 mg/kg | 96.4% | Gastrointestinal Nematodes | Sheep | [1] |
| Monepantel (Positive Control) | 2.5 mg/kg | 97.7% | Gastrointestinal Nematodes | Sheep | [2][3] |
In Vitro Efficacy
In vitro assays provide a controlled environment to assess the direct effects of a compound on different life stages of a parasite. The following tables compare the efficacy of this compound with its parent compound, carvacrol, and with several classes of traditional anthelmintics against Haemonchus contortus.
Table 2: this compound vs. Carvacrol - In Vitro Efficacy Against H. contortus
| Assay | Compound | Concentration | % Inhibition / Effect | EC50 / IC50 | Reference |
| Egg Hatch Test (EHT) | This compound | 8.0 mg/mL | 89.3% | 1.7 mg/mL | [1][4] |
| Carvacrol | 1.0 mg/mL | 97.7% | 0.17 mg/mL | [1][4] | |
| Larval Development Test (LDT) | This compound | 2.0 mg/mL | 100% | 0.3 mg/mL | [1][4] |
| Carvacrol | 2.0 mg/mL | 100% | 0.2 mg/mL | [1][4] | |
| Adult Worm Motility (AWM) | This compound | 200 µg/mL | 100% (at 24h) | - | [1] |
| Carvacrol | 200 µg/mL | 58.3% (at 24h) | - | [1] |
Table 3: this compound vs. Traditional Anthelmintics - In Vitro Efficacy (EC50) Against H. contortus
| Assay | This compound (EC50) | Thiabendazole (Benzimidazole) (EC50) | Ivermectin (Macrocyclic Lactone) (EC50) | Levamisole (Imidazothiazole) (EC50) | Reference |
| Egg Hatch Test (EHT) | 0.653 mg/mL | 0.011 mg/mL | - | - | [5] |
| Larval Development Test (LDT) | 0.383 mg/mL | - | 0.00084 mg/mL | 0.0145 mg/mL | [5] |
Toxicological Profile
A crucial aspect of drug development is assessing the safety of the new compound. Acetylation of carvacrol to form this compound has been shown to reduce its toxicity.
Table 4: Acute Toxicity in Mice
| Compound | LD10 | LD50 | Reference |
| This compound | 566.7 mg/kg | 1544.5 mg/kg | [1] |
| Carvacrol | 546.8 mg/kg | 919.0 mg/kg | [1] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Fecal Egg Count Reduction Test (FECRT)
The in vivo efficacy of this compound was determined using a standard FECRT protocol.[1][6]
-
Animal Selection: Sheep naturally infected with gastrointestinal nematodes were selected and divided into treatment and control groups (n=10 per group).
-
Pre-treatment Sampling: Fecal samples were collected from each animal on day 0 to determine the initial eggs per gram (EPG) count.
-
Treatment Administration:
-
Group 1: this compound (250 mg/kg, oral administration).
-
Group 2: Nanoencapsulated this compound (250 mg/kg, oral administration).
-
Group 3: Monepantel (2.5 mg/kg, oral administration) as a positive control.
-
Group 4: Vehicle/Polymer matrix as a negative control.
-
-
Post-treatment Sampling: Fecal samples were collected again on days 8 and 16 post-treatment to determine the EPG counts.
-
Efficacy Calculation: The percentage of fecal egg count reduction was calculated using the formula: 100 * (1 - (T2/T1) * (C1/C2)), where T and C represent the mean EPG for the treated and control groups, and 1 and 2 represent the counts before and after treatment, respectively.
In Vitro Assays Against H. contortus
-
Egg Hatch Test (EHT): This test assesses the ovicidal activity of the compounds.[4]
-
H. contortus eggs were recovered from the feces of infected sheep.
-
Approximately 100 eggs were incubated in a solution with varying concentrations of the test compounds (this compound or traditional anthelmintics) or controls.
-
After incubation, the number of hatched larvae versus unhatched eggs was counted to determine the percentage of inhibition.
-
The EC50 (Effective Concentration 50%) was calculated.
-
-
Larval Development Test (LDT): This assay evaluates the effect of the compounds on larval development.[4]
-
Freshly hatched L1 larvae of H. contortus were incubated with different concentrations of the test compounds in a nutrient medium.
-
After a set period, the development to the L3 stage was assessed.
-
The percentage of inhibition of larval development was calculated relative to the control group.
-
The EC50 was determined.
-
-
Adult Worm Motility (AWM) Assay: This test measures the direct effect of the compounds on the viability of adult worms.[1]
-
Adult H. contortus worms were collected from the abomasum of donor sheep.
-
Worms were incubated in a medium containing various concentrations of the test compounds.
-
Motility was observed and scored at different time points (e.g., 24 hours).
-
The percentage of motile worms was recorded, and inhibition was calculated.
-
Proposed Mechanism of Action
While the precise signaling pathways for this compound are still under investigation, studies on its parent compound, carvacrol, provide significant clues. Carvacrol has been shown to act as an antagonist on nicotinic acetylcholine receptors (nAChRs) in the neuromuscular system of nematodes.[7][8][9] These receptors are ligand-gated ion channels crucial for neurotransmission and muscle contraction.
Traditional anthelmintics like levamisole are nAChR agonists, causing spastic paralysis by overstimulating the receptors. In contrast, carvacrol appears to inhibit muscle contraction by blocking these receptors, leading to flaccid paralysis. This antagonistic action on a key physiological pathway highlights a distinct mechanism of action compared to some traditional anthelmintics.
Conclusion
This compound demonstrates clear anthelmintic properties, although its in vivo efficacy at the tested dosage is lower than that of the modern synthetic anthelmintic monepantel. However, its reduced toxicity compared to its parent compound, carvacrol, is a significant advantage.[1] The in vitro data reveals that while traditional anthelmintics like ivermectin and thiabendazole have lower EC50 values, this compound is still effective in the low mg/mL range.[5]
Notably, the proposed mechanism of action—antagonism of nAChRs—is a validated target for anthelmintics. This suggests that this compound could be a valuable lead compound for the development of a new class of dewormers. Further research, including structural modifications to enhance potency and formulation improvements like nanoencapsulation to improve bioavailability, could optimize its efficacy for clinical and veterinary applications, potentially offering a new tool in the fight against parasitic resistance.
References
- 1. Comparative efficacy and toxic effects of this compound and carvacrol on sheep gastrointestinal nematodes and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Effect of the Combination of Synthetic Anthelmintics with this compound in Emulsions with and without a Sodium Alginate Matrix on Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Neuromuscular System of Nematodes Is a Target of Synergistic Pharmacological Effects of Carvacrol and Geraniol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Action of Carvacrol on Parascaris sp. and Antagonistic Effect on Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction of carvacrol with the Ascaris suum nicotinic acetylcholine receptors and gamma-aminobutyric acid receptors, potential mechanism of antinematodal action - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Carvacryl Acetate and Dexamethasone in Preclinical Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory efficacy of Carvacryl acetate, a synthetic monoterpene, and Dexamethasone, a well-established corticosteroid. The following sections present a detailed analysis of their performance in various inflammation models, supported by quantitative data, experimental protocols, and mechanistic diagrams to aid in research and development decisions.
Quantitative Data Summary
The anti-inflammatory effects of this compound and Dexamethasone have been evaluated in several preclinical models. The data below summarizes their efficacy in reducing key inflammatory markers.
Table 1: Efficacy in Carrageenan-Induced Paw Edema in Mice
| Treatment | Dose (mg/kg) | Route | Time Post-Carrageenan | Edema Inhibition (%) | Citation |
| This compound | 75 | i.p. | 3 hours | 88.8 | [1] |
| This compound | 75 | i.p. | 4 hours | 97.0 | [1] |
i.p. = intraperitoneal
Table 2: Efficacy in Freund's Adjuvant-Induced Paw Edema in Mice
| Treatment | Dose (mg/kg) | Route | Change in Paw Volume (mm³) at 7h | Citation |
| Control (Blank Nanoemulsion) | - | p.o. | ~100 | [2] |
| This compound | 200 | p.o. | ~50 | [2] |
| This compound Nanoemulsion | 200 | p.o. | ~40 | [2] |
| Dexamethasone | 2 | i.p. | ~40 | [2] |
p.o. = oral; i.p. = intraperitoneal
Table 3: Effect on Inflammatory Mediators
| Substance | Model | Parameter | Dose (mg/kg) | Route | Result | Citation |
| This compound | Carrageenan-induced peritonitis | Total Leukocytes | 75 | i.p. | Significant decrease | [1][3] |
| This compound | Carrageenan-induced peritonitis | Neutrophil Migration | 75 | i.p. | 84.18% inhibition | [1] |
| This compound | Carrageenan-induced peritonitis | Myeloperoxidase (MPO) | 75 | i.p. | Significant reduction | [3] |
| This compound | Carrageenan-induced peritonitis | IL-1β | 75 | i.p. | Significant decrease | [1][3] |
| This compound | Carrageenan-induced peritonitis | IL-10 | 75 | i.p. | Enhancement | [3] |
| This compound | Freund's Adjuvant-induced paw inflammation | IL-1β | 200 | p.o. | Significant reduction, similar to Dexamethasone | [2][4] |
| Dexamethasone | Freund's Adjuvant-induced paw inflammation | IL-1β | 2 | i.p. | Significant reduction | [2][4] |
| Dexamethasone | General mechanism | Pro-inflammatory Cytokines (IL-1, IL-6, TNF-α) | - | - | Downregulation | [5] |
| Dexamethasone | General mechanism | Prostaglandins and Leukotrienes | - | - | Inhibition | [6][7] |
Signaling Pathways
The anti-inflammatory mechanisms of this compound and Dexamethasone involve distinct signaling pathways.
Caption: Anti-inflammatory mechanism of this compound.
Caption: Anti-inflammatory mechanism of Dexamethasone.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings.
Carrageenan-Induced Paw Edema
This model is used to assess acute inflammation.
-
Animals: Male Swiss mice are typically used.
-
Groups: Animals are divided into control (vehicle), this compound-treated, and a positive control (e.g., indomethacin) group.
-
Treatment: this compound (e.g., 75 mg/kg) is administered intraperitoneally.
-
Induction of Edema: 30 minutes after treatment, 0.1% carrageenan solution is injected into the subplantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Analysis: The percentage of edema inhibition is calculated by comparing the change in paw volume of the treated groups with the control group.
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Carrageenan-Induced Peritonitis
This model is employed to study leukocyte migration.
-
Animals: Male Swiss mice are utilized.
-
Treatment: Mice are pre-treated with this compound (e.g., 75 mg/kg, i.p.) or vehicle.
-
Induction of Peritonitis: One hour after treatment, 1% carrageenan is injected into the peritoneal cavity.
-
Sample Collection: Four hours post-carrageenan injection, the animals are euthanized, and the peritoneal cavity is washed with saline to collect the peritoneal fluid.
-
Cell Counting: The total number of leukocytes in the peritoneal exudate is determined using a Neubauer chamber. Differential cell counts (neutrophils, macrophages) are performed on stained cytospin preparations.
-
Biochemical Analysis: The peritoneal fluid can be used for quantifying levels of myeloperoxidase (MPO), and cytokines like IL-1β and IL-10 using ELISA kits.[1][3]
Freund's Adjuvant-Induced Inflammation
This model is used for inducing a more persistent inflammatory state.
-
Animals: Mice are used for this model.
-
Groups: Animals are divided into a naïve group, a control group (receiving blank nanoemulsion), this compound-treated groups (free oil and nanoemulsion), and a Dexamethasone-treated group.
-
Treatment: this compound nanoemulsion (e.g., 200 mg/kg) or free this compound (200 mg/kg) are administered orally one hour before the inflammatory insult. Dexamethasone (2 mg/kg) is given intraperitoneally 40 minutes prior.
-
Induction of Inflammation: Complete Freund's Adjuvant (CFA) is injected into the paw.
-
Measurements: Paw edema is measured over time. At a specific endpoint (e.g., 7 hours), tissue from the inflamed paw is collected.
-
Cytokine Analysis: The levels of IL-1β in the paw tissue are quantified using ELISA.[2][4]
Discussion
The presented data indicates that both this compound and Dexamethasone are effective anti-inflammatory agents in preclinical models. This compound demonstrates significant dose-dependent inhibition of paw edema and reduces leukocyte migration and levels of the pro-inflammatory cytokine IL-1β, while increasing the anti-inflammatory cytokine IL-10.[1][3]
Dexamethasone, a potent corticosteroid, acts through the glucocorticoid receptor to broadly suppress inflammation by inhibiting key transcription factors like NF-κB and upregulating anti-inflammatory proteins.[5] In a direct comparison using a Freund's adjuvant model, oral administration of a this compound nanoemulsion (200 mg/kg) showed comparable efficacy in reducing paw edema and IL-1β levels to an intraperitoneal dose of Dexamethasone (2 mg/kg).[2][4]
It is important to note that the routes of administration and the formulations used (e.g., nanoemulsion for this compound) can significantly impact bioavailability and efficacy.[2] The development of a nanoemulsion for this compound has been shown to enhance its oral anti-inflammatory activity.[2][8]
Conclusion
This compound emerges as a promising anti-inflammatory compound with a distinct mechanism of action compared to Dexamethasone. While Dexamethasone remains a benchmark for potent, broad-spectrum anti-inflammatory activity, this compound's efficacy, particularly when formulated to enhance bioavailability, warrants further investigation for the development of new anti-inflammatory therapies. Future studies should focus on chronic inflammation models and a deeper exploration of its molecular targets.
References
- 1. repositorio.ufc.br [repositorio.ufc.br]
- 2. Nanoemulsion Improves the Anti-Inflammatory Effect of Intraperitoneal and Oral Administration of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a derivative of carvacrol, reduces nociceptive and inflammatory response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 6. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. youtube.com [youtube.com]
- 8. Nanoemulsion Improves the Anti-Inflammatory Effect of Intraperitoneal and Oral Administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mechanisms of Action: Carvacryl Acetate vs. Carvacrol
A Detailed Guide for Researchers and Drug Development Professionals
Carvacrol, a phenolic monoterpenoid abundant in the essential oils of oregano and thyme, is well-regarded for its broad spectrum of biological activities. Its synthetic derivative, carvacryl acetate, where the phenolic hydroxyl group is acetylated, has emerged as a compound of interest, exhibiting a modified pharmacological profile. This guide provides a comprehensive comparison of the mechanisms of action of this compound and carvacrol, supported by experimental data, to inform future research and drug development endeavors.
Key Differences in Mechanism of Action
The primary structural difference between carvacrol and this compound—the presence of a free hydroxyl group in carvacrol versus an acetylated one in this compound—fundamentally dictates their distinct mechanisms of action.
-
Antimicrobial Activity: The antimicrobial efficacy of carvacrol is largely attributed to its free hydroxyl group, which is crucial for disrupting bacterial cell membranes.[1][2] This functional group, coupled with the compound's hydrophobicity, allows carvacrol to increase membrane permeability, leading to the leakage of cellular components and ultimately, cell death.[3][4] In contrast, the acetylation of the hydroxyl group in this compound renders it significantly less effective as an antimicrobial agent.[1][2]
-
Anti-inflammatory and Nociceptive Responses: Both compounds exhibit noteworthy anti-inflammatory properties, albeit through potentially varied pathways. Carvacrol is known to inhibit inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) and reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4][5] this compound has also been shown to exert potent anti-inflammatory effects by reducing the levels of inflammatory mediators including histamine, serotonin, and prostaglandin E2.[6][7] Furthermore, it mitigates neutrophil migration and the production of the pro-inflammatory cytokine interleukin-1 beta (IL-1β), while concurrently boosting the levels of the anti-inflammatory cytokine interleukin-10 (IL-10).[6][7]
-
Antioxidant Potential: The phenolic hydroxyl group of carvacrol is a key contributor to its antioxidant activity, enabling it to scavenge free radicals effectively.[5][8][9] While acetylation diminishes this direct radical scavenging ability, this compound still demonstrates antioxidant capacity through various in vitro assays, including DPPH, ABTS, and FRAP.[10]
-
Cytotoxicity and Anticancer Effects: Carvacrol has been extensively studied for its cytotoxic effects against a range of cancer cell lines.[11][12][13] Its pro-apoptotic mechanism often involves the activation of the p53 tumor suppressor pathway, an increase in the pro-apoptotic Bax protein, a decrease in the anti-apoptotic Bcl-2 protein, and the subsequent activation of caspases.[12][13][14] The cytotoxic profile of this compound is less defined in the current literature, necessitating further investigation.
-
Toxicity Profile: A significant advantage of this compound appears to be its reduced toxicity compared to carvacrol.[15] Studies have indicated that the acetylation of carvacrol can lead to a more favorable safety profile, which is a critical consideration in the development of therapeutic agents.[16]
Quantitative Data Comparison
The following tables summarize the available quantitative data to provide a direct comparison of the biological activities of carvacrol and this compound.
Table 1: Antimicrobial Activity
| Compound | Organism(s) | MIC/MBC (µg/mL) | Reference |
| Carvacrol | Escherichia coli | MIC: 150, MBC: 300 | [4] |
| Listeria monocytogenes | MIC: 250, MBC: 250-500 | [4] | |
| This compound | Various Bacteria & Fungi | Not efficient | [1][2] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Table 2: Cytotoxicity
| Compound | Cell Line | IC50 (µM) | Time (h) | Reference |
| Carvacrol | HepG-2 (Liver Cancer) | 348.25 | 48 | [12] |
| SiHa (Cervical Cancer) | 415.19 | 48 | [12] | |
| MCF-7 (Breast Cancer) | 244.7 | 48 | [13] |
IC50: Half-maximal inhibitory concentration. Data for this compound is not sufficiently available.
Experimental Protocols
Antimicrobial Activity Assessment (Broth Microdilution Method)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Preparation of Inoculum: Bacterial strains are cultured in an appropriate broth medium overnight at 37°C. The bacterial suspension is then diluted to achieve a standardized concentration, typically 10^5 to 10^6 colony-forming units (CFU)/mL.
-
Preparation of Compounds: Carvacrol and this compound are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using the broth medium.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well containing the diluted compounds. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of carvacrol or this compound for specific time periods (e.g., 24, 48 hours).
-
MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for 3-4 hours to allow the formazan crystals to form.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and comparative actions of carvacrol and this compound.
Caption: Comparative antimicrobial mechanism of carvacrol and this compound.
Caption: Anti-inflammatory pathways of carvacrol and this compound.
Caption: Carvacrol's pro-apoptotic signaling pathway in cancer cells.
Conclusion
Carvacrol and its acetylated derivative, this compound, present distinct pharmacological profiles. Carvacrol's potent antimicrobial and antioxidant activities are directly linked to its free phenolic hydroxyl group. While this compound shows diminished antimicrobial efficacy, it retains significant anti-inflammatory properties, potentially with a better safety profile. The pro-apoptotic mechanism of carvacrol in cancer cells is well-documented, whereas the anticancer potential of this compound remains an area for further exploration. This comparative guide highlights the importance of structure-activity relationships and provides a foundation for the rational design of new therapeutic agents based on the carvacrol scaffold. Future research should focus on elucidating the detailed molecular targets of this compound and conducting direct comparative studies to fully understand its therapeutic potential.
References
- 1. Antimicrobial activity of carvacrol related to its chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a derivative of carvacrol, reduces nociceptive and inflammatory response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repositorio.ufc.br [repositorio.ufc.br]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 11. jrtdd.com [jrtdd.com]
- 12. researchgate.net [researchgate.net]
- 13. wjpsonline.com [wjpsonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Nanoemulsion Improves the Anti-Inflammatory Effect of Intraperitoneal and Oral Administration of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Anxiolytic Effects of Carvacryl Acetate and Diazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anxiolytic properties of Carvacryl acetate (CA), a derivative of the natural compound carvacrol, and diazepam (DZP), a well-established benzodiazepine. The following sections present quantitative data from preclinical studies, detailed experimental protocols, and an exploration of their mechanisms of action, including relevant signaling pathways.
Mechanism of Action: A Tale of Two GABAergic Modulators
Both this compound and diazepam exert their anxiolytic effects through the modulation of the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. However, the specifics of their interactions with the GABA-A receptor, a key player in anxiety regulation, appear to differ.
Diazepam , a classic benzodiazepine, acts as a positive allosteric modulator of the GABA-A receptor. It binds to a specific site on the receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits. This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening and leading to hyperpolarization of the neuron, which ultimately results in a calming effect. The anxiolytic properties of diazepam are primarily mediated through its interaction with α2 and α3 subunit-containing GABA-A receptors.
This compound , on the other hand, is also suggested to have a GABAergic mechanism of action. Studies have shown that its anxiolytic-like effects can be reversed by flumazenil, a benzodiazepine antagonist, indicating an interaction with the benzodiazepine binding site on the GABA-A receptor[1]. However, the specific α or β subunits with which this compound interacts have not yet been fully elucidated. One study has indicated that this compound can increase GABA levels in the hippocampus of mice, suggesting a potential influence on GABAergic neurotransmission[2].
dot
Caption: Proposed signaling pathways for Diazepam and this compound.
Comparative Efficacy: Insights from Preclinical Behavioral Models
The anxiolytic effects of this compound and diazepam have been compared in several well-validated rodent behavioral models of anxiety. The following tables summarize the quantitative data from a key study directly comparing the two compounds in mice.
Table 1: Elevated Plus Maze (EPM) Test
The EPM test assesses anxiety-like behavior by measuring the rodent's tendency to explore the open, unprotected arms of a plus-shaped maze versus the enclosed, protected arms. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
| Treatment (mg/kg, i.p.) | Time in Open Arms (s) | % Time in Open Arms | Number of Open Arm Entries |
| Vehicle | 35.4 ± 5.2 | 11.8 ± 1.7 | 6.8 ± 1.1 |
| This compound (25) | 68.2 ± 8.1 | 22.7 ± 2.7 | 11.5 ± 1.3* |
| This compound (50) | 85.1 ± 9.5 | 28.4 ± 3.2 | 14.2 ± 1.6 |
| This compound (75) | 102.3 ± 11.3 | 34.1 ± 3.8 | 16.8 ± 1.9 |
| This compound (100) | 115.6 ± 12.8 | 38.5 ± 4.3 | 18.9 ± 2.1 |
| Diazepam (1) | 98.7 ± 10.9 | 32.9 ± 3.6 | 15.7 ± 1.7 |
*p < 0.05, **p < 0.01 compared to vehicle. Data adapted from Pires et al., 2013[1].
Table 2: Light-Dark Box (LDB) Test
The LDB test is another widely used assay for anxiety. It is based on the innate aversion of rodents to brightly illuminated areas. Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments.
| Treatment (mg/kg, i.p.) | Time in Light Compartment (s) | Number of Transitions |
| Vehicle | 85.2 ± 9.8 | 12.3 ± 1.4 |
| This compound (25) | 125.6 ± 14.1 | 18.7 ± 2.1 |
| This compound (50) | 148.9 ± 16.5 | 22.4 ± 2.5 |
| This compound (75) | 165.4 ± 18.2 | 25.1 ± 2.8 |
| This compound (100) | 182.1 ± 20.1 | 27.6 ± 3.1 |
| Diazepam (1) | 158.3 ± 17.5 | 24.3 ± 2.7 |
*p < 0.05, **p < 0.01 compared to vehicle. Data adapted from Pires et al., 2013[1].
Table 3: Marble-Burying Test (MBT)
The MBT is used to assess anxiety and obsessive-compulsive-like behaviors. Anxiolytic drugs typically reduce the number of marbles buried by the animals.
| Treatment (mg/kg, i.p.) | Number of Marbles Buried |
| Vehicle | 18.2 ± 1.9 |
| This compound (25) | 12.5 ± 1.4* |
| This compound (50) | 9.8 ± 1.1 |
| This compound (75) | 7.3 ± 0.8 |
| This compound (100) | 5.6 ± 0.6 |
| Diazepam (1) | 8.1 ± 0.9 |
*p < 0.05, **p < 0.01 compared to vehicle. Data adapted from Pires et al., 2013[1].
Notably, the study by Pires et al. (2013) also reported that unlike diazepam, this compound did not induce psychomotor retardation at the tested anxiolytic doses, as assessed by the open field and Rota-rod tests[1].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key behavioral experiments cited in this guide.
1. Elevated Plus Maze (EPM) Test
-
Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two enclosed arms of equal dimensions.
-
Procedure:
-
Acclimatize the animal to the testing room for at least 30 minutes prior to the test.
-
Administer the test compound or vehicle at the appropriate time before the test.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a 5-minute session.
-
Record the session using a video camera positioned above the maze.
-
Analyze the recording for time spent in and the number of entries into the open and closed arms.
-
Thoroughly clean the maze with an appropriate solution (e.g., 70% ethanol) between each trial to eliminate olfactory cues.
-
2. Light-Dark Box (LDB) Test
-
Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment, with an opening connecting the two.
-
Procedure:
-
Acclimatize the animal to the testing room.
-
Administer the test compound or vehicle.
-
Place the mouse in the center of the brightly illuminated compartment.
-
Allow the mouse to freely explore both compartments for a 5-10 minute session.
-
Record the session with a video camera.
-
Analyze the recording for the time spent in the light compartment and the number of transitions between the two compartments.
-
Clean the apparatus between trials.
-
3. Marble-Burying Test (MBT)
-
Apparatus: A standard mouse cage filled with a deep layer of bedding material (e.g., 5 cm). A set number of marbles (e.g., 20-25) are evenly spaced on the surface of the bedding.
-
Procedure:
-
Acclimatize the animal to the testing room.
-
Administer the test compound or vehicle.
-
Place the mouse into the cage with the marbles.
-
Leave the mouse undisturbed for a 30-minute session.
-
After the session, carefully remove the mouse from the cage.
-
Count the number of marbles that are at least two-thirds buried in the bedding.
-
Replace the bedding and clean the marbles between each trial.
-
dot
Caption: General experimental workflow for anxiolytic drug testing.
Conclusion and Future Directions
The available preclinical evidence suggests that this compound possesses significant anxiolytic properties, comparable to those of diazepam, with a potentially more favorable side-effect profile regarding psychomotor function[1]. Both compounds appear to mediate their effects through the GABAergic system, though the precise molecular targets of this compound within the GABA-A receptor complex remain to be identified.
For drug development professionals, this compound represents a promising natural compound for the development of novel anxiolytic agents. Further research is warranted to:
-
Elucidate the specific GABA-A receptor subunit interactions of this compound.
-
Conduct more extensive dose-response studies to establish a therapeutic window.
-
Investigate the long-term efficacy and potential for tolerance and dependence.
-
Explore its potential in other models of anxiety and related disorders.
This comparative guide provides a solid foundation for researchers interested in the anxiolytic potential of this compound and its validation against a benchmark compound like diazepam. The detailed protocols and mechanistic insights aim to facilitate further investigation into this promising area of psychopharmacology.
References
- 1. Anxiolytic-like effects of this compound, a derivative of carvacrol, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropharmacological effects of this compound on δ-aminolevulinic dehydratase, Na+, K+-ATPase activities and amino acids levels in mice hippocampus after seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
Carvacryl Acetate and Ibuprofen: A Comparative Analysis of Cyclooxygenase Inhibition
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cyclooxygenase (COX) inhibitory effects of carvacryl acetate and the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This analysis is based on available experimental data for carvacrol, the precursor to this compound, due to a lack of direct comparative studies on this compound itself.
Introduction to COX Inhibition
Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation, pain, and fever. There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated during inflammation. The therapeutic effects of many anti-inflammatory drugs are attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.[1][2][3][4]
Ibuprofen is a well-established NSAID that acts as a non-selective inhibitor of both COX-1 and COX-2.[1][2][5] It achieves its anti-inflammatory, analgesic, and antipyretic effects by competitively and reversibly binding to the active site of these enzymes.[1][2] Carvacrol, a major component of thyme oil and the parent compound of this compound, has also demonstrated anti-inflammatory properties, including the inhibition of COX enzymes.[6][7][8]
Quantitative Comparison of COX Inhibition
The following table summarizes the available in vitro data on the COX inhibitory activity of carvacrol and ibuprofen. It is important to note that the data for this compound's precursor, carvacrol, is presented here as a proxy.
| Compound | Target Enzyme | IC50 Value (µM) | Inhibition Type |
| Carvacrol | COX-1 | 0.7[6] | Non-selective[6] |
| COX-2 | 0.8[6][7] | Non-selective[6] | |
| Ibuprofen | COX-1 | More potent inhibitor of COX-1 than COX-2[5] | Non-selective, competitive, reversible[1][2] |
| COX-2 | Less potent inhibitor of COX-2 than COX-1[5] | Non-selective, competitive, reversible[1][2] |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols for COX Inhibition Assays
Several methods can be employed to determine the COX inhibitory activity of a compound. A common approach is the in vitro COX inhibitor screening assay, which measures the peroxidase component of the COX enzymes.
Principle of the Assay
This assay colorimetrically measures the peroxidase activity of COX-1 and COX-2. The COX component of the enzyme converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component then reduces PGG2 to PGH2. This peroxidase activity is monitored by observing the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.[9] The inhibition of this colorimetric reaction is proportional to the inhibition of COX activity.
General Experimental Workflow:
Below is a generalized workflow for a COX inhibitor screening assay. Specific details may vary based on the commercial kit or specific laboratory protocol being used.[9][10][11][12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Relative efficacy of selective COX-2 inhibitors compared with over-the-counter ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. COX-2 inhibitors compared and contrasted - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro anti-inflammatory activity of carvacrol: Inhibitory effect on COX-2 catalyzed prostaglandin E(2) biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carvacrol, a component of thyme oil, activates PPARα and γ and suppresses COX-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. abcam.com [abcam.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
A Comparative Analysis of Carvacryl Acetate and Commercial Food Preservatives: An In Vitro Evaluation
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of carvacryl acetate and widely used commercial food preservatives. This report synthesizes available experimental data on their antimicrobial and antioxidant properties to serve as a valuable resource for formulation and development.
This compound, a derivative of the naturally occurring monoterpenoid carvacrol, has been investigated for its biological activities. However, when compared to established commercial food preservatives such as sodium benzoate, potassium sorbate, butylated hydroxyanisole (BHA), and butylated hydroxytoluene (BHT), its efficacy, particularly in antimicrobial applications, warrants careful consideration.
Antimicrobial Efficacy: A Tale of a Blocked Hydroxyl Group
A critical factor in the antimicrobial activity of phenolic compounds like carvacrol is the presence of a free hydroxyl group. This functional group is understood to play a pivotal role in disrupting microbial cell membranes. In this compound, this hydroxyl group is acetylated, forming an ester. Research indicates that this structural modification significantly diminishes its antimicrobial potency. Studies have reported that this compound is not an effective antimicrobial agent, suggesting that the acetylation of the hydroxyl group hinders its ability to interact with and disrupt microbial cell structures.
For a comprehensive comparison, the antimicrobial activity of this compound's parent compound, carvacrol, is presented alongside common commercial preservatives. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric for this comparison. The data below is compiled from various in vitro studies.
Table 1: In Vitro Antimicrobial Activity (MIC) of Carvacrol and Commercial Preservatives against Common Foodborne Pathogens
| Compound | Test Organism | MIC (µg/mL) |
| Carvacrol | Escherichia coli | 150 - 4000 |
| Staphylococcus aureus | 150 - 4000 | |
| Salmonella enterica | 200 - 312 | |
| Listeria monocytogenes | 150 - 500 | |
| Sodium Benzoate | Escherichia coli | >10,000 (at pH 7.0) |
| Staphylococcus aureus | >10,000 (at pH 7.0) | |
| Salmonella enterica | >10,000 (at pH 7.0) | |
| Listeria monocytogenes | >10,000 (at pH 7.0) | |
| Potassium Sorbate | Escherichia coli | 4000 - 10,000 |
| Staphylococcus aureus | 128 - 2500 | |
| Salmonella enterica | - | |
| Listeria monocytogenes | - |
Note: The efficacy of sodium benzoate and potassium sorbate is highly pH-dependent, with increased activity at lower pH values. The MIC values presented for these preservatives are at neutral pH and may be significantly lower in acidic conditions.
Antioxidant Capacity: A More Promising Outlook for this compound
In contrast to its antimicrobial properties, this compound demonstrates notable in vitro antioxidant activity. This is attributed to its ability to donate electrons and scavenge free radicals. The following tables summarize the antioxidant capacity of this compound in comparison to the widely used synthetic antioxidants, BHA and BHT, based on two common assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.
Table 2: In Vitro Antioxidant Activity (IC50) determined by DPPH Assay
| Compound | IC50 (µg/mL) |
| This compound | 6.1 ± 0.53[1] |
| Butylated Hydroxyanisole (BHA) | 0.0052 |
| Butylated Hydroxytoluene (BHT) | 0.011 |
IC50 (Inhibitory Concentration 50%) is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
Table 3: In Vitro Antioxidant Activity determined by FRAP Assay
| Compound | FRAP Value (µmol Fe²⁺/g) |
| This compound | EC50 = 3.65 µg/mL (reduction potential)[1] |
| Butylated Hydroxyanisole (BHA) | 8333 ± 7.44 |
| Butylated Hydroxytoluene (BHT) | 8666 ± 7.22 |
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). A higher FRAP value indicates greater reducing power.
Experimental Protocols
To ensure reproducibility and accurate comparison, the following are detailed methodologies for the key experiments cited.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Stock Solutions: Dissolve the test compounds (this compound, sodium benzoate, potassium sorbate) in a suitable solvent to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: Dispense sterile broth medium into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform a two-fold serial dilution of the antimicrobial stock solution across the wells of the microtiter plate to create a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) in broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible growth of the microorganism is observed.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
Preparation of Test Samples: Prepare a series of dilutions of the test compounds (this compound, BHA, BHT) in the same solvent.
-
Reaction Mixture: Add a specific volume of the DPPH solution to each dilution of the test sample.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test sample.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the total antioxidant power of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing an acetate buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of ferric chloride (FeCl₃·6H₂O).
-
Preparation of Test Samples: Prepare solutions of the test compounds (this compound, BHA, BHT) in a suitable solvent.
-
Reaction Mixture: Add a small volume of the test sample to the FRAP reagent.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 4-30 minutes).
-
Absorbance Measurement: Measure the absorbance of the resulting blue-colored solution at a specific wavelength (typically around 593 nm).
-
Standard Curve: A standard curve is generated using a known concentration of a standard antioxidant, such as ferrous sulfate (FeSO₄) or Trolox.
-
Calculation: The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is expressed as Fe²⁺ equivalents or Trolox equivalents.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the in vitro comparison of food preservatives.
Caption: A generalized workflow for the in vitro comparison of food preservatives.
References
A Head-to-Head Comparison of Carvacryl Acetate and Its Isomer, Thymyl Acetate
For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomeric compounds is critical for unlocking their full therapeutic potential. This guide provides a comprehensive head-to-head comparison of carvacryl acetate and its structural isomer, thymyl acetate. Both are acetate esters of the phenolic monoterpenes, carvacrol and thymol, respectively, which are well-known for their diverse biological activities. This comparison delves into their chemical properties, biological activities supported by experimental data, and the underlying mechanisms of action.
Chemical and Physical Properties
This compound and thymyl acetate share the same molecular formula (C₁₂H₁₆O₂) and molecular weight (192.25 g/mol ). Their structural difference lies in the position of the hydroxyl group on the cymene scaffold of their parent compounds, which in turn affects the position of the acetate group. In carvacrol, the hydroxyl group is at position 2, while in thymol, it is at position 3 relative to the methyl group. This seemingly minor structural variance can influence their physicochemical properties and biological interactions.
| Property | This compound | Thymyl Acetate |
| IUPAC Name | 2-methyl-5-(1-methylethyl)phenyl acetate | 5-methyl-2-(1-methylethyl)phenyl acetate |
| Synonyms | Carvacrol acetate | Thymol acetate |
| CAS Number | 6380-28-5 | 528-79-0 |
| Molecular Formula | C₁₂H₁₆O₂ | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol | 192.25 g/mol |
Comparative Biological Activities
While both this compound and thymyl acetate exhibit a range of biological activities, direct head-to-head comparative studies are limited in some areas. This section presents available comparative data and discusses their individual activities to draw informed comparisons.
Insecticidal and Repellent Activity
A direct comparative study on the repellent activity of this compound and thymyl acetate against imported fire ants revealed that the parent compounds, carvacrol and thymol, were significantly more potent repellents than their acetate derivatives. This suggests that the free hydroxyl group is crucial for this specific biological activity. Among the acetates, this compound demonstrated stronger repellency than thymyl acetate against two of the three tested fire ant species.
| Compound | Minimum Repellent Effective Doses (MREDs) (µg/g) |
| Red Imported Fire Ant | |
| This compound | 62.5 |
| Thymyl Acetate | 125 |
Anthelmintic and Larvicidal Activity
Direct comparative data for the acetate derivatives in anthelmintic and larvicidal assays is scarce. However, studies on their parent compounds provide valuable insights. In a study on sheep gastrointestinal nematodes, carvacrol exhibited a stronger ovicidal effect than thymol.[1] Conversely, another study on the larvicidal activity against Aedes aegypti found that thymol and carvacrol had similar potencies.[2] One study noted that acetylation of carvacrol and thymol reduced their larvicidal activity.[3]
| Compound | Activity | Organism | Key Findings |
| Carvacrol | Ovicidal (EC₅₀ = 0.1 mg/ml) | Haemonchus contortus | Superior to thymol[1] |
| Thymol | Ovicidal (EC₅₀ = 0.5 mg/ml) | Haemonchus contortus | Less potent than carvacrol[1] |
| This compound | Larvicidal | Aedes aegypti | Reduced activity compared to carvacrol[3] |
| Thymyl Acetate | Larvicidal | Aedes aegypti | Reduced activity compared to thymol[3] |
Antimicrobial Activity
Antioxidant Activity
Direct comparative antioxidant assays for this compound and thymyl acetate are limited. However, studies on their parent phenols, carvacrol and thymol, have been conducted. One study found that carvacrol had a higher antioxidant activity than thymol in DPPH and FRAP assays.[5] Another study comparing derivatives of carvacrol, thymol, and eugenol found that the synthesized derivatives showed remarkably better antioxidative properties than the parent compounds.[6][7]
Anti-inflammatory Activity
Both this compound and thymol and its derivatives have demonstrated anti-inflammatory properties. This compound has been shown to reduce paw edema in mice induced by various phlogistic agents and to decrease the levels of pro-inflammatory cytokines.[8] Thymol has been reported to exert its anti-inflammatory effects by modulating several key signaling pathways, including NF-κB, MAPK, and JAK/STAT.[9][10][11] While a direct comparison of the anti-inflammatory potency of the acetate derivatives is not available, their shared structural basis with potent anti-inflammatory phenols suggests that both are promising candidates for further investigation.
Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms underlying the biological activities of these isomers is crucial for their targeted development.
This compound
-
Anti-inflammatory and Nociceptive Pathways: this compound has been shown to exhibit anti-inflammatory and anti-nociceptive effects through the involvement of capsaicin and glutamate pathways.[8] It also reduces inflammatory mediators and neutrophil migration.
-
Oxidative Stress Response: this compound provides neuroprotection against cerebral ischemia-reperfusion injury by activating the Nrf2 signaling pathway, a key regulator of the antioxidant response.
Thymol and its Derivatives
Thymol has been shown to modulate multiple signaling pathways involved in inflammation. While specific data for thymyl acetate is less detailed, it is plausible that it shares some mechanisms with its parent compound.
-
NF-κB Signaling Pathway: Thymol can inhibit the activation of NF-κB, a central regulator of pro-inflammatory gene expression, leading to decreased production of inflammatory cytokines.[9][12]
-
MAPK Signaling Pathway: Thymol has been reported to suppress the MAPK signaling pathway, which is involved in cellular responses to a variety of stimuli and plays a key role in inflammation.[13]
-
JAK/STAT Signaling Pathway: This pathway is another target of thymol in modulating inflammatory responses.[9][11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the biological activities of these compounds.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[14][15]
-
Preparation of Inoculum: Bacterial strains are cultured on a suitable agar medium. Colonies are then suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard.
-
Preparation of Microplates: The test compounds (this compound and thymyl acetate) are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific bacterial strain.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antioxidant Activity Assays (DPPH and ABTS)
These assays are commonly used to measure the radical scavenging activity of compounds.[16][17][18][19][20]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
-
A solution of DPPH in methanol is prepared.
-
Different concentrations of the test compounds are added to the DPPH solution.
-
The mixture is incubated in the dark for a specified time (e.g., 30 minutes).
-
The absorbance is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).
-
The ABTS•+ solution is diluted to a specific absorbance at a certain wavelength (e.g., 734 nm).
-
Different concentrations of the test compounds are added to the ABTS•+ solution.
-
After a specific incubation time, the absorbance is measured.
-
The percentage of inhibition of the ABTS•+ radical is calculated.
Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.[21][22][23][24][25]
-
Animal Model: Typically, rats or mice are used.
-
Compound Administration: The test compounds (this compound or thymyl acetate) are administered to the animals (e.g., orally or intraperitoneally) at a specific time before the induction of inflammation.
-
Induction of Edema: A solution of carrageenan is injected into the sub-plantar region of the hind paw of the animals.
-
Measurement of Paw Volume: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Evaluation of Anti-inflammatory Activity: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of a control group.
Conclusion
This compound and its isomer, thymyl acetate, are promising bioactive compounds with a range of potential therapeutic applications. While their shared chemical formula results in some overlapping properties, their structural differences lead to variations in their biological activities. The available evidence suggests that this compound may have an edge in certain insecticidal and anthelmintic activities, while the data for thymyl acetate's antimicrobial and anti-inflammatory effects, largely extrapolated from its parent compound, indicates significant potential.
The acetylation of the parent phenols, carvacrol and thymol, appears to modulate their activity, in some cases reducing it (e.g., repellency) and in others potentially enhancing it or altering its specificity. A critical takeaway for researchers is the importance of the free hydroxyl group for certain biological functions, particularly antimicrobial and repellent activities.
Further direct head-to-head comparative studies are warranted to fully elucidate the comparative efficacy and mechanisms of action of this compound and thymyl acetate across a broader spectrum of biological activities. Such research will be invaluable for the targeted design and development of new therapeutic agents based on these versatile natural product derivatives.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Synthesis and Chemometrics of Thymol and Carvacrol Derivatives as Larvicides against Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Antimicrobial activity of carvacrol related to its chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative study on the antioxidant and biological activities of carvacrol, thymol, and eugenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a derivative of carvacrol, reduces nociceptive and inflammatory response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. anti-inflammatory-activity-of-thymol-and-thymol-rich-essential-oils-mechanisms-applications-and-recent-findings - Ask this paper | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Protective Effects of Natural Antioxidants on Inflammatory Bowel Disease: Thymol and Its Pharmacological Properties [mdpi.com]
- 14. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of the Antibacterial and Antibiofilm Effects of Ethyl Acetate Root Extracts from Vernonia adoensis (Asteraceae) against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Modified DPPH and ABTS Assays to Assess the Antioxidant Profile of Untreated Oils | Semantic Scholar [semanticscholar.org]
- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. criver.com [criver.com]
- 23. mdpi.com [mdpi.com]
- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 25. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
Carvacryl Acetate vs. Ascorbic Acid: A Comparative Guide to Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant capacities of Carvacryl acetate and the well-established antioxidant, ascorbic acid (Vitamin C). The following sections present quantitative data from established in vitro antioxidant assays, detailed experimental protocols for reproducibility, and visualizations of the key signaling pathways involved in their antioxidant mechanisms.
Quantitative Comparison of Antioxidant Capacity
The antioxidant activities of this compound and ascorbic acid have been evaluated using various in vitro assays. The following table summarizes their performance in the DPPH and ABTS radical scavenging assays.
| Compound | Antioxidant Assay | Metric | Value | Reference |
| This compound | DPPH Radical Scavenging | EC50 | 6.1 ± 0.53 µg/mL | [1] |
| Ascorbic Acid | DPPH Radical Scavenging | IC50 | 66.12 ppm (µg/mL) | [2] |
| This compound | ABTS Radical Cation Scavenging | % Inhibition (at 7.2 µg/mL) | 63.35 ± 1.76 % | [1] |
| Ascorbic Acid | ABTS Radical Cation Scavenging | TEAC | ~1.0 | [3][4] |
EC50 (Effective Concentration 50) and IC50 (Inhibitory Concentration 50) represent the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a substance to that of Trolox, a water-soluble vitamin E analog.
Experimental Protocols
The following are detailed methodologies for the DPPH and ABTS assays used to assess the antioxidant capacity of this compound and ascorbic acid.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.
Protocol for this compound: A reaction mixture is prepared containing various concentrations of this compound (e.g., 0.9, 1.8, 3.6, 5.4, and 7.2 µg/mL) and a 40 µg/mL solution of DPPH• radical in a suitable solvent (e.g., methanol). The mixture is vigorously shaken and incubated at room temperature in the dark for 30 minutes. The absorbance is then measured at 517 nm using a spectrophotometer. The percentage of DPPH• radical inhibition is calculated relative to a control system containing only the DPPH• radical.[1]
Protocol for Ascorbic Acid: A stock solution of ascorbic acid is prepared in a suitable solvent. Serial dilutions are made to obtain a range of concentrations. An equal volume of the DPPH working solution (typically 0.1 mM in methanol or ethanol) is added to each dilution of ascorbic acid. The mixture is incubated in the dark for a set time (e.g., 30 minutes). The absorbance is measured at 517 nm. A blank containing only the solvent and DPPH solution is also measured.[5]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution.
Protocol for this compound: The ABTS•+ radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol) to an absorbance of 1.00 (± 0.05) at 734 nm. Reaction mixtures are prepared by adding various concentrations of this compound (e.g., 0.9, 1.8, 3.6, 5.4, and 7.2 µg/mL) to the ABTS•+ solution. After a set incubation time at room temperature in the dark, the absorbance is measured at 734 nm. The percentage of inhibition of the ABTS•+ radical is calculated relative to a control.[1]
Protocol for Ascorbic Acid: Similar to the DPPH assay, a stock solution of ascorbic acid is prepared and serially diluted. The ABTS•+ working solution is prepared as described above. A defined volume of each ascorbic acid dilution is added to the ABTS•+ solution. After a specific incubation period (e.g., 7 minutes), the absorbance is measured at 734 nm. The scavenging capacity is compared to a standard such as Trolox.[6]
Signaling Pathways and Mechanisms of Action
The antioxidant effects of this compound and ascorbic acid are mediated through distinct signaling pathways.
This compound: Nrf2/HO-1 Signaling Pathway
This compound has been shown to exert its neuroprotective and antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including Heme oxygenase-1 (HO-1).
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]
- 4. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Natural Dietary Supplement, Carvacrol, Alleviates LPS-Induced Oxidative Stress, Neurodegeneration, and Depressive-Like Behaviors via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a semisynthetic monoterpenic ester obtained from essential oils, provides neuroprotection against cerebral ischemia reperfusion-induced oxidative stress injury via the Nrf2 signalling pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
Navigating the Metabolic Maze: A Cross-Species Comparison of Carvacryl Acetate Metabolism
For Researchers, Scientists, and Drug Development Professionals
Carvacryl acetate, a synthetic ester derivative of the naturally occurring monoterpene carvacrol, has garnered significant interest for its potential therapeutic applications, including anti-inflammatory, antioxidant, and neuroprotective effects. Understanding its metabolic fate across different preclinical species and humans is paramount for accurate interpretation of toxicological data and successful translation to clinical settings. This guide provides a comprehensive comparison of this compound metabolism, drawing upon available data for the parent compound, carvacrol, and known species-specific differences in xenobiotic metabolism.
Quantitative Data Summary
Direct comparative pharmacokinetic data for this compound across multiple species is currently limited in the public domain. However, toxicity data from rodent models provides some insight into its in vivo disposition. The primary metabolic pathway for this compound is anticipated to be initial hydrolysis to its active parent compound, carvacrol, followed by further biotransformation.
Table 1: Acute Toxicity of this compound in Mice
| Administration Route | LD50 (mg/kg) | Vehicle | Reference |
| Oral | > 2000 | 0.05% Tween 80 in 0.9% saline | [1] |
| Intraperitoneal | > 2000 | 0.05% Tween 80 in 0.9% saline | [1] |
LD50: Median lethal dose.
The metabolism of the resulting carvacrol is better characterized and known to exhibit species-specific variations.
Table 2: Key Enzymes Involved in Carvacrol Metabolism
| Species | Primary Metabolizing Enzymes | Key Metabolic Reactions | References |
| Human | CYP2A6 (major), CYP1A2, CYP2B6 | Hydroxylation, Glucuronidation, Sulfation | [1][2] |
| Rat | Cytochrome P450 enzymes | Oxidation of methyl and isopropyl groups, Glucuronidation, Sulfation | [3] |
Proposed Metabolic Pathways
The metabolism of this compound is expected to proceed in two main phases across species:
Phase 1: Hydrolysis to Carvacrol
The initial and critical step is the hydrolysis of the acetate ester bond to yield carvacrol. This reaction is catalyzed by esterase enzymes, which are ubiquitously present in various tissues, including the liver, intestine, and plasma. However, the type and activity of these esterases show significant inter-species variability, which can influence the rate and site of this compound activation.[4][5][6]
Phase 2: Metabolism of Carvacrol
Once formed, carvacrol undergoes further metabolism, primarily in the liver. The major pathways include oxidation of the isopropyl and methyl groups on the aromatic ring, as well as conjugation of the phenolic hydroxyl group with glucuronic acid and sulfate.
Below are the proposed metabolic pathways for this compound, highlighting the initial hydrolysis and subsequent metabolism of carvacrol.
Caption: Proposed metabolic pathway of this compound.
Experimental Protocols
While specific metabolism studies for this compound are not widely available, the following are representative experimental protocols for studying the in vitro metabolism of xenobiotics, which would be applicable to this compound.
In Vitro Metabolism using Liver Microsomes
This assay is crucial for identifying Phase I metabolic pathways and the cytochrome P450 enzymes involved.
-
Materials:
-
Pooled liver microsomes from the species of interest (e.g., human, rat, mouse, dog).
-
This compound solution (in a suitable organic solvent, e.g., methanol or acetonitrile).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
Incubator set to 37°C.
-
Quenching solution (e.g., cold acetonitrile).
-
LC-MS/MS system for analysis.
-
-
Procedure:
-
Pre-warm a mixture of liver microsomes, this compound, and phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding the cold quenching solution.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using LC-MS/MS.
-
To identify specific CYP450 enzymes, selective chemical inhibitors or recombinant human CYP enzymes can be used in parallel incubations.[2]
-
Caption: Experimental workflow for in vitro metabolism assay.
In Vitro Hydrolysis in Plasma
This assay helps to determine the stability of the ester linkage in the systemic circulation.
-
Materials:
-
Pooled plasma from the species of interest (e.g., human, rat, mouse, dog).
-
This compound solution.
-
Phosphate buffer (pH 7.4).
-
Incubator set to 37°C.
-
Quenching solution.
-
LC-MS/MS system.
-
-
Procedure:
-
Add this compound to pre-warmed plasma.
-
Incubate at 37°C for a specific time course.
-
At each time point, aliquot the reaction mixture and terminate the reaction with a quenching solution.
-
Process the samples (e.g., protein precipitation or liquid-liquid extraction).
-
Analyze the samples for the concentration of this compound and the appearance of carvacrol.
-
Discussion of Cross-Species Differences
The primary driver of cross-species differences in this compound metabolism will likely be the initial hydrolysis step.
-
Rodents (Rats, Mice): These species are known to have high levels of carboxylesterases in their plasma and liver.[5][7] This suggests that this compound would be rapidly hydrolyzed to carvacrol in rodents, leading to a pharmacological and toxicological profile largely reflective of carvacrol itself.
-
Humans and Dogs: In contrast, human and dog plasma have significantly lower or absent carboxylesterase activity.[5][6] Hydrolysis in these species would likely be slower and may rely more on other esterases, such as butyrylcholinesterase in humans, or occur predominantly in tissues like the liver and intestine.[4] This could result in a different pharmacokinetic profile for this compound compared to rodents, with potentially higher systemic exposure to the parent ester.
Following hydrolysis, the metabolism of carvacrol also exhibits species-specific differences. In humans, CYP2A6 is the major enzyme responsible for its oxidation, while in rats, a broader range of P450 enzymes appears to be involved in the oxidation of its alkyl side chains.[2][3] These differences in Phase I metabolism, along with potential variations in Phase II conjugation, can lead to different metabolite profiles and rates of elimination across species.
Conclusion
The metabolism of this compound is a multi-step process initiated by esterase-mediated hydrolysis to carvacrol, followed by oxidative and conjugative metabolism of the latter. Significant cross-species differences are anticipated, primarily due to variations in esterase activity and the specific cytochrome P450 enzymes involved in subsequent carvacrol metabolism. These differences underscore the importance of conducting species-specific metabolic studies to accurately predict the human pharmacokinetics and safety profile of this compound. The provided experimental protocols offer a framework for generating such crucial data in a drug development program.
References
- 1. Carvacrol—A Natural Phenolic Compound with Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of CYP isoforms involved in the metabolism of thymol and carvacrol in human liver microsomes (HLMs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism in rats of p-cymene derivatives: carvacrol and thymol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Species difference and characterization of intestinal esterase on the hydrolizing activity of ester-type drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interspecies Differences in the Metabolism of a Multi-Ester Prodrug by Carboxylesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Carvacryl Acetate Delivery Systems: A Guide for Researchers
A detailed examination of nano- and micro-scale delivery systems for Carvacryl Acetate, offering a comparative look at their performance, formulation, and experimental validation. This guide is intended for researchers, scientists, and professionals in drug development seeking to optimize the delivery of this promising therapeutic agent.
This compound, a synthetic derivative of the natural monoterpene carvacrol, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and anthelmintic properties. However, its hydrophobic nature presents challenges for its effective delivery and bioavailability. To overcome these limitations, various nano- and micro-scale delivery systems have been explored. This guide provides a comparative analysis of these systems, summarizing key performance data and detailing the experimental protocols used in their evaluation.
While research directly on this compound delivery systems is emerging, a broader body of literature exists for its parent compound, carvacrol. Due to their structural similarity, data from carvacrol-based systems are included in this guide to provide a more comprehensive comparison, with the specific active agent clearly noted.
Performance Comparison of this compound and Carvacrol Delivery Systems
The following tables summarize the key physicochemical and performance characteristics of different delivery systems for this compound and carvacrol.
Table 1: Physicochemical Properties of this compound and Carvacrol Delivery Systems
| Delivery System | Active Agent | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Nanoemulsion | This compound | 101.50 ± 0.75 | < 0.2 | Negative | 97.77 | [1] |
| Chitosan/Chichá Gum Nanoparticles | This compound | 764.5 ± 302.5 | - | +22.0 (at pH 3.2) | 72.8 | [2] |
| Chitosan/Gum Arabic Nanoparticles | This compound | 479 (monolayer) - 811 (bilayer) | - | - | Up to 90 | [3] |
| Liposomes | Carvacrol | 180.6 ± 8.94 | 0.196 ± 0.01 | -56.13 ± 4.12 | 59.0 ± 1.99 | [4] |
| Solid Lipid Nanoparticles (SLNs) | Carvacrol | ~130 - 150 | ~0.2 - 0.3 | ~ -25 to -30 | >98 | [1] |
| Pectin-Alginate Microspheres | Carvacrol | 1000 - 3000 | - | - | 76.98 | [4][5] |
| PLGA Microspheres | Carvacrol | ~210 | - | - | High | [6] |
| Walnut Meal Protein-Gum Arabic Microspheres | Carvacrol | 43,210 | - | - | 89.87 | [7] |
Table 2: In Vitro Release Characteristics of this compound and Carvacrol Delivery Systems
| Delivery System | Active Agent | Release Profile | Key Findings | Reference |
| Nanoemulsion | This compound | Zero-order kinetics | Sustained release | [1] |
| Chitosan/Chichá Gum Nanoparticles | This compound | Slower release than Chitosan/Gum Arabic | 50% release after 30 hours | [3] |
| Chitosan/Gum Arabic Nanoparticles | This compound | Faster release than Chitosan/Chichá Gum | 50% release after 20 hours | [3] |
| Solid Lipid Nanoparticles (SLNs) | Carvacrol | Biphasic: Initial burst followed by sustained release | ~50% release in 6 hours, ~80% after 50 hours | [1] |
| PLGA Nanocapsules | Carvacrol | Initial burst followed by slower release | ~60% release after 3 hours, ~95% after 24 hours | [6] |
| Pectin-Alginate Microspheres | Carvacrol | Rapid initial release | >60% released after 3 hours | [4] |
Experimental Protocols
This section details the methodologies for the preparation and characterization of the discussed delivery systems.
Preparation of this compound Nanoemulsion
A high-energy emulsification method using ultrasound is employed. The formulation consists of an oil phase (this compound), a surfactant mixture (e.g., Tween 80 and Span 80), and an aqueous phase. The optimal surfactant ratio is determined by assessing the hydrophilic-lipophilic balance (HLB). The components are mixed and then subjected to ultrasonication to produce a stable nanoemulsion.[1]
Preparation of Chitosan-Based Nanoparticles
These nanoparticles are typically formed via polyelectrolyte complexation. A solution of chitosan is prepared, and this compound, often dissolved in a suitable solvent or oil, is added along with a surfactant. A solution of an anionic polymer (e.g., gum arabic or chichá gum) is then added under constant stirring to induce the formation of nanoparticles.[2][3]
Preparation of Liposomes (for Carvacrol)
The thin-film hydration method is a common technique. A mixture of lipids (e.g., soy lecithin) and cholesterol is dissolved in an organic solvent. The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask. The film is hydrated with an aqueous solution containing carvacrol, followed by sonication or extrusion to form unilamellar vesicles.[4]
Preparation of Solid Lipid Nanoparticles (SLNs) (for Carvacrol)
A hot homogenization technique is often utilized. The solid lipid (e.g., glyceryl monostearate) is melted, and carvacrol is dissolved in the molten lipid. This hot oil phase is then dispersed in a hot aqueous surfactant solution under high-speed homogenization. The resulting nanoemulsion is then cooled down to allow the lipid to recrystallize and form solid nanoparticles.[1]
Preparation of Microspheres (for Carvacrol)
-
Pectin-Alginate Microspheres: An emulsion of carvacrol in a pectin and sodium alginate solution is prepared. This emulsion is then typically spray-dried to form solid microspheres.[4]
-
PLGA Microspheres: An emulsification-solvent evaporation technique is commonly used. PLGA and carvacrol are dissolved in a water-immiscible organic solvent. This organic phase is then emulsified in an aqueous solution containing a stabilizer (e.g., PVA). The organic solvent is subsequently removed by evaporation, leading to the formation of solid microspheres.[8][9]
Visualizing Methodologies and Pathways
To further elucidate the experimental processes and logical flows, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for Nanoemulsion Preparation and Characterization.
Caption: Chitosan Nanoparticle Formulation via Polyelectrolyte Complexation.
Caption: Classification of this compound Delivery Systems.
References
- 1. Polymeric Carriers Designed for Encapsulation of Essential Oils with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling the release of antimicrobial agents (thymol and carvacrol) from two different encapsulation materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. Potential Antibacterial Activity of Carvacrol-Loaded Poly(DL-lactide-co-glycolide) (PLGA) Nanoparticles against Microbial Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microencapsulation of Carvacrol by Complex Coacervation of Walnut Meal Protein Isolate and Gum Arabic: Preparation, Characterization and Bio-Functional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formation of PEG-PLGA Microspheres for Controlled Release of Simvastatin and Carvacrol: Enhanced Lipid-Lowering Efficacy and Improved Patient Compliance in Hyperlipidemia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Carvacryl Acetate
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of carvacryl acetate, ensuring the protection of both laboratory personnel and the environment.
This compound, an ester of carvacrol found in essential oils like oregano and thyme, is recognized for being a more stable and less reactive compound than its precursor.[1] While it is not classified as a hazardous substance for transport, proper disposal remains a key safety consideration.[2]
Essential Safety and Disposal Information
To facilitate quick reference and comparison, the following table summarizes the key safety and disposal parameters for this compound.
| Parameter | Information | Source |
| CAS Number | 6380-28-5 | [1][2][3] |
| Physical State | Liquid (can be solid at low temperatures) | [2][4] |
| Flammability | Not flammable or combustible | [2] |
| Toxicity | Acute toxicity data not available. Avoid ingestion and inhalation. | [2][3] |
| Environmental Hazards | May be harmful to the aquatic environment. Do not let product enter drains. | [2][5] |
| Personal Protective Equipment (PPE) | Respiratory protection (when handling spills), protective clothing, gloves, and eye protection. | [2][3] |
| Storage | Keep container tightly closed in a dry and well-ventilated place. | [2] |
Step-by-Step Disposal Protocol
The disposal of this compound and associated materials should always be conducted in accordance with local and national regulations. The following protocol provides a general framework for safe disposal.
1. Unused or Surplus this compound:
-
Do not dispose of this compound down the drain or in general waste.[2][5]
-
Non-recyclable surplus and solutions must be sent to a licensed professional waste disposal service.[3]
-
Ensure the material is in a suitable, closed, and properly labeled container before collection.[2]
2. Contaminated Materials (e.g., Absorbents, PPE):
-
Any materials that have come into contact with this compound, such as paper towels, absorbent pads, or disposable gloves, should be treated as chemical waste.
-
Place these materials in a designated, sealed, and labeled waste container.
-
Dispose of contaminated packaging in the same manner as the product itself.[3]
3. Empty Containers:
-
Before disposing of empty containers, ensure they are completely drained of any residual this compound.
-
Follow your institution's guidelines for the disposal of empty chemical containers. Some may require rinsing, while others may have specific collection procedures.
Experimental Workflow for Spill Management
In the event of a this compound spill, follow this experimental workflow to ensure a safe and effective cleanup.
Caption: Workflow for the safe management and cleanup of a this compound spill.
Logical Decision Pathway for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision pathway for the disposal of different types of this compound waste.
References
Personal protective equipment for handling Carvacryl acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Carvacryl acetate in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure research environment.
I. Understanding this compound
This compound (CAS No. 6380-28-5) is an ester derivative of carvacrol, a primary component of oregano and thyme essential oils.[1] While it is considered more stable and potentially safer than its precursor, proper handling and personal protective equipment (PPE) are paramount to mitigate any potential risks.[1] Although not always classified as a hazardous substance, it is crucial to treat it with care to avoid potential skin and eye irritation.[2][3]
II. Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on safety data sheets (SDS).
| Protection Type | Specific Recommendations | Standards |
| Respiratory Protection | - For risk of inhalation, use a full-face particle respirator. - If the respirator is the sole means of protection, a full-face supplied-air respirator is necessary. - An appropriate mask/respirator is imperative. | NIOSH (US) or CEN (EU) approved[2][4] |
| Hand Protection | - Handle with chemical-resistant gloves. - Inspect gloves prior to use. - Use proper glove removal technique to avoid skin contact. - Dispose of contaminated gloves according to good laboratory practices. | EU Directive 89/686/EEC and standard EN 374[2] |
| Eye Protection | - Use safety glasses with side shields or chemical safety goggles. | NIOSH (US) or EN 166 (EU) approved[2][4] |
| Body Protection | - Wear a lab coat or other suitable protective clothing. - The type of body protection should be chosen based on the concentration and amount of the substance being handled and the specific workplace. | Not specified |
III. Operational Procedures and Handling
Adherence to a strict operational workflow is essential for minimizing exposure and ensuring safety.
A. Preparation and Handling Workflow
The following diagram outlines the standard procedure for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
B. Detailed Experimental Protocol for Safe Handling
-
Risk Assessment : Before beginning any work, assess the specific risks associated with the planned experiment, considering the quantities of this compound to be used and the procedures involved.
-
Assemble PPE : Gather all necessary PPE as outlined in the table above. Ensure all equipment is in good condition.
-
Prepare Workstation : Work in a well-ventilated area, such as a chemical fume hood.[4] Ensure that an eyewash station and safety shower are readily accessible.
-
Don PPE : Put on your lab coat, followed by safety goggles and gloves. If a risk of inhalation is present, don the appropriate respirator.
-
Handle this compound :
-
Doff and Dispose of PPE :
-
Remove gloves using the proper technique to avoid contaminating your skin.
-
Dispose of used gloves and any other contaminated disposable PPE in a designated waste container.
-
-
Decontaminate Work Area : Clean the work surface thoroughly with soap and water.[2]
-
Dispose of Chemical Waste : Dispose of surplus and non-recyclable solutions through a licensed professional waste disposal service, in accordance with local regulations.[2] Contaminated packaging should be disposed of in the same manner as the product itself.[2]
IV. Emergency Procedures
In the event of an accidental exposure or spill, follow these procedures immediately.
| Exposure Type | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration.[2] |
| Skin Contact | Wash the affected area thoroughly with soap and copious amounts of water. Remove contaminated clothing.[2][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, ensuring to separate the eyelids with fingers.[2][4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water.[2][4] |
In all cases of exposure, seek medical attention. [2][4]
Accidental Release:
-
Evacuate personnel from the contaminated area.
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment, including respiratory protection.[2][4]
-
Prevent the product from entering drains.[4]
-
For small spills, absorb with an inert material (e.g., sand, sawdust) and place in a suitable, closed container for disposal.[2][4]
-
Clean the spill area with soap and water.[2]
V. Storage and Disposal
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[4]
-
Recommended storage temperature is -20°C for the long term and 2-8°C for the short term.[4]
Disposal:
-
Dispose of unused this compound and contaminated materials through a licensed professional waste disposal service.[2]
-
Follow all local and national regulations for chemical waste disposal.[2]
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
